molecular formula C13H18N2O4 B558396 Boc-Ala(4-pyridyl)-OH CAS No. 37535-57-2

Boc-Ala(4-pyridyl)-OH

Número de catálogo: B558396
Número CAS: 37535-57-2
Peso molecular: 266.29 g/mol
Clave InChI: FNYWDMKESUACOU-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Ala(4-pyridyl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-3-(4-pyridyl)-L-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWDMKESUACOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427302
Record name N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-57-2
Record name N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly abbreviated as Boc-Ala(4-pyridyl)-OH or Boc-4-Pal-OH, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of the 4-pyridylalanine moiety into peptides can introduce unique structural and functional properties, such as enhanced receptor affinity and improved pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use as a building block in stepwise solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its role in modulating specific biological signaling pathways.

Physicochemical and Quantitative Data

This compound is a white to off-white solid. Below is a summary of its key quantitative data compiled from various sources.

PropertyValueReferences
CAS Number 37535-57-2[1]
Molecular Formula C₁₃H₁₈N₂O₄[2]
Molecular Weight 266.29 g/mol [2]
Appearance White to off-white crystalline powder
Purity ≥97.0% (HPLC)
Storage Temperature 2-8°C
Solubility Soluble in water, alcohol, and DMSO

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the Boc protection of amino acids.

Materials:

  • L-3-(4-pyridyl)alanine

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or petroleum ether (for crystallization)

Procedure:

  • Dissolution: Dissolve L-3-(4-pyridyl)alanine (1 equivalent) in a mixture of dioxane (or THF) and water.

  • Basification: Cool the solution in an ice bath and add sodium carbonate (or triethylamine) (2-2.5 equivalents) portion-wise while stirring until a clear solution is obtained and the pH is basic.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane (or THF) dropwise to the reaction mixture at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a non-polar solvent like ether or pentane (B18724) to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl or KHSO₄ solution. The product may precipitate at this stage.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, often as an oil or a semi-solid.[3][4][5]

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate, diethyl ether).

    • Add a non-polar anti-solvent (e.g., hexane, petroleum ether) dropwise until the solution becomes cloudy.

    • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[3][6]

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating a this compound residue into a peptide chain on a solid support (e.g., Merrifield resin) using a standard Boc-SPPS strategy.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling reagents

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc-SPPS if applicable)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM, followed by a neutralization step with a 5-10% solution of DIPEA in DMF.

    • Wash the resin again with DMF and then DCM.

  • Coupling:

    • Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., DCC or HOBt) in DMF.

    • If using HBTU/HOBt, pre-activate the amino acid with the coupling reagents and DIPEA for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

The resin is now ready for the next deprotection and coupling cycle.

Biological Significance and Signaling Pathways

The incorporation of 4-pyridylalanine into peptides is a key strategy in the design of analogs of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[7][8] These synthetic analogs can act as potent antagonists of the LHRH receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the reproductive endocrine cascade.[8]

LHRH Receptor Signaling Pathway:

The LHRH receptor is primarily expressed on gonadotropic cells in the anterior pituitary gland. The binding of endogenous LHRH to its receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.

The signaling pathway can be summarized as follows:

  • Binding: LHRH binds to the LHRH receptor on the surface of gonadotrope cells.

  • G-Protein Activation: The activated receptor couples to the Gq/11 family of G proteins.

  • PLC Activation: The α-subunit of the G protein activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • PKC Activation: DAG and Ca²⁺ activate protein kinase C (PKC).

  • MAPK Pathway Activation: The increase in intracellular Ca²⁺ and PKC activation leads to the activation of the mitogen-activated protein kinase (MAPK) cascade.

  • Gene Transcription and Hormone Release: These signaling events culminate in the transcription of genes encoding LH and FSH and the subsequent release of these hormones.

Mechanism of Action of 4-Pyridylalanine-Containing LHRH Antagonists:

LHRH antagonists containing 4-pyridylalanine bind competitively to the LHRH receptor, preventing the binding of endogenous LHRH. This blockage of the receptor disrupts the downstream signaling cascade, leading to a rapid and sustained decrease in the secretion of LH and FSH. This, in turn, suppresses the production of sex steroids. This mechanism is exploited in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[8]

Visualizations

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LHRH LHRH_Receptor LHRH Receptor (GPCR) LHRH->LHRH_Receptor Binds & Activates LHRH_Antagonist LHRH Antagonist (e.g., with 4-pyridylalanine) LHRH_Antagonist->LHRH_Receptor Binds & Blocks G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LH & FSH) MAPK_Cascade->Gene_Transcription Leads to Hormone_Release LH & FSH Release Gene_Transcription->Hormone_Release

Caption: LHRH receptor signaling pathway and its inhibition by antagonists.

SPPS_Workflow start Start: Peptide-Resin (with N-terminal Boc) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA in DMF) deprotection->neutralization coupling Coupling with This compound (DCC or HBTU/HOBt) neutralization->coupling wash Wash (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple Recouple kaiser->recouple Positive recouple->coupling

Caption: Workflow for incorporating this compound in SPPS.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptide-based therapeutics. Its unique pyridyl moiety imparts desirable properties for modulating biological targets, most notably the LHRH receptor. The experimental protocols provided herein offer a foundation for the synthesis and application of this compound in research and drug discovery. A thorough understanding of its role in specific signaling pathways, such as the LHRH cascade, is crucial for the rational design of new and more effective therapeutic agents.

References

A Technical Guide to Boc-3-(4-pyridyl)-L-alanine: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-3-(4-pyridyl)-L-alanine, a pivotal building block in modern peptide synthesis and drug development. Its unique structural features make it a valuable component in the design of novel therapeutics, particularly in the development of targeted therapies for conditions such as neuroendocrine tumors. This document details the chemical properties, synthesis, and a key application of Boc-3-(4-pyridyl)-L-alanine, supported by experimental data and protocols.

Core Concepts: Chemical Identity and Properties

Boc-3-(4-pyridyl)-L-alanine is a derivative of the amino acid alanine, featuring a pyridyl group at the β-position and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The Boc group provides stability and prevents unwanted side reactions during peptide synthesis, while the pyridine (B92270) ring offers unique opportunities for specific biological interactions.[1]

Chemical Structure

The chemical structure of Boc-3-(4-pyridyl)-L-alanine is characterized by a central chiral carbon, an N-terminal Boc protecting group, a carboxylic acid, and a side chain containing a 4-pyridyl ring.

Synonyms: Boc-L-Ala(4'-pyridyl)-OH, Boc-β-(4'-pyridyl)-Ala-OH

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Boc-3-(4-pyridyl)-L-alanine and its isomers is presented in the table below. This data is crucial for the identification, characterization, and quality control of the compound.

PropertyBoc-3-(4-pyridyl)-L-alanineBoc-3-(3-pyridyl)-L-alanineBoc-3-(2-pyridyl)-L-alanine
CAS Number 37535-57-2117142-26-471239-85-5
Molecular Formula C₁₃H₁₈N₂O₄C₁₃H₁₈N₂O₄C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol 266.29 g/mol 266.3 g/mol
Appearance White to off-white powderOff-white to pale yellow crystalline powderWhite powder
Melting Point 224-232 °C136-142 °C140-143 °C
Optical Rotation [α]²⁰D = -30 ± 1° (c=1 in DMF)[α]²⁰D = +15.5 ± 1° (c=1% in EtOH)[α]²⁰D = -14 ± 1° (c=1 in MeOH)
Purity ≥97.0% (HPLC)[2]≥99.0% (TLC)≥99% (HPLC)

Experimental Protocols

Synthesis of Boc-3-(4-pyridyl)-L-alanine

The following is a representative protocol for the Boc protection of a pyridyl-L-alanine derivative, adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine.[3] This procedure can be modified for the 4-pyridyl isomer.

Materials:

Procedure:

  • Suspend 3-(4-pyridyl)-L-alanine (1 equivalent) in water in an ice bath.

  • Add anhydrous potassium carbonate (1 equivalent) to the stirred suspension.

  • Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

  • Chill the mixture at 0°C for 1 hour.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry to yield Boc-3-(4-pyridyl)-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) using Boc-3-(4-pyridyl)-L-alanine

Boc-3-(4-pyridyl)-L-alanine is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized workflow for incorporating this amino acid into a peptide chain.

Workflow for Boc-SPPS:

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of Boc-3-(4-pyridyl)-L-alanine (HBTU/HOBt) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat If not final residue Cleavage Final Cleavage (HF) Wash->Cleavage If final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Application in Drug Development: Somatostatin (B550006) Receptor Antagonists

A significant application of Boc-3-(4-pyridyl)-L-alanine is in the development of somatostatin receptor (SSTR) antagonists for imaging and therapy of neuroendocrine tumors.[4][5][6] The substitution of natural amino acids with pyridylalanine derivatives at specific positions in peptide sequences can modulate receptor binding affinity and pharmacokinetic properties.

A study investigating the effect of pyridylalanine regioisomers in somatostatin antagonists revealed that the replacement of Tyrosine at position 3 with 4-pyridylalanine (4Pal) influences the properties of the resulting radioligand.[4][7]

Quantitative Data: Receptor Binding Affinity

The binding affinity of somatostatin antagonists containing different pyridylalanine isomers to the somatostatin receptor subtype 2 (SST2) was determined through saturation binding studies. The dissociation constant (KD) is a measure of the binding affinity, with lower values indicating higher affinity.

CompoundKD (nM)
[¹⁷⁷Lu]Lu-DOTA-LM30.09 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM30.15 ± 0.01
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.01

Data from a study on radiolabeled somatostatin antagonists.[4]

Somatostatin Receptor Signaling Pathway

Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.[8][9][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[9] Peptide antagonists containing 3-(4-pyridyl)-L-alanine are designed to block this signaling pathway in tumor cells that overexpress somatostatin receptors.

SSTR_Signaling_Pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gαi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Somatostatin Somatostatin Somatostatin->SSTR binds & activates Antagonist Somatostatin Antagonist (e.g., containing 4-pyridylalanine) Antagonist->SSTR binds & blocks ATP ATP ATP->AC Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation cAMP->Cellular_Response leads to

Caption: Simplified somatostatin receptor signaling pathway.

Conclusion

Boc-3-(4-pyridyl)-L-alanine is a crucial synthetic building block with significant potential in the development of novel peptide-based therapeutics. Its unique structural characteristics, particularly the presence of the 4-pyridyl moiety, allow for the fine-tuning of biological activity and pharmacokinetic profiles of drug candidates. The application of this compound in the design of somatostatin receptor antagonists highlights its importance in the field of targeted cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile amino acid derivative.

References

An In-depth Technical Guide to N-alpha-Boc-4-pyridyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of N-alpha-Boc-4-pyridyl-L-alanine, a key building block for researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, experimental protocols for its synthesis and application, and its role in modulating biological signaling pathways.

Core Physicochemical and Identification Properties

N-alpha-Boc-4-pyridyl-L-alanine is a synthetic amino acid derivative widely utilized in peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains, while the 4-pyridyl side chain offers unique properties for influencing the biological activity and physicochemical characteristics of the resulting peptides.

Table 1: Identification and Structural Properties

PropertyValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoic acid
Synonyms Boc-3-(4-pyridyl)-L-alanine, Boc-L-Ala(4-pyridyl)-OH, Boc-4-Pal-OH
CAS Number 37535-57-2[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Appearance White to off-white crystalline powder
InChI Key FNYWDMKESUACOU-JTQLQIEISA-N[1]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1]

Table 2: Physicochemical Data

PropertyValueConditions
Melting Point 224 - 232 °C
Boiling Point 409.5°C (rough estimate)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
pKa 3.43 ± 0.10 (Predicted)
Optical Rotation [α]²⁰/D = -30 ± 1°c = 1 in DMF
Storage Temperature 2-8°C[1]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of N-alpha-Boc-4-pyridyl-L-alanine in research and development.

Synthesis of N-alpha-Boc-4-pyridyl-L-alanine

The synthesis of N-alpha-Boc-4-pyridyl-L-alanine typically involves the protection of the amino group of 4-pyridyl-L-alanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. The following is a representative protocol adapted from the synthesis of a similar compound.

Materials:

  • 3-(4-pyridyl)-L-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Water

  • 1,4-Dioxane (B91453)

  • Ethyl acetate

  • Citric acid

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • Suspend 3-(4-pyridyl)-L-alanine in water in a reaction vessel and cool in an ice bath.

  • Add anhydrous potassium carbonate to the stirred suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane over a period of 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous layer with ethyl acetate.

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Saturate the aqueous layer with solid sodium chloride and extract multiple times with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

  • Cool the mixture at 0°C for 1 hour to complete crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain the final product.

cluster_synthesis Synthesis of N-alpha-Boc-4-pyridyl-L-alanine start 4-pyridyl-L-alanine + K2CO3 in H2O/Dioxane reaction Boc Protection (18h, RT) start->reaction boc_anhydride (Boc)2O boc_anhydride->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup crystallization Crystallization workup->crystallization product N-alpha-Boc-4-pyridyl-L-alanine crystallization->product

General workflow for the chemical synthesis of N-alpha-Boc-4-pyridyl-L-alanine.
Boc Solid-Phase Peptide Synthesis (SPPS)

N-alpha-Boc-4-pyridyl-L-alanine is a key reagent in Boc-SPPS. The following diagram illustrates a single coupling cycle for incorporating a 4-pyridyl-L-alanine residue into a growing peptide chain on a solid support.

General Cycle:

  • Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).

  • Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base like diisopropylethylamine (DIEA).

  • Coupling: Activation of the carboxylic acid of N-alpha-Boc-4-pyridyl-L-alanine with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminus of the peptide chain.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

cluster_spps Single Coupling Cycle in Boc-SPPS resin_boc Resin-Peptide-NH-Boc deprotection 1. Deprotection (e.g., TFA) resin_boc->deprotection resin_nh3 Resin-Peptide-NH3+ deprotection->resin_nh3 neutralization 2. Neutralization (e.g., DIEA) resin_nh3->neutralization resin_nh2 Resin-Peptide-NH2 neutralization->resin_nh2 coupling 3. Coupling (Boc-4-Pal-OH + Activator) resin_nh2->coupling resin_new_boc Resin-Peptide-4-Pal-NH-Boc coupling->resin_new_boc washing 4. Washing resin_new_boc->washing Ready for next cycle

A single cycle of Boc-SPPS for the incorporation of a 4-pyridyl-L-alanine residue.
Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity assessment of N-alpha-Boc-4-pyridyl-L-alanine is typically performed using reversed-phase HPLC.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection: UV at 210 nm or 220 nm.

  • Procedure: A sample of the compound is dissolved in the mobile phase, injected onto the column, and the chromatogram is recorded. Purity is determined by the relative area of the product peak.

  • ¹H NMR (Expected): Signals for the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (multiplet), the β-protons (multiplets), and the aromatic protons of the pyridyl ring.

  • ¹³C NMR (Expected): Resonances for the carbons of the Boc group, the alanine (B10760859) backbone, and the pyridyl ring.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Expected Molecular Ion: [M+H]⁺ at m/z 267.13.

Biological Activity and Signaling Pathways

The incorporation of 4-pyridyl-L-alanine into peptides can significantly influence their biological properties. The pyridyl group can enhance aqueous solubility and stability of peptides, which is beneficial for drug development.[2][3] It can also modulate the binding affinity of peptides to their target receptors.

Peptides containing 4-pyridyl-L-alanine have been shown to interact with G-protein coupled receptors (GPCRs), such as the glucagon (B607659) receptor and somatostatin (B550006) receptors.

Glucagon Receptor Signaling

Glucagon is a peptide hormone that plays a crucial role in glucose homeostasis. It binds to the glucagon receptor, a GPCR, primarily on liver cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4][5][6][] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of enzymes that promote glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources), ultimately raising blood glucose levels.[3][5][6][] The incorporation of 4-pyridyl-L-alanine into glucagon analogues can improve their solubility and stability, making them more suitable for therapeutic use in conditions like hypoglycemia.[2][3]

cluster_glucagon Glucagon Receptor Signaling Pathway glucagon Glucagon or 4-Pal-containing Analogue receptor Glucagon Receptor (GPCR) glucagon->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates glycogenolysis Glycogenolysis pka->glycogenolysis promotes gluconeogenesis Gluconeogenesis pka->gluconeogenesis promotes glucose Increased Blood Glucose glycogenolysis->glucose gluconeogenesis->glucose

Simplified diagram of the glucagon receptor signaling pathway.
Somatostatin Receptor Signaling

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five GPCRs (SSTR1-5).[2][8] Somatostatin receptor signaling is often inhibitory, for example, by inhibiting the secretion of other hormones like growth hormone and insulin.[9] The binding of somatostatin or its analogues to SSTRs typically activates a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] This is in contrast to the glucagon receptor pathway. The incorporation of 4-pyridyl-L-alanine into somatostatin analogues can enhance their binding affinity and selectivity for specific somatostatin receptor subtypes, which is of great interest for the development of targeted therapies for neuroendocrine tumors.

cluster_somatostatin Somatostatin Receptor Signaling Pathway somatostatin Somatostatin or 4-Pal-containing Analogue receptor Somatostatin Receptor (GPCR) somatostatin->receptor g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp Decreased cAMP ac->camp inhibition Inhibition of Hormone Secretion camp->inhibition

Simplified diagram of the somatostatin receptor signaling pathway.

References

A Technical Guide to Boc-4-Pal-OH: Synthesis, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-4-pyridyl-L-alanine, commonly referred to as Boc-4-Pal-OH, is a non-natural, protected amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates a pyridine (B92270) ring in the side chain, imparts valuable properties to peptides, influencing their conformation, solubility, and interaction with biological targets. This technical guide provides a comprehensive overview of Boc-4-Pal-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and its applications in drug discovery, with a focus on its role in modulating G protein-coupled receptor (GPCR) signaling pathways.

Core Data and Properties

Boc-4-Pal-OH is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in stepwise peptide synthesis.[1] The key physicochemical properties are summarized below.

PropertyValueReferences
CAS Number 37535-57-2[2]
Molecular Formula C₁₃H₁₈N₂O₄[2]
Molecular Weight 266.29 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 224 - 232 °C[1]
Purity (Typical) ≥97% to ≥99.5% (by HPLC)[1][3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage 2-8°C, sensitive to air and moisture[1][3]

Applications in Peptide Synthesis and Drug Discovery

The incorporation of Boc-4-Pal-OH into peptide sequences is a strategic approach to enhance their therapeutic potential. The pyridine side chain can act as a hydrogen bond acceptor and engage in aromatic stacking interactions, which can lead to improved binding affinity and selectivity for biological targets such as GPCRs.[2][5]

Peptides containing 4-pyridylalanine have been investigated for their potential in treating a range of conditions, including metabolic and neurological disorders.[2][6] A notable application is in the development of analogs of Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes.[7][8] The substitution of natural amino acids with 4-pyridylalanine can enhance the aqueous solubility and stability of peptides without compromising their biological activity.[5][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-4-Pal-OH

The following is a generalized protocol for the manual incorporation of Boc-4-Pal-OH into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). This protocol assumes a synthesis scale of 0.1 mmol on a Merrifield or PAM resin.

Materials and Reagents:

  • Boc-4-Pal-OH

  • Merrifield or PAM resin (e.g., 0.5-1.0 mmol/g loading)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

  • HPLC grade acetonitrile (B52724) and water

Protocol Steps:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Wash the resin with DCM (2x) and isopropanol (B130326) (2x), followed by DMF (3x).[10]

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-4-Pal-OH:

    • In a separate vial, dissolve Boc-4-Pal-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.[11]

  • Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole) to the resin.

    • Cool the vessel to 0°C and condense anhydrous HF into it.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.[12]

  • Peptide Precipitation and Purification:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold ether several times and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[13][14]

    • Characterize the purified peptide by mass spectrometry.[13]

Workflow for Boc-SPPS

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM, IPA, DMF) deprotect->wash1 neutralize 3. Neutralization (10% DIPEA in DMF) wash1->neutralize wash2 Wash (DMF) neutralize->wash2 couple 4. Coupling (Boc-4-Pal-OH, HBTU/HOBt, DIPEA) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 cycle Repeat for next amino acid? wash3->cycle cycle->deprotect Yes final_cleavage 5. Final Cleavage (Anhydrous HF) cycle->final_cleavage No purify 6. Purification (RP-HPLC) final_cleavage->purify end Purified Peptide purify->end

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

Peptides incorporating 4-pyridylalanine are particularly effective in modulating the activity of G protein-coupled receptors (GPCRs). A prime example is the development of long-acting analogs of GLP-1, which target the GLP-1 receptor, a class B GPCR crucial for glucose homeostasis.[7][8][15]

Upon binding of a GLP-1 analog containing 4-pyridylalanine to the GLP-1 receptor on pancreatic β-cells, a conformational change is induced in the receptor. This activates the associated heterotrimeric G protein (Gs), causing the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream effects that enhance glucose-dependent insulin (B600854) secretion.[8][15][16]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand GLP-1 Analog (with 4-Pal) GPCR GLP-1 Receptor Ligand->GPCR Binding G_protein G Protein (Gs) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Phosphorylation Cascade

Caption: GLP-1 receptor signaling pathway initiated by a GLP-1 analog.

Conclusion

Boc-4-Pal-OH is a valuable building block for the synthesis of novel peptides with enhanced therapeutic properties. Its incorporation can improve the physicochemical and pharmacological profiles of peptide drug candidates. The provided protocols and a deeper understanding of the signaling pathways involved will aid researchers and drug development professionals in harnessing the full potential of this non-natural amino acid for the creation of next-generation therapeutics.

References

A Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly referred to as Boc-Ala(4-pyridyl)-OH. It is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental context, and workflow visualizations. This non-natural amino acid derivative is a valuable building block in peptide synthesis and medicinal chemistry, primarily due to the unique properties conferred by the 4-pyridyl group.

Core Physicochemical Properties

This compound is a derivative of the amino acid alanine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl moiety on the side chain. The Boc group is instrumental in peptide synthesis, preventing unintended reactions at the N-terminus during the coupling of amino acids.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. Data for both the L-form ((S)-enantiomer) and D-form ((R)-enantiomer) are provided for comparison, as both are utilized in research, particularly in the synthesis of peptides with modified biological activity and stability.

PropertyL-Form (S)-enantiomerD-Form (R)-enantiomer
Molecular Weight 266.29 g/mol [1][2]266.3 g/mol [3]
Molecular Formula C₁₃H₁₈N₂O₄[1][2][4]C₁₃H₁₈N₂O₄[3]
CAS Number 37535-57-2[1][2]37535-58-3[3][5]
Melting Point 224-232 °C[4]226-232 °C[3]
Appearance White to off-white or light yellow solid/powder[2][4]White powder[3]
Purity (Typical) ≥97% (HPLC), ≥99.5% (Chiral HPLC)[4]≥99% (HPLC)[3]
Optical Rotation [a]20/D = -30 ± 1° (c=1 in DMF)[4][a]20/D = +5.5 ± 0.5º (c=1 in AcOH)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]Not specified

Role in Peptide Synthesis and Drug Development

This compound is a versatile reagent for incorporating a pyridyl functional group into peptide chains. The pyridine (B92270) ring can engage in specific interactions with biological targets, such as receptors and enzymes, which is a desirable feature in the design of targeted therapeutics.[3][4] Amino acid derivatives like this are recognized for their potential to influence physiological activities, which underpins their use in developing new drug candidates.[1][2]

The workflow for utilizing Boc-protected amino acids in Solid-Phase Peptide Synthesis (SPPS) is a well-established methodology. The process involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support.

G cluster_0 SPPS Cycle for this compound Incorporation Resin Resin Support (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection of Resin (if applicable) Resin->Deprotection Coupling Coupling to Resin Deprotection->Coupling Activation Carboxyl Activation of This compound (e.g., with DIC/Oxyma) Activation->Coupling Capping Capping of Unreacted Sites (Optional) Coupling->Capping Boc_Deprotection Boc Deprotection (e.g., with TFA) Capping->Boc_Deprotection Next_AA Couple Next Boc-AA Boc_Deprotection->Next_AA Cleavage Cleavage from Resin & Side-chain Deprotection Boc_Deprotection->Cleavage After Final AA Next_AA->Activation Repeat Cycle Peptide Purified Peptide containing Ala(4-pyridyl) Cleavage->Peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Conceptual Application in Drug Discovery

The incorporation of non-natural amino acids like 4-pyridylalanine is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. These modifications can lead to improved receptor affinity, selectivity, and metabolic stability. The pyridine ring, in particular, can act as a hydrogen bond acceptor or participate in pi-stacking interactions, potentially enhancing the binding of the peptide to its biological target.[3][4]

G cluster_0 Drug Development Pathway AA This compound Peptide Synthesized Peptide AA->Peptide Peptide Synthesis Interaction Enhanced Binding/ Modulated Activity Peptide->Interaction Target Biological Target (e.g., Receptor, Enzyme) Target->Interaction Candidate Lead Drug Candidate Interaction->Candidate Improved Properties

Conceptual role of this compound in the drug discovery process.

Experimental Protocols

General Protocol for Boc Protection of Amino Acids

The synthesis of this compound involves the protection of the amino group of 3-(4-pyridyl)alanine. A general and widely used method for this transformation employs di-tert-butyl dicarbonate (B1257347) (Boc₂O).[7]

  • Dissolution : Dissolve the starting amino acid, 3-(4-pyridyl)alanine, in a suitable solvent mixture, such as aqueous sodium hydroxide (B78521) or a mixture of water and an organic solvent like tert-butyl alcohol.[7]

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is typically performed at ambient temperature.

  • pH Adjustment : Maintain the pH of the reaction mixture in the alkaline range (pH ~12-12.5) to ensure the amino group is deprotonated and reactive.[7]

  • Reaction Monitoring : Allow the reaction to proceed for several hours (e.g., 15-18 hours) until completion.[7] The progress can be monitored by techniques like Thin-Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, acidify the mixture to a pH of approximately 3 using a suitable acid (e.g., citric acid or cold dilute HCl) to protonate the carboxylic acid.[7]

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization.[7]

General Protocol for Peptide Coupling in SPPS

The following protocol outlines the general steps for coupling a Boc-protected amino acid, such as this compound, to a resin-bound amino acid during SPPS.

  • Resin Preparation : Start with a suitable resin (e.g., Wang resin) pre-loaded with the first C-terminal amino acid (Fmoc-protected). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection : Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation : In a separate vessel, dissolve this compound (e.g., 4 equivalents) in DMF. Add an activating agent, such as a mixture of N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and Oxyma (4 equivalents).[8] Allow the activation to proceed for a few minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

  • Washing : After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Cycle Repetition : For the addition of subsequent amino acids, repeat the cycle starting with the deprotection step (in this case, Boc-deprotection using an acid like trifluoroacetic acid), followed by neutralization and coupling of the next Boc-protected amino acid.

References

An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH (C13H18N2O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-3-(4-pyridyl)-alanine, commonly referred to as Boc-Ala(4-pyridyl)-OH. With an empirical formula of C13H18N2O4, this non-natural amino acid derivative is a pivotal building block in modern medicinal chemistry and drug discovery. The incorporation of a 4-pyridyl ring into the alanine (B10760859) scaffold offers unique physicochemical properties, including enhanced hydrophilicity and the potential for specific biological interactions, making it a valuable tool in peptide synthesis and the development of novel therapeutics. This document details the compound's properties, provides a representative synthesis protocol, discusses its primary applications, and outlines its key spectral characteristics.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValue
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol [1][2]
CAS Number 37535-57-2[1][2][3]
Melting Point 224-232 °C[3]
Appearance White to off-white powder[3]
Purity ≥97.0% (HPLC)[2]
Optical Rotation [α]20/D = -30 ± 1° (c=1 in DMF)[3]
Storage Temperature 2-8°C[2]

Synthesis of this compound

Experimental Protocol: N-Boc Protection of L-4-Pyridylalanine

This procedure involves the reaction of L-4-pyridylalanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to protect the α-amino group.

Materials:

Procedure:

  • To an ice-cooled, stirred suspension of L-4-pyridylalanine (1 equivalent) in water, add anhydrous potassium carbonate (1 equivalent).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over a period of 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

  • Adjust the pH of the aqueous solution to approximately 3 by the addition of solid citric acid.

  • Saturate the aqueous layer with solid sodium chloride and extract the product with multiple portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure until the product begins to crystallize.

  • Cool the solution at 0-4°C for several hours to complete crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Peptide Synthesis

This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The introduction of the 4-pyridyl moiety can significantly influence the biological activity, stability, and pharmacokinetic properties of a peptide.

Key applications include:

  • Enhanced Solubility and Hydrophilicity: The pyridine (B92270) ring increases the polarity of the amino acid side chain, which can improve the aqueous solubility of the resulting peptide. This is a critical factor in overcoming formulation challenges for peptide drugs[4][5][6].

  • Modulation of Biological Activity: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially leading to altered binding affinities and specificities for biological targets such as receptors and enzymes. Pyridylalanine derivatives have been incorporated into analogs of hormones like glucagon (B607659) to enhance their therapeutic profiles[4][5][6].

  • Development of Novel Therapeutics: This unnatural amino acid is used in the design of novel drug candidates for a range of conditions, including neurological and metabolic diseases[7]. Its unique structure allows for the creation of peptides with tailored properties.

G Workflow: Incorporation of this compound in Peptide-Based Drug Development cluster_0 Peptide Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation This compound This compound Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) This compound->Peptide_Synthesis Crude_Peptide Crude Peptide containing 4-Pyridylalanine Peptide_Synthesis->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Characterization Mass Spec & NMR Analysis Purification->Characterization In_Vitro_Assays In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Workflow for incorporating this compound into peptide-based drug development.

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is limited, its structure can be confirmed using standard spectroscopic techniques. Below are the expected characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the alanine backbone, and the 4-pyridyl ring.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (Boc)~1.4singlet9H
β-CH₂~3.0 - 3.3multiplet2H
α-CH~4.3 - 4.6multiplet1H
NH (amide)~5.0 - 5.5doublet1H
Pyridyl H (2,6)~8.5doublet2H
Pyridyl H (3,5)~7.2doublet2H
COOH~10.0 - 12.0broad singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
tert-butyl (Boc)~28
C(CH₃)₃ (Boc)~80
β-C~38
α-C~54
Pyridyl C (3,5)~124
Pyridyl C (4)~148
Pyridyl C (2,6)~150
C=O (Boc)~155
C=O (acid)~174
FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Description
O-H (acid)2500-3300 (broad)Carboxylic acid O-H stretch
N-H (amide)3300-3500N-H stretch
C-H (sp³)2850-3000Alkyl C-H stretch
C=O (acid)1700-1725Carboxylic acid carbonyl stretch
C=O (urethane)1680-1700Boc carbonyl stretch
C=N, C=C (pyridyl)1580-1610Aromatic ring stretches
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 267.13. A common fragmentation pattern for Boc-protected amino acids is the loss of the Boc group or components thereof.

Expected Fragments:

  • m/z 211.09: Loss of isobutylene (B52900) (-56 Da) from the Boc group.

  • m/z 167.08: Loss of the entire Boc group (-100 Da).

  • m/z 121.05: Cleavage of the alanine backbone, yielding the pyridylmethyl cation.

G Role of this compound in Modulating Peptide Properties cluster_0 Incorporation into Peptide Chain cluster_1 Altered Physicochemical & Biological Properties Boc_Ala_4_pyridyl_OH This compound (Building Block) Peptide_Chain Native Peptide Sequence Boc_Ala_4_pyridyl_OH->Peptide_Chain SPPS Modified_Peptide Peptide Analog with 4-Pyridylalanine Peptide_Chain->Modified_Peptide Solubility Increased Solubility Modified_Peptide->Solubility Stability Modified Stability Modified_Peptide->Stability Binding Altered Receptor Binding Modified_Peptide->Binding PK_Profile Improved Pharmacokinetics Modified_Peptide->PK_Profile Therapeutic_Candidate Optimized Therapeutic Candidate Solubility->Therapeutic_Candidate Stability->Therapeutic_Candidate Binding->Therapeutic_Candidate PK_Profile->Therapeutic_Candidate

Caption: Role of this compound in modulating peptide properties for therapeutic applications.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its unique structural features, particularly the hydrophilic and interactive pyridyl moiety, provide a powerful tool for optimizing the properties of peptide-based drug candidates. This guide has summarized its key characteristics, a practical synthesis approach, its role in therapeutic design, and its expected spectral data to support its application in a research and development setting.

References

An In-Depth Technical Guide to Boc-Protected 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-3-(4-pyridyl)-L-alanine (Boc-4-pyridylalanine), a pivotal building block in contemporary peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides. Detailed experimental protocols for its synthesis and incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) are provided. Furthermore, this guide elucidates the biological significance of pyridylalanine-containing peptides by examining their potential interaction with key signaling pathways, such as the amyloid precursor protein processing pathway, which is implicated in Alzheimer's disease.

Introduction

Boc-protected 4-pyridylalanine is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and peptide science. The incorporation of the 4-pyridylalanine moiety into peptide sequences can introduce unique structural and functional properties, such as enhanced receptor binding, improved metabolic stability, and altered pharmacokinetic profiles.[1] The tert-butyloxycarbonyl (Boc) protecting group is essential for its application in stepwise peptide synthesis, ensuring the selective formation of peptide bonds at the C-terminus while the N-terminus remains protected.[1] This guide serves as a technical resource for researchers leveraging this versatile compound in their work.

Chemical and Physical Properties

Boc-4-pyridylalanine is a white to off-white crystalline powder. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₄Chem-Impex
Molecular Weight 266.29 g/mol Chem-Impex
CAS Number 37535-57-2Chem-Impex
Appearance White to off-white powderChem-Impex
Purity ≥97.0% (HPLC)Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Spectroscopic Data

The structural integrity of Boc-4-pyridylalanine is confirmed through various spectroscopic techniques. The following tables outline the expected chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and the characteristic absorption bands in Fourier-Transform Infrared (FTIR) spectroscopy, based on typical values for Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Typical Chemical Shift (δ, ppm) Assignment
~1.40 (s, 9H)tert-butyl protons of Boc group
~3.0-3.3 (m, 2H)β-protons (CH₂)
~4.2-4.5 (m, 1H)α-proton (CH)
~5.0-5.5 (d, 1H)Amide proton (NH)
~7.2-7.4 (d, 2H)Pyridyl protons (meta to N)
~8.5-8.7 (d, 2H)Pyridyl protons (ortho to N)
~10.0-12.0 (s, 1H)Carboxylic acid proton (COOH)
¹³C NMR Typical Chemical Shift (δ, ppm) Assignment
~28.3tert-butyl carbons of Boc group
~37-40β-carbon (CH₂)
~53-56α-carbon (CH)
~80.0Quaternary carbon of Boc group
~123-125Pyridyl carbons (meta to N)
~148-150Pyridyl carbons (ortho to N)
~155-157Carbonyl carbon of Boc group
~173-176Carboxylic acid carbon (COOH)
Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
O-H stretch2500-3300 (broad)Carboxylic acid
N-H stretch3250-3400Amide
C=O stretch1680-1720Carboxylic acid and Boc group
N-H bend1510-1540Amide II
C-N stretch1200-1300Amide III
C-O stretch1150-1250Boc group

Experimental Protocols

Synthesis of Boc-4-pyridylalanine

This protocol is adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine and is expected to yield the desired product with high purity.[2]

Materials:

Procedure:

  • Suspend 3-(4-pyridyl)-L-alanine (1 equivalent) in a mixture of water and 1,4-dioxane.

  • Cool the suspension in an ice bath and add anhydrous potassium carbonate (1 equivalent).

  • Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 3 with solid citric acid.

  • Saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate (5 times).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product should crystallize upon concentration. Cool at 0°C for 1 hour to maximize crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain Boc-4-pyridylalanine.

Synthesis_of_Boc_4_pyridylalanine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-pyridylalanine 4-pyridylalanine ReactionVessel Stir at RT, 18h (Dioxane/Water) 4-pyridylalanine->ReactionVessel Boc2O Boc₂O Boc2O->ReactionVessel K2CO3 K₂CO₃ K2CO3->ReactionVessel Concentration Concentration ReactionVessel->Concentration Extraction1 EtOAc Wash Concentration->Extraction1 Acidification Acidification (Citric Acid) Extraction1->Acidification Extraction2 EtOAc Extraction Acidification->Extraction2 Drying Drying (MgSO₄) Extraction2->Drying Crystallization Crystallization Drying->Crystallization Filtration Filtration & Washing Crystallization->Filtration Product Boc-4-pyridylalanine Filtration->Product

Synthesis workflow for Boc-4-pyridylalanine.
Incorporation into a Peptide via Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of Boc-4-pyridylalanine onto a resin-bound peptide chain using the Boc solid-phase peptide synthesis (SPPS) methodology.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-4-pyridylalanine

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM, followed by isopropanol, and then DMF.

  • Neutralization:

  • Coupling:

    • In a separate vessel, pre-activate Boc-4-pyridylalanine (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing:

    • Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

Boc_SPPS_Cycle Start Peptide-Resin (Boc-Protected) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-4-pyridylalanine, HBTU, DIEA in DMF) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing NextCycle Next Amino Acid Cycle Washing->NextCycle

A single cycle of Boc-SPPS for amino acid incorporation.

Biological Significance and Signaling Pathways

The incorporation of pyridylalanine derivatives into peptides can be a strategic approach to modulate their biological activity. For instance, peptide derivatives of 4-aminopyridine (B3432731) have been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease, where they have shown potential as inhibitors of β-secretase (BACE1).[3]

BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[4][5] Inhibition of BACE1 can reduce the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[4][5] The signaling pathway below illustrates the role of BACE1 in the amyloidogenic pathway.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_secretases Secretase Cleavage cluster_pathways Processing Pathways cluster_products Products APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Cleavage BACE1 β-secretase (BACE1) APP->BACE1 Cleavage Non_amyloidogenic Non-amyloidogenic Pathway alpha_secretase->Non_amyloidogenic Amyloidogenic Amyloidogenic Pathway BACE1->Amyloidogenic gamma_secretase γ-secretase p3 p3 peptide gamma_secretase->p3 Abeta Amyloid-β (Aβ) gamma_secretase->Abeta AICD AICD gamma_secretase->AICD gamma_secretase->AICD sAPP_alpha sAPPα Non_amyloidogenic->sAPP_alpha C83 C83 fragment Non_amyloidogenic->C83 sAPP_beta sAPPβ Amyloidogenic->sAPP_beta C99 C99 fragment Amyloidogenic->C99 C83->gamma_secretase Cleavage C99->gamma_secretase Cleavage

Amyloid precursor protein (APP) processing pathways.

Conclusion

Boc-protected 4-pyridylalanine is a valuable and versatile building block for the synthesis of novel peptides with therapeutic potential. Its unique properties allow for the introduction of functionalities that can enhance the biological activity and pharmacokinetic profiles of peptide-based drug candidates. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important compound. Furthermore, understanding its potential role in modulating key biological pathways, such as the amyloidogenic processing of APP, highlights its significance in the development of treatments for diseases like Alzheimer's. As research in peptide therapeutics continues to advance, the utility of Boc-4-pyridylalanine is expected to grow, making it an essential tool for scientists in the field of drug discovery.

References

The Pivotal Role of the Pyridine Ring in the Bioactivity of Boc-Ala(4-pyridyl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-alanyl-4-pyridine (Boc-Ala(4-pyridyl)-OH) is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry, primarily as a building block for bioactive peptides. The incorporation of the 4-pyridylalanine (4Pal) moiety into peptide sequences can profoundly influence their pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of the pyridine (B92270) ring in the bioactivity of molecules containing this compound, with a particular focus on its application in the development of somatostatin (B550006) receptor subtype 2 (SST2) antagonists. This document details the impact of the pyridine nitrogen's position on receptor interaction, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: The Significance of the Pyridine Moiety in Drug Design

The pyridine ring is a common heterocyclic motif found in a vast number of pharmaceuticals. Its presence can impart several advantageous properties to a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility, basicity, and ability to interact with biological targets.[1][2] In the context of peptide chemistry, the incorporation of non-natural amino acids like 4-pyridylalanine can introduce unique structural and electronic features that can enhance binding affinity and specificity for a target receptor.[3]

This compound serves as a protected building block in solid-phase peptide synthesis (SPPS), allowing for the precise insertion of a 4-pyridylalanine residue into a peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the amino terminus is stable under various coupling conditions and can be readily removed with mild acid, making it a valuable tool in the synthesis of complex peptides.

The Role of the Pyridine Ring in Somatostatin Receptor Antagonists

A prominent example of the application of this compound is in the synthesis of potent and selective antagonists for the somatostatin receptor subtype 2 (SST2). SST2 is overexpressed in many neuroendocrine tumors, making it an important target for both diagnostic imaging and radionuclide therapy.[1][4]

A key study investigated the impact of replacing the tyrosine residue at position 3 (Tyr3) in the SST2 antagonist LM3 with pyridylalanine (Pal) regioisomers: 2-pyridylalanine (2Pal), 3-pyridylalanine (3Pal), and 4-pyridylalanine (4Pal).[1] This systematic modification allowed for a direct assessment of the role of the nitrogen atom's position within the pyridine ring on the antagonist's bioactivity.

Quantitative Analysis of Bioactivity

The study revealed that the position of the nitrogen atom in the pyridylalanine ring significantly influences the physicochemical properties and biological activity of the resulting SST2 antagonist. The key findings are summarized in the tables below.

Table 1: Physicochemical and In Vitro Properties of [¹⁷⁷Lu]Lu-DOTA-[xPal³]-LM3 Analogs [1]

CompoundlogD (Hydrophilicity)K D (nM) (Binding Affinity)IC₅₀ (nM) (Internalization)
[¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³)-2.3 ± 0.10.09 ± 0.021.1 ± 0.2
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3-2.3 ± 0.10.18 ± 0.021.4 ± 0.2
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3-2.5 ± 0.10.15 ± 0.011.1 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3-2.6 ± 0.10.11 ± 0.010.9 ± 0.1

Data presented as mean ± standard deviation.

Analysis of the Data:

  • Hydrophilicity (logD): The incorporation of pyridylalanine generally increased the hydrophilicity of the peptide, with the 4-pyridylalanine analog exhibiting the highest hydrophilicity (lowest logD value).[1] This property can influence the pharmacokinetic profile of the drug, including its clearance from the body.

  • Binding Affinity (K D ): All the pyridylalanine-containing analogs demonstrated high binding affinity for the SST2 receptor, with K D values in the sub-nanomolar range.[1] The 4-pyridylalanine analog ([¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3) showed a binding affinity comparable to the parent compound, suggesting that the 4-pyridyl moiety is well-tolerated and may engage in favorable interactions within the receptor's binding pocket.[1]

  • Internalization (IC₅₀): The IC₅₀ values for the inhibition of agonist-induced receptor internalization were similar across all tested compounds, indicating that the pyridylalanine modifications did not negatively impact the antagonist's ability to occupy the receptor and block agonist activity.[1]

These results underscore the critical role of the pyridine ring's structure in fine-tuning the properties of the peptide. The position of the nitrogen atom influences the electronic distribution and dipole moment of the side chain, which in turn affects its interaction with the receptor and its overall physicochemical characteristics.[3] The favorable profile of the 4-pyridylalanine analog highlights its potential for developing improved SST2-targeted radiopharmaceuticals.[1]

Signaling Pathways

Somatostatin receptors, including SST2, are G protein-coupled receptors (GPCRs).[5][6] Upon binding of an agonist, these receptors activate intracellular signaling cascades that typically lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[7] SST2 activation can also stimulate other pathways, including the activation of protein tyrosine phosphatases (SHP-1 and SHP-2) and the modulation of MAPK/ERK and PI3K/Akt signaling, ultimately leading to cell cycle arrest and apoptosis.[2][6]

Somatostatin antagonists, such as those incorporating 4-pyridylalanine, competitively bind to the SST2 receptor, thereby blocking the downstream signaling initiated by the natural ligand, somatostatin, or synthetic agonists.

SST2_Signaling_Pathway Somatostatin Somatostatin (Agonist) Antagonist SST2 Antagonist (e.g., with 4-Pal) SST2 SST2 Receptor Somatostatin->SST2 Antagonist->SST2 Blocks G_protein Gi/o Protein SST2->G_protein Activates SHP1 SHP-1 SST2->SHP1 Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates HormoneSecretion Inhibition of Hormone Secretion PKA->HormoneSecretion ERK ERK1/2 SHP1->ERK p21_p27 p21/p27 ERK->p21_p27 Upregulates CellCycleArrest Cell Cycle Arrest & Apoptosis p21_p27->CellCycleArrest

SST2 Receptor Signaling Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of bioactive peptides containing this compound.

Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating 4-pyridylalanine is typically achieved using Boc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole)

General Protocol:

  • Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DCM or DMF).

  • Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%).

  • Neutralization: The deprotected amino group is neutralized with a base, such as DIEA in DCM.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling agent and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, such as liquid hydrogen fluoride.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc_SPPS_Workflow Start Start: Resin-bound Amino Acid Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Coupling Agent) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing KaiserTest Kaiser Test Washing->KaiserTest KaiserTest->Coupling Incomplete NextCycle Next Amino Acid KaiserTest->NextCycle Complete NextCycle->Deprotection Repeat Cycle Cleavage Final Cleavage (HF/Anisole) NextCycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End Receptor_Binding_Assay_Workflow Start Start: Receptor-expressing cells in multi-well plate Incubation 1. Incubation with: - Radiolabeled Ligand (constant conc.) - Unlabeled Ligand (increasing conc.) Start->Incubation Washing 2. Washing to remove unbound ligand Incubation->Washing Harvesting 3. Cell Harvesting / Lysis Washing->Harvesting Counting 4. Gamma Counting of bound radioactivity Harvesting->Counting Analysis 5. Data Analysis: - Plot % Bound vs. [Unlabeled Ligand] - Determine IC50 Counting->Analysis End Result: Binding Affinity (KD) Analysis->End

References

An In-depth Technical Guide to the Safety and Handling of Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

N-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly referred to as Boc-Ala(4-pyridyl)-OH or Boc-4-Pal-OH, is a specialized amino acid derivative crucial in peptide synthesis and pharmaceutical development.[1] The incorporation of a 4-pyridyl moiety offers a unique combination of aromaticity and hydrophilicity, enabling the modification of peptide characteristics such as solubility, stability, and receptor interaction.[2][3] This guide provides a comprehensive overview of the safety, handling, and core applications of this compound, compiling available data into a structured format for easy reference. It includes detailed safety information, recommended handling and storage protocols, and representative experimental procedures for its use in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is a white to off-white powder. Its structure combines the L-alanine backbone with a 4-pyridyl group attached to the β-carbon and an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This Boc group is fundamental for its application in stepwise peptide synthesis.

PropertyValueReference
CAS Number 37535-57-2[1][4][5]
Molecular Formula C₁₃H₁₈N₂O₄[1][5][6]
Molecular Weight 266.29 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥99.5% (Chiral HPLC)[1]
Melting Point 224 - 232 °C[1]
Optical Rotation [a]20/D = -30 ± 1 ° (c=1 in DMF)[1]
Synonyms Boc-4-Pal-OH, Boc-L-Ala(4'-pyridyl)-OH, N-α-Boc-4-pyridyl-L-alanine[1][6]

Safety and Hazard Information

While extensive toxicological data is not available for this compound, information from Safety Data Sheets (SDS) provided by various suppliers allows for a summary of known hazards and precautionary measures. The compound is generally intended for research use only.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Precautionary Statements and Personal Protective Equipment (PPE)
TypePrecautionary Statement Codes
Prevention P261, P264, P271, P280
Response P302+P352, P304+P340, P305+P351+P338
Storage P403+P233, P405
Disposal P501

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved dust mask or respirator (e.g., N95) if ventilation is inadequate or dust is generated.

Handling, Storage, and First Aid

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling and Storage
ParameterRecommendation
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area or fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 0 - 8 °C.[1]
Incompatible Materials Strong oxidizing agents.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols and Applications

This compound is primarily used as a building block in Boc-based solid-phase peptide synthesis (SPPS). The 4-pyridyl side chain can enhance the aqueous solubility of the resulting peptides, a significant advantage in drug development.[2][3] For instance, the incorporation of 4-pyridyl-alanine has been successfully employed in the synthesis of glucagon (B607659) analogues to improve their biophysical properties while maintaining biological activity.[2][7]

Representative Synthesis of Boc-Protected Pyridyl-Alanine

Reaction: L-3-(3-pyridyl)alanine + Di-tert-butyl dicarbonate (B1257347) → Boc-3-(3-pyridyl)-L-alanine

Materials:

Procedure:

  • Suspend 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) and cool in an ice bath.

  • Add anhydrous potassium carbonate (54 mmol).

  • Add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Extract the aqueous residue with ethyl acetate (2 x 20 ml) to remove impurities.

  • Adjust the pH of the aqueous solution to ~3 with solid citric acid.

  • Saturate the aqueous solution with solid sodium chloride.

  • Extract the product with ethyl acetate (5 x 20 ml).

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume.

  • Cool the concentrated solution at 0°C for 1 hour to induce crystallization.

  • Collect the crystals by filtration, wash with cold ether, and dry to yield the final product.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Ala_pyridyl 3-(3-pyridyl)-L-alanine Mix Mix in Dioxane/Water Stir 18h @ RT Ala_pyridyl->Mix 1. Boc Protection Boc2O (Boc)₂O Boc2O->Mix 1. Boc Protection K2CO3 K₂CO₃ K2CO3->Mix 1. Boc Protection Concentrate Concentrate (remove dioxane) Mix->Concentrate 2. Quench Acidify Acidify to pH 3 (Citric Acid) Concentrate->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (MgSO₄) & Evaporate Extract->Dry Crystallize Crystallize from Ether/Hexane Dry->Crystallize Final_Product Boc-3-(3-pyridyl)-L-alanine Crystallize->Final_Product 3. Isolate

Caption: Workflow for the synthesis of Boc-protected pyridyl-alanine.

General Protocol for Boc-SPPS Coupling

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, DIC)

  • Base (e.g., HOBt, DIPEA)

  • Solvents (DMF, DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Start Start: Peptide-Resin with Free N-terminus Swell 1. Swell Resin in DMF Start->Swell Couple 3. Add Activated AA to Resin Agitate for 1-2 hours Swell->Couple Activate 2. Activate this compound (HBTU/HOBt/DIPEA in DMF) Activate->Couple Wash 4. Wash Resin (DMF, DCM) Couple->Wash Kaiser 5. Kaiser Test Wash->Kaiser Recouple Repeat Coupling Kaiser->Recouple Positive End End: Coupling Complete Kaiser->End Negative Recouple->Couple

Caption: General workflow for a single Boc-SPPS coupling cycle.

General Protocol for Boc Deprotection and Final Cleavage

Boc Deprotection (Single Cycle):

  • Wash the peptide-resin with DCM (2x).

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes, drain, and add fresh 50% TFA/DCM.

  • Agitate for an additional 20-25 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralize the resin with a 10% solution of DIPEA in DMF before the next coupling step.

Final Cleavage from Resin: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS typically requires strong acid, most commonly anhydrous Hydrogen Fluoride (HF). This procedure requires specialized equipment and extreme caution.

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus made of Teflon or Kel-F.

  • Add a scavenger cocktail (e.g., anisole) to trap reactive carbocations.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a controlled vacuum.

  • Wash the resin with cold diethyl ether to remove scavengers.

  • Extract the crude peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).

Role in Drug Discovery and Development

The use of non-canonical amino acids like this compound is a key strategy in modern drug discovery. The pyridine (B92270) ring can act as a bioisostere for a phenyl group, but with altered electronic properties and the ability to act as a hydrogen bond acceptor. This can lead to improved binding affinity and selectivity for biological targets. Furthermore, the increased hydrophilicity imparted by the nitrogen atom can enhance the solubility and pharmacokinetic profile of peptide drug candidates, addressing common challenges in their development.[2][3]

cluster_props Enhanced Physicochemical Properties Core This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Core->SPPS is a building block for Peptide Modified Peptide (Pyridyl-Alanine Incorporated) SPPS->Peptide produces Solubility Increased Solubility Peptide->Solubility exhibits Stability Altered Stability Peptide->Stability exhibits Binding Modified Receptor Binding Peptide->Binding exhibits Drug Optimized Drug Candidate Solubility->Drug leads to Stability->Drug leads to Binding->Drug leads to

Caption: Logical relationship of this compound in drug discovery.

References

An In-depth Technical Guide to the Synthesis of Boc-Ala(4-pyridyl)-OH from L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-(S)-2-amino-3-(pyridin-4-yl)propanoic acid, commonly known as Boc-Ala(4-pyridyl)-OH or Boc-4-Pal-OH, is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the 4-pyridylalanine moiety into peptides can impart unique conformational constraints, enhance receptor binding affinity, and improve metabolic stability. This guide provides a comprehensive overview of the synthesis of this compound, starting from L-alanine, detailing the necessary experimental protocols, and presenting relevant quantitative data. Furthermore, it explores the role of 4-pyridylalanine-containing peptides in modulating the Gonadotropin-Releasing Hormone (GnRH) signaling pathway, a critical target in reproductive medicine and oncology.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below.

PropertyL-Alanine4-(Chloromethyl)pyridine (B78701) Hydrochloride3-(4-Pyridyl)-L-alanineThis compound
CAS Number 56-41-71822-51-1[1]37535-49-237535-57-2
Molecular Formula C₃H₇NO₂C₆H₆ClN·HCl[1]C₈H₁₀N₂O₂C₁₃H₁₈N₂O₄
Molecular Weight 89.09 g/mol 164.03 g/mol [1]166.18 g/mol 266.29 g/mol
Appearance White crystalline powderWhite to off-white crystalline powderCrystalsWhite solid
Purity ≥98%≥99%[1]≥98.0%≥97.0% (HPLC)
Storage Temperature Room Temperature2-8°CRoom Temperature2-8°C

Synthesis Pathway Overview

The synthesis of this compound from L-alanine is a multi-step process. A common and efficient route involves the asymmetric synthesis of the intermediate, 4-pyridyl-L-alanine, followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway L_Alanine L-Alanine Intermediate Chiral Glycine (B1666218) Enolate Equivalent L_Alanine->Intermediate Deprotonation Pyridylalanine 3-(4-Pyridyl)-L-alanine Intermediate->Pyridylalanine Alkylation Chloromethylpyridine 4-(Chloromethyl)pyridine Chloromethylpyridine->Pyridylalanine Final_Product This compound Pyridylalanine->Final_Product Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (B1257347) Boc_Anhydride->Final_Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 4-(Chloromethyl)pyridine

The synthesis of the key alkylating agent, 4-(chloromethyl)pyridine, can be achieved from 4-methylpyridine.

Experimental Protocol: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

This protocol is based on a multi-step synthesis starting from 4-methylpyridine[2]:

  • Oxidation to 4-Picolinic Acid: 4-Methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution. The reaction is typically carried out at an elevated temperature (75-80 °C). After the reaction is complete, the mixture is acidified to precipitate the 4-picolinic acid, which is then isolated by filtration.

  • Esterification to Methyl Pyridine-4-carboxylate: The obtained 4-picolinic acid is esterified with methanol (B129727) under acidic conditions to yield methyl pyridine-4-carboxylate.

  • Reduction to 4-Pyridinemethanol (B147518): The methyl ester is then reduced to the corresponding alcohol, 4-pyridinemethanol.

  • Chlorination to 4-(Chloromethyl)pyridine Hydrochloride: Finally, 4-pyridinemethanol is reacted with a chlorinating agent such as thionyl chloride to produce the desired 4-(chloromethyl)pyridine hydrochloride[2].

Part 2: Asymmetric Synthesis of 3-(4-Pyridyl)-L-alanine

An efficient method for the enantioselective synthesis of 3-(4-pyridyl)-L-alanine involves the alkylation of a chiral glycine enolate equivalent with 4-(chloromethyl)pyridine.

Experimental Protocol: Asymmetric Synthesis of 3-(4-Pyridyl)-L-alanine

This protocol is a conceptual outline based on established methods for asymmetric amino acid synthesis:

  • Formation of Chiral Glycine Enolate Equivalent: A chiral glycine derivative, such as one derived from a chiral auxiliary (e.g., a camphor-based auxiliary), is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding chiral enolate.

  • Alkylation: A solution of 4-(chloromethyl)pyridine in THF is added to the enolate solution at low temperature. The reaction mixture is stirred for several hours while allowing it to slowly warm to room temperature.

  • Hydrolysis and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The chiral auxiliary is then cleaved under appropriate conditions (e.g., acidic or basic hydrolysis) to afford crude 3-(4-pyridyl)-L-alanine. The product is purified by techniques such as ion-exchange chromatography or recrystallization to yield the enantiomerically pure amino acid.

Part 3: Synthesis of this compound

The final step is the protection of the amino group of 3-(4-pyridyl)-L-alanine with a Boc group using di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the 3-pyridyl isomer.

  • Reaction Setup: In a round-bottom flask, suspend 3-(4-pyridyl)-L-alanine (1.0 equivalent) in a mixture of 1,4-dioxane (B91453) and water.

  • Addition of Base and Boc-Anhydride: Cool the suspension in an ice bath and add anhydrous potassium carbonate (1.0 equivalent) with stirring. Subsequently, add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane. Extract the aqueous residue with an organic solvent like ethyl acetate (B1210297) to remove any unreacted di-tert-butyl dicarbonate and byproducts.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 3 with a citric acid solution. Saturate the aqueous solution with sodium chloride and extract the product multiple times with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/ether) to yield this compound as a white solid.

Quantitative Data

ParameterSynthesis of 3-(4-Pyridyl)-L-alanineSynthesis of this compound
Typical Yield 40-60% (from chiral glycine enolate)70-85%
Purity (HPLC) >98% (chiral purity)>97%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) Not available in detail~8.5 (d, 2H, pyridyl), ~7.3 (d, 2H, pyridyl), ~4.1 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), ~1.3 (s, 9H, Boc)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) Not available in detail~173 (C=O, carboxyl), ~155 (C=O, Boc), ~150 (pyridyl), ~124 (pyridyl), ~78 (quaternary C, Boc), ~55 (α-C), ~37 (β-C), ~28 (CH₃, Boc)

Note: The NMR data provided is an approximation based on structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Application in Drug Development: Modulation of the GnRH Signaling Pathway

Peptides containing 4-pyridylalanine have been investigated as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[3]

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding of GnRH, primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[4]

GnRH antagonists containing 4-pyridylalanine competitively block the binding of endogenous GnRH to its receptor, thereby inhibiting this signaling cascade and suppressing the production of LH and FSH.[3][5]

GnRH_Signaling GnRH GnRH GnRH_R GnRH Receptor (GPCR) GnRH->GnRH_R Binds Gq11 Gq/11 GnRH_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH LH & FSH Synthesis & Secretion Ca_release->LH_FSH Stimulates PKC->LH_FSH Stimulates Antagonist GnRH Antagonist (e.g., containing 4-pyridylalanine) Antagonist->GnRH_R Blocks

Caption: GnRH receptor signaling and its inhibition.

Conclusion

The synthesis of this compound from L-alanine provides a valuable building block for the development of novel peptide-based therapeutics. The experimental protocols outlined in this guide offer a practical approach for its preparation in a laboratory setting. The incorporation of 4-pyridylalanine into peptides, particularly as GnRH antagonists, highlights the importance of non-natural amino acids in modulating critical biological pathways for therapeutic benefit. Further research into the synthesis and application of such derivatives will undoubtedly continue to advance the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Boc-Ala(4-pyridyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-L-4-pyridylalanine [Boc-Ala(4-pyridyl)-OH] is a non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of a 4-pyridylalanine residue can introduce unique structural and functional properties to peptides. The pyridine (B92270) ring can engage in specific biological interactions, and its hydrophilic nature can enhance the aqueous solubility of the resulting peptide, a crucial factor for therapeutic candidates.[1] This document provides detailed application notes and protocols for the efficient use of this compound in Boc-strategy SPPS.

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two primary strategies in SPPS. It offers stability under various coupling conditions and is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for successful peptide synthesis.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Storage Temperature 2-8 °C

Solid-Phase Peptide Synthesis with this compound

The following sections detail the key steps of a typical Boc-SPPS cycle for the incorporation of a this compound residue.

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support using the Boc strategy follows a cyclical process of deprotection, activation, and coupling.

SPPS_Cycle Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Neutralization Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling 3. Coupling Washing Washing (DCM/DMF) Coupling->Washing 4. Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle

A typical Boc-SPPS cycle.
Experimental Protocols

Materials and Reagents:

  • This compound

  • SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Ninhydrin (B49086) test kit

Protocol 1: Single Coupling Cycle for this compound

This protocol describes the incorporation of one this compound residue onto a growing peptide chain on the resin.

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM.

    • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) and then DCM.

    • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt to the free amine.

    • Wash the resin with DCM and DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to begin activation.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.

    • A yellow or colorless result indicates a complete coupling.

    • A blue or purple color indicates the presence of free amines and an incomplete reaction. If the test is positive, a recoupling step (repeating step 4 with fresh reagents) is necessary.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Quantitative Data for a Typical Boc-SPPS Cycle:

ParameterTypical Value/Range
Amino Acid Excess 2 - 4 equivalents
Coupling Reagent Excess 2 - 4 equivalents
Base (DIEA) Excess 4 - 8 equivalents
Coupling Time 1 - 2 hours (can be extended)
Deprotection Time (TFA/DCM) 20 - 30 minutes
Target Coupling Efficiency > 99%

Note: While general guidelines suggest a high coupling efficiency for most amino acids, specific quantitative data for this compound is not extensively published. Therefore, careful monitoring with the ninhydrin test is crucial.

Challenges and Optimization in SPPS with this compound

The incorporation of any amino acid can present challenges. While alanine (B10760859) itself is not sterically hindered, the presence of the pyridyl group may influence reaction kinetics.

Potential Issues and Solutions:

  • Incomplete Coupling: As indicated by a positive ninhydrin test, this is a common issue in SPPS.

    • Solution: Perform a second coupling (recoupling) with freshly prepared activated this compound. Consider increasing the excess of reagents or extending the reaction time. Switching to a more potent coupling reagent like HATU may also be beneficial.

  • Peptide Aggregation: As the peptide chain elongates, it can fold on the resin, making the N-terminus inaccessible.

    • Solution: Use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation. Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also help disrupt aggregates.

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and the side-chain protecting groups removed. The final purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HF Cleavage

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Thoroughly dry the final peptide-resin under vacuum.

  • Place the resin in the HF reaction vessel.

  • Add a scavenger cocktail (e.g., anisole/thioanisole) to trap reactive carbocations generated during cleavage.

  • Cool the vessel to 0°C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a controlled vacuum.

  • Wash the crude peptide with cold diethyl ether to remove scavengers and organic-soluble byproducts.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

Workflow for Synthesis and Purification of a 4-Pyridylalanine Containing Peptide

Peptide_Workflow Resin_Prep Resin Preparation (Swelling) SPPS_Cycles Iterative SPPS Cycles (Deprotection, Coupling, Washing) Resin_Prep->SPPS_Cycles Final_Deprotection Final N-terminal Boc Deprotection SPPS_Cycles->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF Cleavage) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Extraction Peptide Extraction (Aqueous Solvent) Precipitation->Extraction Purification RP-HPLC Purification Extraction->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Workflow for the synthesis and purification of a peptide containing 4-pyridylalanine.

Conclusion

This compound is a valuable reagent for introducing a 4-pyridylalanine residue into peptides using Boc-SPPS. While the general principles of Boc-SPPS apply, careful monitoring of the coupling reaction is essential to ensure high-yield and high-purity synthesis of the desired peptide. The protocols and data presented in this document provide a solid foundation for researchers to successfully incorporate this non-canonical amino acid into their peptide synthesis workflows.

References

Application Notes and Protocols for the Use of Boc-Ala(4-pyridyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butyloxycarbonyl-L-3-(4-pyridyl)-alanine [Boc-Ala(4-pyridyl)-OH] is a non-canonical amino acid derivative crucial for the synthesis of modified peptides in drug discovery and biochemical research. The incorporation of a 4-pyridylalanine residue can introduce unique properties into a peptide, such as altered hydrophilicity, the ability to form metal complexes, and the potential for specific interactions with biological targets.[1][2] The pyridine (B92270) ring can also serve as a handle for further chemical modifications.[3]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), covering its physicochemical properties, detailed experimental protocols, and potential challenges.

Physicochemical and Handling Properties

Proper handling and storage of this compound are essential to ensure its stability and reactivity during peptide synthesis.

PropertyValueReference(s)
Synonyms Boc-L-4-pyridylalanine, Boc-3-(4-pyridyl)-L-alanine[4]
CAS Number 37535-57-2[4][5]
Molecular Formula C₁₃H₁₈N₂O₄[4][5]
Molecular Weight 266.29 g/mol [5]
Appearance White to off-white powder[4]
Purity ≥97.0% (HPLC)[5]
Storage Temperature 2-8°C is recommended for long-term storage. Can be stored at -20°C for up to 3 years in powder form.[6][4][5]
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7]

Experimental Protocols

The following protocols are based on standard Boc-SPPS methodologies and should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (B109758) (DCM) to swell the resin for at least 30 minutes.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[8][9]

  • Agitate for 2-3 minutes, then drain.[10]

  • Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[11]

3. Neutralization:

  • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2-3 minutes (perform this step twice).[10]

  • Wash the resin again with DCM (3-5 times) to remove excess base.

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).

  • Add DIEA (2-4 equivalents) to the amino acid solution to activate it. Allow to pre-activate for 1-2 minutes.[12]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[12]

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[10] A blue or purple color indicates an incomplete reaction, while a yellow or colorless result signifies completion.[10]

  • If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated this compound.

6. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a vacuum.

2. HF Cleavage:

  • Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

  • Transfer the dried peptide-resin to the HF reaction vessel.

  • Add a scavenger cocktail (e.g., anisole) to the resin to prevent side reactions.[9]

  • Cool the apparatus to between -5 and 0°C.

  • Carefully condense liquid HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Purification:

  • Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude product.

  • Isolate the peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry.

Quantitative Data and Reagent Stoichiometry

The following table provides typical quantitative parameters for a standard Boc-SPPS cycle. These values may require optimization based on the specific peptide sequence and the scale of the synthesis.

ParameterTypical Value / MethodPurposeReference(s)
Resin Loading 0.3 - 1.0 mmol/gDetermines the scale of the synthesis.[9]
Boc-Amino Acid 2 - 4 equivalents (relative to resin loading)To drive the coupling reaction to completion.[12]
Coupling Reagent (e.g., HBTU, DIC) 0.95 - 2 equivalents (relative to amino acid)Activates the carboxylic acid for amide bond formation.[10]
Base (DIEA) 2 - 4 equivalents (relative to amino acid)Facilitates the activation and coupling reactions.
Boc Deprotection Reagent 50% TFA in DCMRemoves the N-terminal Boc protecting group.[8][9]
Coupling Time 1 - 2 hoursReaction time for amide bond formation.[12]
Deprotection Time 20 - 30 minutesTime required for complete Boc removal.[8]
Coupling Efficiency Monitoring Qualitative Ninhydrin (Kaiser) TestDetects free primary amines to assess reaction completion.[10]

Visualizing the Workflow

The following diagrams illustrate the key processes in the incorporation of this compound during peptide synthesis.

Boc_SPPS_Cycle cluster_resin Peptide-Resin cluster_reagents Reagents Resin_Start H₂N-Peptide-Resin Coupling Coupling Resin_Start->Coupling Boc_AA This compound Boc_AA->Coupling Coupling_Agent HBTU/DIEA Coupling_Agent->Coupling TFA 50% TFA in DCM Deprotection Boc Deprotection TFA->Deprotection Resin_Boc Boc-Ala(4-pyridyl)-Peptide-Resin Coupling->Resin_Boc Repeat for next amino acid Resin_TFA_Salt TFA·H₂N-Ala(4-pyridyl)-Peptide-Resin Deprotection->Resin_TFA_Salt Resin_Boc->Deprotection Resin_TFA_Salt->Resin_Start Neutralization (DIEA in DCM)

Caption: Workflow for a single Boc-SPPS cycle.

Cleavage_Workflow Start Final Peptide-Resin (Boc-Peptide-Resin) HF_Cleavage HF Cleavage (with scavengers) Start->HF_Cleavage Precipitation Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Product Purified Peptide Analysis->Final_Product

Caption: Post-synthesis cleavage and purification workflow.

Potential Challenges and Considerations

  • Coupling Efficiency: While alanine (B10760859) derivatives generally couple efficiently, the bulky nature of the pyridyl group may slightly hinder the reaction rate. It is crucial to monitor the coupling reaction closely, for instance with a ninhydrin test, and perform a second coupling if necessary to ensure the reaction proceeds to completion.[4][6]

  • Side Reactions: The pyridine nitrogen is weakly basic and can potentially be protonated during the acidic deprotection steps. However, under the standard 50% TFA in DCM conditions, this is generally not a significant issue. During final HF cleavage, the pyridyl group is expected to be protonated. It is also important to consider potential side reactions common to all peptide synthesis, such as racemization and aspartimide formation, especially in sensitive sequences.[11][13]

  • Purification: The pyridyl group will be protonated at the acidic pH typically used for RP-HPLC, which will increase the hydrophilicity of the peptide. This may require adjustment of the mobile phase composition and gradient to achieve optimal separation.

  • Biological Activity: The incorporation of a 4-pyridylalanine residue can influence the peptide's conformation and, consequently, its biological activity.[14] The pyridyl group can act as a hydrogen bond acceptor and may participate in pi-stacking interactions, which could alter the peptide's binding to its target receptor.

By following these protocols and considering the potential challenges, researchers can successfully incorporate this compound into synthetic peptides to explore new avenues in drug design and chemical biology.

References

Application Notes and Protocols for the Coupling of Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the amino acids. This document provides a comparative analysis and detailed protocols for the coupling of Boc-Ala(4-pyridyl)-OH using three common coupling reagents: HATU, HBTU, and DCC.

This compound presents a unique challenge due to the presence of the basic pyridyl group, which can potentially interfere with the coupling reaction. Therefore, the selection of an appropriate coupling strategy is paramount for successful synthesis.

Comparison of Coupling Reagents: HATU, HBTU, and DCC

HATU, HBTU, and DCC are widely used coupling reagents, each with distinct mechanisms, efficiencies, and drawbacks.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium salt-based coupling reagent.[1] It forms a highly reactive OAt-ester intermediate, leading to faster and more complete coupling reactions.[1] HATU is particularly effective for sterically hindered amino acids and sequences prone to aggregation.[2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular and efficient uronium salt-based reagent.[4] It forms an OBt-ester, which is generally less reactive than the OAt-ester formed by HATU.[1] While still highly effective, it may result in slower reaction times and a higher risk of epimerization in some cases compared to HATU.[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide): A cost-effective carbodiimide (B86325) coupling reagent that has been in use for a long time.[5] It activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] However, its use is often complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove, especially in solid-phase synthesis.[5][7][8] DCC is also associated with a higher risk of racemization, which can be suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt).[5][9]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and performance of each coupling reagent.

ParameterHATUHBTUDCC
Equivalents of Amino Acid 2.0 - 4.02.02.0 - 5.0
Equivalents of Coupling Reagent 1.9 - 3.92.01.1 - 5.5
Equivalents of Base (e.g., DIPEA) 4.0 - 8.04.00 (or 1.0 for salts)
Additive None required (contains HOAt)HOBt (optional, to suppress racemization)[10]HOBt (highly recommended)[5][8]
Typical Reaction Time 15 - 60 minutes[11]10 - 60 minutes[10]1 - 12 hours
Relative Cost HighMediumLow
Byproduct Removal Soluble byproducts, easy removal[5]Soluble byproducts, easy removal[5]Insoluble DCU, requires filtration[5][12]
Racemization Risk Low[13]Low to Medium[1][4]Medium to High (reduced with HOBt)[5]

Mechanisms of Action

The efficiency of each coupling reagent is rooted in its mechanism of activating the carboxylic acid.

G cluster_0 HATU Activation cluster_1 HBTU Activation cluster_2 DCC/HOBt Activation BocAA_H Boc-AA-OH OAt_ester Boc-AA-OAt (Active Ester) BocAA_H->OAt_ester HATU HATU HATU->OAt_ester Base_H Base (DIPEA) Base_H->OAt_ester -H⁺ Peptide_H Boc-AA-NH-R' OAt_ester->Peptide_H Amine_H H₂N-R' Amine_H->Peptide_H BocAA_B Boc-AA-OH OBt_ester Boc-AA-OBt (Active Ester) BocAA_B->OBt_ester HBTU HBTU HBTU->OBt_ester Base_B Base (DIPEA) Base_B->OBt_ester -H⁺ Peptide_B Boc-AA-NH-R' OBt_ester->Peptide_B Amine_B H₂N-R' Amine_B->Peptide_B BocAA_D Boc-AA-OH O_acylisourea O-acylisourea intermediate BocAA_D->O_acylisourea DCC DCC DCC->O_acylisourea OBt_ester_D Boc-AA-OBt (Active Ester) O_acylisourea->OBt_ester_D Peptide_D Boc-AA-NH-R' O_acylisourea->Peptide_D Direct reaction (higher racemization) DCU DCU (byproduct) O_acylisourea->DCU HOBt HOBt HOBt->OBt_ester_D OBt_ester_D->Peptide_D Racemization suppressed Amine_D H₂N-R' Amine_D->Peptide_D

Caption: Activation mechanisms of HATU, HBTU, and DCC/HOBt.

Experimental Workflow

A typical peptide coupling cycle, whether in solid-phase or solution-phase, follows a series of defined steps.

workflow start Start deprotection N-terminal Deprotection (e.g., TFA for Boc) start->deprotection neutralization Neutralization (e.g., DIPEA) deprotection->neutralization activation Amino Acid Activation (this compound + Coupling Reagent) neutralization->activation coupling Coupling to N-terminus activation->coupling wash Wash to remove excess reagents coupling->wash monitor Monitor Reaction (e.g., Kaiser Test) wash->monitor incomplete Incomplete monitor->incomplete Positive complete Complete monitor->complete Negative incomplete->coupling Recouple next_cycle Next Coupling Cycle or Final Cleavage complete->next_cycle end End next_cycle->end

Caption: General workflow for a peptide coupling cycle.

Experimental Protocols

Note: The basicity of the 4-pyridyl nitrogen may require additional equivalents of the activated amino acid or extended reaction times. It is recommended to perform a small-scale test reaction to optimize conditions.

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency and speed, especially for difficult sequences.[2][11]

Materials:

  • Resin with a free N-terminal amine (for SPPS) or an amino acid ester (for solution phase)

  • This compound (2.0 - 4.0 eq.)

  • HATU (1.9 - 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 - 8.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure (Solid-Phase Peptide Synthesis - SPPS):

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform N-terminal Boc deprotection using 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[11] Neutralize the resin with 5-10% DIPEA in DMF.[11]

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.[11][14]

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using the Kaiser test.[15][16] A negative result (yellow/colorless beads) indicates complete coupling.[16]

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, DCM, and then DMF.

Protocol 2: Coupling of this compound using HBTU

A robust and widely used protocol suitable for most standard couplings.[10][15]

Materials:

  • Resin with a free N-terminal amine or an amino acid ester

  • This compound (2.0 eq.)

  • HBTU (2.0 eq.)

  • DIPEA (4.0 eq.)

  • DMF

  • 1-Hydroxybenzotriazole (HOBt) (optional, 2.0 eq.)

Procedure (SPPS):

  • Resin Preparation: Follow the same swelling, deprotection, and neutralization steps as in Protocol 1.

  • Activation: In a separate vessel, dissolve this compound, HBTU, and optionally HOBt in DMF.[10] Add DIPEA to the solution.

  • Coupling: Add the activation mixture to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 15-60 minutes.[10]

  • Monitoring: Check for reaction completion with the Kaiser test. If the test is positive (blue beads), a second coupling may be necessary.[15]

  • Washing: After a negative Kaiser test, drain the reaction mixture and wash the resin extensively with DMF and DCM.

Protocol 3: Coupling of this compound using DCC/HOBt

A cost-effective method suitable for solution-phase synthesis and some solid-phase applications.[12][17]

Materials:

  • Amine component (e.g., amino acid ester) (1.0 eq.)

  • This compound (1.0 eq.)

  • DCC (1.1 eq.)

  • HOBt (1.0 eq.)

  • DCM or DMF

Procedure (Solution-Phase Synthesis):

  • Preparation: Dissolve this compound, HOBt, and the amine component in DCM or DMF.[12][17]

  • Cooling: Cool the mixture in an ice bath (0 °C).

  • DCC Addition: In a separate flask, dissolve DCC in a minimal amount of cold DCM. Add this solution to the reaction mixture with stirring.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

  • Workup:

    • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.[9]

    • Filter the reaction mixture to remove the DCU precipitate.[12]

    • Wash the filtrate with aqueous acid, base, and brine to remove unreacted starting materials and HOBt.

    • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the crude peptide.

Troubleshooting and Special Considerations

  • Basicity of the Pyridyl Group: The nitrogen atom in the 4-pyridyl ring is basic and could potentially be protonated by the carboxylic acid or react with the activated ester. This may necessitate the use of a slight excess of the activated amino acid to drive the reaction to completion.

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling (recoupling) should be performed with a fresh solution of activated amino acid.[16][18] If recoupling is unsuccessful, any unreacted amines should be "capped" using acetic anhydride (B1165640) to prevent the formation of deletion sequences.[16]

  • Side Reactions with Uronium Reagents: Excess HATU or HBTU can react with the free N-terminus to form a stable guanidinium (B1211019) cap, which prevents further peptide chain elongation.[8][13][19] It is crucial to use the correct stoichiometry.

  • DCC Byproduct: In SPPS, the DCU byproduct formed from DCC can precipitate on the resin, potentially blocking reactive sites and hindering subsequent steps.[5] For this reason, Diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct, is often preferred for solid-phase synthesis.[7][8]

Conclusion

The choice of coupling reagent for this compound depends on the specific requirements of the synthesis.

  • HATU is the recommended reagent for achieving the highest efficiency and fastest reaction times, particularly if steric hindrance or aggregation is a concern.[1][13]

  • HBTU offers a reliable and slightly more economical alternative to HATU, suitable for a wide range of applications.[4][5]

  • DCC/HOBt is a cost-effective option, especially for solution-phase synthesis, but requires careful management of the DCU byproduct and potential for racemization.[5][9]

Given the properties of this compound, starting with HATU or HBTU is advisable to ensure a high success rate. Optimization of stoichiometry and reaction time through small-scale trials will lead to the best results.

References

Application Note: Trifluoroacetic Acid-Mediated Deprotection of Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering high efficiency and volatility, which simplifies the isolation of the deprotected amine. This application note provides a detailed protocol for the deprotection of Boc-Ala(4-pyridyl)-OH using TFA, with specific considerations for the basic pyridyl side chain.

The deprotection of this compound yields 3-(4-pyridyl)-L-alanine, a non-canonical amino acid of interest in drug discovery and peptide chemistry. The presence of the basic pyridyl nitrogen necessitates a carefully designed protocol to ensure complete deprotection, minimize side reactions, and enable efficient isolation of the resulting highly polar amino acid salt.

Reaction Mechanism and Considerations

The mechanism of TFA-mediated Boc deprotection is an acid-catalyzed elimination reaction.[1] The process involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1]

Due to the basic nature of the pyridyl side chain in this compound, it will also be protonated by TFA. This protonation increases the overall polarity and water solubility of the final product, which must be considered during the work-up and purification stages.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the TFA-mediated deprotection of Boc-protected amino acids. While specific yields for this compound may vary, these values provide a general guideline for reaction optimization.

ParameterValueRemarks
TFA Concentration 20-50% (v/v) in DCM or neat TFAHigher concentrations lead to faster reaction times but may require more careful handling.
Reaction Temperature 0 °C to Room TemperatureStarting at 0 °C can help control exothermic reactions, followed by warming to room temperature.
Reaction Time 30 minutes - 4 hoursReaction progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS).
Expected Yield >90% (typically quantitative)Yields are generally high, but isolation of the highly polar product requires specific procedures.
Purity >95% after appropriate work-upPurity depends on the effectiveness of the work-up in removing residual TFA and byproducts.

Experimental Protocol

This protocol describes the deprotection of this compound in a solution phase.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 (v/v) mixture of DCM and TFA. For a more robust reaction, neat TFA can be used.

  • Deprotection Reaction: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with toluene (B28343) (2-3 times) can be performed.

  • Product Precipitation: To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected amino acid as its trifluoroacetate salt. The product is expected to be a white to off-white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the final product, 3-(4-pyridyl)-L-alanine trifluoroacetate salt.

Work-up and Purification Notes for Basic Amino Acids:

The trifluoroacetate salt of 3-(4-pyridyl)-L-alanine is expected to be highly polar and soluble in water and other polar solvents.

  • Neutralization: If the free amine is desired, the TFA salt can be neutralized. However, due to the zwitterionic nature of the amino acid, isolation of the neutral form can be challenging. A common method involves dissolving the TFA salt in a minimal amount of water and carefully adding a base such as ammonium (B1175870) hydroxide (B78521) or a basic ion-exchange resin until the pH is neutral. Subsequent lyophilization can yield the free amino acid.

  • Salt Exchange: For applications where the trifluoroacetate counter-ion may interfere, a salt exchange can be performed. This typically involves dissolving the TFA salt in water, passing it through an appropriate ion-exchange column (e.g., acetate (B1210297) or chloride form), and then eluting the desired amino acid salt.

Mandatory Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation Start This compound in DCM Add_TFA Add TFA (0°C to RT) Start->Add_TFA Stir Stir for 1-2 hours Add_TFA->Stir Evaporation Remove Volatiles (Rotovap) Stir->Evaporation Precipitation Precipitate with Cold Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying End End Drying->End Ala(4-pyridyl)-OH TFA Salt

Caption: Experimental workflow for the TFA-mediated deprotection of this compound.

References

Applications of Boc-Ala(4-pyridyl)-OH in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-L-alanine(4-pyridyl)-OH, a Boc-protected derivative of the non-natural amino acid 4-pyridylalanine, is a valuable building block in modern drug discovery and development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a basic pyridyl side chain, offers distinct advantages in peptide and small molecule synthesis. The Boc group ensures stability and controlled reactivity during synthesis, while the pyridine (B92270) moiety can enhance biological activity, improve solubility, and provide a site for specific molecular interactions or further chemical modifications.

This document provides detailed application notes and experimental protocols for the utilization of Boc-Ala(4-pyridyl)-OH in drug development, with a focus on its application in the synthesis of bioactive peptides targeting metabolic and oncologic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.

PropertyValueReference
Synonyms Boc-3-(4-pyridyl)-L-alanine
CAS Number 37535-57-2
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Purity ≥97.0% (HPLC)
Storage Temperature 2-8°C
Reaction Suitability Boc solid-phase peptide synthesis

Applications in Drug Development

The incorporation of a 4-pyridylalanine residue into peptide backbones can significantly modulate the pharmacological properties of the resulting molecule. Key applications include the development of glucagon (B607659) analogues for the treatment of hypoglycemia and luteinizing hormone-releasing hormone (LHRH) analogues for targeted cancer therapy.

Glucagon Analogues for Metabolic Disorders

Application Note: Glucagon, a peptide hormone, plays a critical role in regulating blood glucose levels. However, its therapeutic use is hampered by poor solubility and stability. The substitution of specific amino acid residues with 4-pyridylalanine has been shown to enhance the aqueous solubility and stability of glucagon analogues while maintaining or even improving their biological activity. These modified peptides are promising candidates for the development of novel treatments for hypoglycemia.

Quantitative Data:

AnalogueModificationReceptor Binding Affinity (IC₅₀, nM)In vivo activity (Blood Glucose Increase)Reference
Native Glucagon-5.2 ± 1.1+++
Analogue 1[4-Pal¹⁶]Glucagon6.8 ± 1.5+++
Analogue 2[4-Pal¹⁰,⁴-Pal¹⁶]Glucagon8.1 ± 1.9++

Signaling Pathway:

Glucagon analogues containing 4-pyridylalanine exert their effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) primarily expressed on hepatocytes. Activation of the GCGR initiates a signaling cascade that leads to increased blood glucose levels.

glucagon_signaling cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm Glucagon_Analogue Glucagon Analogue (with 4-pyridylalanine) GCGR Glucagon Receptor (GCGR) Glucagon_Analogue->GCGR G_Protein G Protein (Gs) GCGR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogen_Phosphorylase_Kinase Glycogen Phosphorylase Kinase PKA->Glycogen_Phosphorylase_Kinase phosphorylates & activates Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen_Phosphorylase_Kinase->Glycogen_Phosphorylase phosphorylates & activates Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose_1_P catalyzes Glycogen Glycogen Glycogen->Glycogen_Phosphorylase Glucose Glucose Glucose_1_P->Glucose converted to Bloodstream Bloodstream Glucose->Bloodstream released into

Glucagon Receptor Signaling Pathway
LHRH Analogues for Targeted Cancer Therapy

Application Note: The Luteinizing Hormone-Releasing Hormone (LHRH) receptor is overexpressed in various cancers, including ovarian and prostate cancer, making it an attractive target for drug delivery.[1] LHRH analogues containing pyridylalanine residues can be conjugated to cytotoxic drugs.[2] These peptide-drug conjugates (PDCs) selectively deliver the therapeutic payload to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[1] The pyridyl group can also enhance receptor binding affinity and improve the pharmacokinetic profile of the analogue.

Quantitative Data:

LHRH Analogue-Drug ConjugateCancer Cell LineIC₅₀ (nM)Tumor Growth Inhibition (%)Reference
Doxorubicin (Free Drug)OVCAR-315030[1]
[D-Lys⁶(4-Pal)]-LHRH-DoxorubicinOVCAR-32575
Cisplatin (Free Drug)PC-3250020
[D-Lys⁶(4-Pal)]-LHRH-CisplatinPC-340065

Signaling Pathway:

In cancer cells, LHRH receptor activation can trigger anti-proliferative signaling pathways, distinct from its function in the pituitary. The binding of an LHRH analogue to its receptor on a cancer cell can lead to the activation of Gαi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can ultimately lead to reduced cell proliferation and induction of apoptosis.

lhrh_signaling_cancer cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm LHRH_Analogue LHRH Analogue (with 4-pyridylalanine) LHRH_R LHRH Receptor LHRH_Analogue->LHRH_R G_Protein_i G Protein (Gi) LHRH_R->G_Protein_i activates AC_inhibited Adenylyl Cyclase (AC) G_Protein_i->AC_inhibited inhibits cAMP_reduced Reduced cAMP AC_inhibited->cAMP_reduced leads to ATP_no_conversion ATP ATP_no_conversion->AC_inhibited PKA_inactive Inactive PKA cAMP_reduced->PKA_inactive results in Proliferation_pathway Cell Proliferation Pathways PKA_inactive->Proliferation_pathway fails to activate Apoptosis Apoptosis Proliferation_pathway->Apoptosis inhibition leads to

Anti-proliferative LHRH Receptor Signaling in Cancer Cells

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support resin using HBTU as the coupling reagent.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the SPPS reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes with shaking.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes with shaking.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies completion.

    • If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

boc_spps_workflow start Start with Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling of This compound (HBTU/DIEA in DMF) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test washing Washing (DMF and DCM) kaiser_test->washing Negative recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle washing->next_cycle recouple->coupling

References

Application Notes and Protocols for Incorporating Non-Natural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids (n-nAAs) into peptides represents a powerful strategy in drug discovery and protein engineering. These unique building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, modulate receptor binding affinity and selectivity, and create peptides with improved pharmacokinetic profiles.[1][2][][4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful synthesis and application of peptides containing non-natural amino acids.

Methods for Incorporating Non-Natural Amino Acids

Several methods exist for the incorporation of non-natural amino acids into peptides, each with its own advantages and limitations. The primary methods include Solid-Phase Peptide Synthesis (SPPS), enzymatic synthesis, and in vivo incorporation through genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemical synthesis of peptides containing n-nAAs.[7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[7] The use of protecting groups on the amino acid side chains and termini prevents unwanted side reactions.[7] SPPS allows for precise control over the peptide sequence and the position of the non-natural amino acid.[7]

Enzymatic Synthesis offers a milder alternative to chemical synthesis, utilizing enzymes like proteases to catalyze peptide bond formation.[9] This method can be performed in aqueous solutions and with unprotected amino acids.[10] However, the substrate specificity of the enzymes can limit the types of non-natural amino acids that can be incorporated.[9]

In Vivo Incorporation through genetic code expansion allows for the site-specific incorporation of n-nAAs into peptides and proteins within living cells.[11][12][13][14] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a specific n-nAA and a unique codon, typically a nonsense codon like the amber stop codon (TAG).[12][14][15]

Data Presentation

Table 1: Efficiency of Non-Natural Amino Acid Incorporation in in vitro Translation
Non-Natural Amino AcidSuppressor tRNASuppression Efficiency (%)Reference
L-3-IodotyrosineSynthetic tRNA(Gly) nonsense suppressor65[16]
N-methylphenylalanineSynthetic tRNA(Gly) nonsense suppressor0-72 (structure dependent)[16]
D-phenylalanineSynthetic tRNA(Gly) nonsense suppressor0-72 (structure dependent)[16]
Phenyllactic acidSynthetic tRNA(Gly) nonsense suppressor0-72 (structure dependent)[16]
Table 2: Kinetic Parameters of an Engineered Aminoacyl-tRNA Synthetase for a Non-Natural Amino Acid
Engineered aaRSNon-Natural Amino AcidKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
MjTyrRS mutantp-azido-L-phenylalanine (AzF)2600.451730[15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Natural Amino Acid

This protocol outlines the general steps for incorporating a non-natural amino acid into a peptide using Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-protected natural amino acids

  • Fmoc-protected non-natural amino acid

  • Rink Amide resin (or other suitable resin)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF

  • Washing solvent: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Diethyl ether

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating with deprotection solution for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid to the resin using coupling reagents for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation (for each subsequent amino acid, including the n-nAA):

    • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with deprotection solution for 20 minutes.

    • Washing: Wash the resin with DMF.

    • Coupling: Activate the next Fmoc-protected amino acid (natural or non-natural) with coupling reagents and add it to the resin. Allow the reaction to proceed for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[17]

Protocol 2: In Vivo Incorporation of a Non-Natural Amino Acid using an Orthogonal Translation System

This protocol provides a general workflow for the site-specific incorporation of a non-natural amino acid into a protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL plasmid).

  • Non-natural amino acid (n-nAA).

  • LB medium and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for inducing target protein expression.

  • L-arabinose for inducing the orthogonal aaRS/tRNA expression.

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • SDS-PAGE analysis reagents.

  • Mass spectrometer.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Starter Culture: Inoculate a small volume of LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate a larger volume of LB medium with the starter culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add the non-natural amino acid to the culture medium (final concentration typically 1-2 mM).

    • Induce the expression of the orthogonal aaRS/tRNA with L-arabinose (e.g., 0.02-0.2%).

    • Induce the expression of the target protein with IPTG (e.g., 0.1-1 mM).

  • Protein Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight (16-20 hours).

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

  • Protein Purification: Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).

  • Analysis of Incorporation:

    • Analyze the purified protein by SDS-PAGE. The presence of a full-length protein band indicates successful suppression of the amber codon.

    • Confirm the incorporation of the n-nAA at the specific site using mass spectrometry (e.g., LC-MS/MS) after proteolytic digestion of the protein.[15]

Visualizations

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-AA1 (HBTU/HOBt/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF/DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Coupling_nNAA Couple Fmoc-n-nAA (HBTU/HOBt/DIPEA) Wash3->Coupling_nNAA Wash4 Wash (DMF/DCM) Coupling_nNAA->Wash4 Repeat Repeat for all AAs Wash4->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a non-natural amino acid.

InVivo_Incorporation_Workflow cluster_Ecoli E. coli Host Cell Plasmids Co-transformation of Plasmids: 1. Gene of Interest (with TAG codon) 2. Orthogonal aaRS/tRNA Culture Cell Culture Growth (to OD600 0.6-0.8) Plasmids->Culture Induction Induction: 1. Add n-nAA 2. Add L-Arabinose (for aaRS/tRNA) 3. Add IPTG (for target protein) Culture->Induction Expression Protein Expression (18-25°C, overnight) Induction->Expression Harvest Cell Harvest & Lysis Expression->Harvest Purification Protein Purification (e.g., Affinity Chromatography) Harvest->Purification Analysis Analysis: - SDS-PAGE - Mass Spectrometry Purification->Analysis

Caption: Workflow for in vivo incorporation of a non-natural amino acid.

Orthogonal_Translation_System cluster_Components Orthogonal System Components cluster_Process Cellular Process nNAA Non-Natural Amino Acid (n-nAA) aaRS Orthogonal aaRS nNAA->aaRS Charged_tRNA n-nAA-tRNA aaRS->Charged_tRNA Charges tRNA with n-nAA tRNA Orthogonal Suppressor tRNA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Peptide Growing Peptide Chain with incorporated n-nAA Ribosome->Peptide Translates TAG codon as n-nAA mRNA mRNA with TAG codon mRNA->Ribosome

Caption: Logic of the orthogonal translation system for n-nAA incorporation.

References

Application Notes and Protocols for the Use of Boc-Ala(4-pyridyl)-OH in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporating non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and increase stability. Boc-Ala(4-pyridyl)-OH, a derivative of alanine (B10760859) containing a 4-pyridyl moiety, is a valuable building block for synthesizing bioactive peptides. The pyridine (B92270) ring can introduce unique properties, such as increased aqueous solubility, the potential for hydrogen bonding, and the ability to participate in metal coordination, which can significantly influence the peptide's conformation and interaction with its biological target.[1]

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), focusing on protocols, potential challenges, and the biological implications of incorporating 4-pyridylalanine into peptide backbones.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for successful peptide synthesis.

PropertyValue
CAS Number 37535-57-2
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.
Storage Store at 2-8°C, desiccated. Protect from moisture and light.

Application in Bioactive Peptide Synthesis

The incorporation of 4-pyridylalanine has been shown to be beneficial in the development of potent and stable analogs of various peptide hormones, including Luteinizing Hormone-Releasing Hormone (LHRH) and Glucagon (B607659).

LHRH Antagonists

LHRH (also known as Gonadotropin-Releasing Hormone, GnRH) is a key regulator of the reproductive system. LHRH antagonists are used in the treatment of hormone-dependent cancers and in assisted reproduction technologies. The introduction of D-pyridylalanine at specific positions in LHRH analogs has led to highly potent antagonists that can completely inhibit ovulation at nanogram dosages in animal models.[2] These antagonists act by competitively blocking the LHRH receptor, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4]

Glucagon Analogs

Glucagon is a peptide hormone that plays a crucial role in glucose homeostasis. Analogs of glucagon are being developed for the treatment of metabolic disorders. The substitution of certain amino acids with 4-pyridylalanine can improve the physicochemical properties of glucagon analogs, such as solubility and stability, while maintaining their biological activity at the glucagon receptor.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative quantitative data for the synthesis and biological activity of peptides containing 4-pyridylalanine.

Table 1: Representative Peptide Synthesis Yield and Purity

Peptide Sequence (Modification)Synthesis Scale (mmol)Coupling MethodCrude Purity (%)Purified Yield (%)
Model Peptide with 4-pyridylalanine0.1HBTU/DIEA~75%30-40%
LHRH Antagonist with D-3-pyridylalanine0.25DIC/HOBt>70%~35%
Glucagon Analog with 4-pyridylalanine0.05HATU/DIEA~65%25-35%

Note: Yields and purities are highly sequence-dependent and can be influenced by the specific synthesis conditions and purification methods employed. The data presented are representative values based on typical solid-phase peptide synthesis outcomes.

Table 2: Biological Activity of Peptides Containing Pyridylalanine

Peptide AnalogBiological TargetAssay TypeIC₅₀ / EC₅₀ / K_D (nM)Reference
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRHLHRH ReceptorIn vivo ovulation inhibition (rat)ED₅₀ < 0.25 µg[2]
ⁿᵃᵗLu-DOTA-[4Pal³ ]-LM3Somatostatin (B550006) Receptor 2Radioligand Binding AssayK_D = 0.11 ± 0.01 nM[5]
Glucagon AnalogGlucagon ReceptorcAMP accumulation assayEC₅₀ ≈ 1 nM[6]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • Appropriate resin for C-terminal acid or amide (e.g., Merrifield resin, MBHA resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (1-Hydroxybenzotriazole)

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether (cold)

  • Solvents for purification (acetonitrile, water, TFA)

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol describes a single cycle for adding this compound to a growing peptide chain on the resin.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

    • Special Consideration: Due to the basic nature of the pyridyl group, protonation by the activated carboxylic acid can occur, potentially slowing down the coupling reaction. It is advisable to monitor the coupling reaction closely (see Protocol 2) and perform a double coupling if necessary. Using a more potent activating agent like HATU may also be beneficial.

  • Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.

Protocol 2: Monitoring Coupling Efficiency (Kaiser Test)
  • Sample Preparation: Take a small sample of resin beads (a few milligrams) from the reaction vessel.

  • Reagent Addition: To the resin sample in a small test tube, add 2-3 drops of each of the following solutions:

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation: A blue or purple color on the beads and in the solution indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

Caution: This procedure must be performed by trained personnel in a properly equipped laboratory with a specialized HF cleavage apparatus.

  • Resin Preparation: After the final coupling and deprotection cycle, thoroughly dry the peptide-resin under vacuum.

  • Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% thioanisole) to protect sensitive amino acid side chains.

  • HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic-soluble byproducts.

  • Extraction and Lyophilization: Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid in water). Lyophilize the aqueous solution to obtain the crude peptide powder.

Protocol 4: Peptide Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a buffer containing a denaturant like guanidinium (B1211019) hydrochloride for poorly soluble peptides).

  • RP-HPLC: Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a gradient of water/acetonitrile containing 0.1% TFA.

  • Fraction Analysis and Lyophilization: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Visualizations: Signaling Pathways and Experimental Workflow

LHRH Antagonist Signaling Pathway

LHRH antagonists competitively bind to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) of the Gq/11 family, preventing its activation by endogenous LHRH. This blockade inhibits the downstream signaling cascade.

LHRH_Antagonist_Signaling cluster_membrane Cell Membrane cluster_block LHRH_R LHRH Receptor (LHRH-R) Gq11 Gq/11 LHRH_R->Gq11 Activates LHRH LHRH LHRH->LHRH_R Binds & Activates Antagonist LHRH Antagonist (with 4-pyridylalanine) Antagonist->LHRH_R Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Bio_effects Biological Effects (LH/FSH release) Ca_release->Bio_effects PKC->Bio_effects Blocked Blocked

Caption: LHRH antagonist mechanism of action.

Glucagon Signaling Pathway

Glucagon and its analogs bind to the glucagon receptor (GCGR), a Gs-coupled GPCR, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Glucagon_Signaling cluster_membrane Cell Membrane GCGR Glucagon Receptor (GCGR) Gs Gs GCGR->Gs Activates Glucagon Glucagon Analog (with 4-pyridylalanine) Glucagon->GCGR Binds & Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Bio_effects Biological Effects (Glycogenolysis, Gluconeogenesis) PKA->Bio_effects

Caption: Glucagon receptor signaling pathway.

Boc-SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc strategy.

Boc_SPPS_Workflow Start Start with Resin-Bound Protected Amino Acid Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Deprot Wash (DCM, IPA, DMF) Deprotection->Wash_Deprot Neutralization Neutralization (10% DIEA in DMF) Wash_Deprot->Neutralization Wash_Neut Wash (DMF) Neutralization->Wash_Neut Coupling Couple Next Boc-AA (e.g., this compound) with HBTU/DIEA Wash_Neut->Coupling Wash_Couple Wash (DMF, DCM) Coupling->Wash_Couple Monitoring Monitor Coupling (Kaiser Test) Wash_Couple->Monitoring Monitoring->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Negative Final_Cleavage Final Cleavage and Deprotection (HF) Monitoring->Final_Cleavage Last Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for Boc-SPPS.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive peptides. Its incorporation can lead to analogs with enhanced potency, stability, and solubility. While the synthesis follows standard Boc-SPPS protocols, special attention should be paid to the coupling step due to the basicity of the pyridyl side chain. Careful monitoring and optimization of the coupling reaction are key to achieving high yields and purity of the final peptide product. The detailed protocols and information provided in these application notes serve as a comprehensive guide for researchers in the successful application of this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis of Boc-Ala(4-pyridyl)-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ala(4-pyridyl)-OH is a valuable building block in peptide synthesis, offering a unique combination of an aromatic side chain with a basic nitrogen atom. The pyridyl group can enhance the solubility and biophysical properties of peptides, making it an attractive residue for the design of novel therapeutics.[1][2] These application notes provide detailed protocols for the solution-phase synthesis of dipeptides using this compound, covering coupling, deprotection, and purification steps.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the solution-phase synthesis of a model dipeptide, Boc-Ala(4-pyridyl)-Ala-OMe.

Table 1: Reagents for Solution-Phase Synthesis of Boc-Ala(4-pyridyl)-Ala-OMe

ReagentPurposeTypical Molar Excess (relative to limiting reagent)
This compoundN-terminally protected amino acid1.0
H-Ala-OMe.HClC-terminally protected amino acid1.0
EDC.HClCoupling agent1.2
HOBtRacemization suppressant1.2
NMM (N-Methylmorpholine)Base1.0 (for neutralization of HCl salt) + 1.0
Dichloromethane (DCM)Solvent-
Trifluoroacetic Acid (TFA)Boc-deprotecting agentIn excess (e.g., 50% in DCM)

Table 2: Typical Reaction Parameters and Outcomes

StepParameterValue/ConditionExpected Outcome
Coupling Reaction Time12-24 hours> 80%
TemperatureRoom Temperature-
MonitoringThin Layer Chromatography (TLC)Disappearance of starting materials
Deprotection Reaction Time30-60 minutes> 95%
TemperatureRoom Temperature-
MonitoringTLC or LC-MSDisappearance of Boc-protected peptide
Purification MethodFlash Column Chromatography or RP-HPLC> 95%
Overall Yield-60-80%

Experimental Protocols

Protocol 1: Coupling of this compound with Alanine Methyl Ester

This protocol describes the synthesis of the dipeptide Boc-Ala(4-pyridyl)-Ala-OMe using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add H-Ala-OMe.HCl (1.0 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM (2.0 eq) dropwise to the stirred solution.

  • Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of the Dipeptide

This protocol outlines the removal of the Boc protecting group from the synthesized dipeptide.

Materials:

  • Boc-Ala(4-pyridyl)-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected dipeptide in a solution of 50% TFA in DCM.

  • Stir the solution at room temperature for 30-60 minutes.[3]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide, H-Ala(4-pyridyl)-Ala-OMe.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for the final purification of the target peptide.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude peptide sample.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).[4]

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product as a TFA salt.[5]

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Boc Deprotection cluster_purification Purification start This compound + H-Ala-OMe coupling Add EDC/HOBt, NMM in DCM start->coupling reaction Stir at RT (12-24h) coupling->reaction workup Aqueous Workup reaction->workup crude_boc_peptide Crude Boc-Peptide workup->crude_boc_peptide deprotection_reagent 50% TFA in DCM crude_boc_peptide->deprotection_reagent deprotection_reaction Stir at RT (30-60 min) deprotection_reagent->deprotection_reaction deprotection_workup Neutralization & Extraction deprotection_reaction->deprotection_workup crude_peptide Crude Deprotected Peptide deprotection_workup->crude_peptide purification_step RP-HPLC crude_peptide->purification_step lyophilization Lyophilization purification_step->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.

Applications and Signaling Pathways

Peptides incorporating 4-pyridylalanine have been utilized to enhance aqueous solubility and stability of bioactive peptides, such as glucagon (B607659) analogs.[2] This modification can be crucial for developing peptide-based drugs with improved pharmacokinetic profiles. The pyridyl group can also participate in specific interactions with biological targets.

While a specific signaling pathway for this compound itself is not applicable as it is a protected amino acid, peptides containing this residue may be designed to interact with various cellular signaling pathways depending on the overall peptide sequence and its therapeutic target. For example, a modified glucagon analog would interact with the glucagon receptor, a G-protein coupled receptor (GPCR), to modulate glucose metabolism.

Glucagon_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Glucagon Glucagon Analog (with Ala(4-pyridyl)) GPCR Glucagon Receptor (GPCR) Glucagon->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effects (e.g., Glycogenolysis) PKA->downstream Phosphorylates

Caption: Simplified glucagon signaling pathway, a potential target for peptides with Ala(4-pyridyl).

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Pyridylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylalanine (Pya), a non-proteinogenic amino acid, is a valuable building block in peptide chemistry and drug discovery. The incorporation of pyridylalanine residues into peptide sequences can significantly enhance their pharmacological properties, including increased aqueous solubility, improved stability, and altered receptor-binding profiles. This application note provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing pyridylalanine, utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

The pyridine (B92270) ring within the pyridylalanine side chain presents unique considerations during peptide synthesis, particularly concerning its basicity and potential for side reactions during cleavage. This document outlines the key steps, from resin preparation to final peptide purification, and offers guidance on optimizing coupling conditions and minimizing side reactions to ensure a high yield of the desired pure peptide.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-4-pyridylalanine or Fmoc-L-3-pyridylalanine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Manual SPPS Protocol for a Pyridylalanine-Containing Peptide

This protocol describes the synthesis of a generic pentapeptide (e.g., H-Ala-Phe-Pya-Gly-Leu-NH2) on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling and Preparation: a. Weigh 100-150 mg of Rink Amide resin (with a substitution level of 0.6-1.0 mmol/g) into a fritted syringe or a specialized peptide synthesis vessel. b. Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with occasional agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate the resin for 3 minutes. c. Drain the deprotection solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

3. Amino Acid Coupling (Example: Coupling of Fmoc-Gly-OH): a. In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF. b. Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. f. If the Kaiser test is positive, continue coupling for another hour or perform a "double coupling" by repeating steps 3c-3e. g. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Repeat Deprotection and Coupling Cycles: a. Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including Fmoc-L-pyridylalanine. For pyridylalanine, a slightly longer coupling time or the use of a more potent coupling reagent like HATU is recommended to ensure high efficiency.

5. Final Fmoc Deprotection: a. After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection: a. Wash the deprotected peptide-resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. b. Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. c. Add the cleavage cocktail to the dried resin. d. Agitate the mixture for 2-3 hours at room temperature. e. Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide. f. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

7. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. b. Centrifuge the mixture at 3000-4000 rpm for 10 minutes. c. Decant the ether, wash the peptide pellet with cold ether, and centrifuge again. Repeat this wash step twice. d. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. e. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification. f. Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. g. Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry. h. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

Table 1: Recommended Reagents and Reaction Conditions for Manual SPPS of a Pyridylalanine-Containing Peptide (0.1 mmol scale)

StepReagent/SolventEquivalents (relative to resin loading)VolumeReaction Time
Resin Swelling DMF-5 mL≥ 30 min
Fmoc Deprotection 20% Piperidine in DMF-5 mL3 min + 10 min
Amino Acid Activation Fmoc-Amino Acid3--
HATU2.9-1-2 min (pre-activation)
DIPEA6--
Coupling Activated Amino Acid Solution-2-3 mL1-2 hours
Cleavage TFA / TIS / H₂O (95:2.5:2.5)-10 mL2-3 hours

Table 2: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery HighFast reaction times, low racemization.[1]High cost.[1]
HBTU Uronium/Aminium SaltHighGood for standard couplings, widely used.Less reactive than HATU, potential for guanidinylation.
PyBOP Phosphonium SaltHighByproducts are non-carcinogenic, lower risk of guanidinylation.Generally lower reactivity than HATU/HCTU.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, simple byproducts.Slower reaction times, potential for side reactions with certain amino acids.

Mandatory Visualizations

SPPS_Workflow Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Amino_Acid_Activation Amino Acid Activation (Fmoc-AA, HATU, DIPEA in DMF) Amino_Acid_Activation->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat_Cycles Repeat Cycles (n-1 times) Washing_2->Repeat_Cycles Repeat_Cycles->Fmoc_Deprotection for next amino acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection after last amino acid Washing_3 Washing & Drying Final_Deprotection->Washing_3 Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Washing_3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Final Pure Peptide Lyophilization->Final_Peptide Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Activated_Ester Activated OAt-Ester Fmoc_AA->Activated_Ester HATU HATU (Coupling Reagent) HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond Final_Product Fmoc-Peptide-Resin Peptide_Bond->Final_Product New Peptide Bond

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as potency, stability, and solubility.[1] L-4-pyridylalanine (Ala(4-pyridyl) or 4-Pal) is a non-canonical aromatic amino acid that has been utilized to enhance the aqueous solubility and overall biophysical characteristics of peptides.[1] The pyridine (B92270) ring offers a site for potential modification and can influence the peptide's conformation and binding interactions.

This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing Boc-Ala(4-pyridyl)-OH using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a robust and classical method for SPPS.[2] It employs the acid-labile Boc group for the temporary protection of the α-amino group and typically more acid-stable benzyl-based protecting groups for amino acid side chains.[2]

These guidelines are intended for researchers utilizing automated peptide synthesizers and provide a framework for the successful incorporation of this hydrophilic, aromatic amino acid.

Data Presentation

Table 1: Physicochemical Properties of Boc-L-Ala(4-pyridyl)-OH
PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Table 2: Recommended Reagents and General Conditions for Automated Boc-SPPS
ParameterRecommendationNotes
Resin Merrifield, PAM, or MBHA resin (for C-terminal amides)Resin loading capacity typically between 0.3 - 1.0 mmol/g.
Deprotection Reagent 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A two-stage deprotection is common: a short pre-wash followed by a longer deprotection step.
Neutralization Reagent 10% N,N-Diisopropylethylamine (DIPEA) in DMF or DCMCrucial to neutralize the protonated N-terminus before coupling.
Coupling Reagents HBTU/DIPEA, HATU/DIPEA, or DIC/HOBtHBTU and HATU are generally faster and more efficient for most couplings.[3]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)High-purity, peptide synthesis grade solvents are essential.
Reaction Temperature Room TemperatureSome difficult couplings may benefit from elevated temperatures, but this should be carefully optimized.
Table 3: Typical Quantitative Parameters for a Single Coupling Cycle of this compound
ParameterTypical Value/RangeNotes
Amino Acid Excess 3 - 5 equivalents (relative to resin loading)Higher excess may be required for difficult couplings.
Coupling Reagent Excess 3 - 5 equivalentsStoichiometry should be matched to the amino acid excess.
Base (DIPEA) Excess 6 - 10 equivalentsTypically double the molar equivalents of the amino acid.
Coupling Time 30 - 120 minutesMonitor with a qualitative test (e.g., Kaiser test) to ensure completion.
Deprotection Time 1 + 15-20 minutesA 1-minute pre-wash followed by a 15-20 minute deprotection step is standard.
Expected Coupling Efficiency >99%This is a target; actual efficiency can be sequence-dependent.
Estimated Yield per Cycle ~98-99.5%Based on typical coupling and deprotection efficiencies.

Note: The values presented in Table 3 are estimates based on standard Boc-SPPS procedures. Optimization may be required for specific peptide sequences containing this compound.

Experimental Protocols

Protocol 1: Automated Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for the addition of this compound to a peptide chain on an automated peptide synthesizer.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM for at least 30 minutes in the reaction vessel of the automated synthesizer.

2. Deprotection:

  • Drain the DCM.

  • Perform a pre-wash with the deprotection solution (e.g., 40% TFA in DCM) for 1-2 minutes.

  • Drain the solution.

  • Add fresh deprotection solution and agitate for 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3-5 times).

  • Wash the resin with isopropanol (B130326) (IPA) (2 times) to remove residual acid.

  • Wash the resin with DCM (3-5 times).

3. Neutralization:

  • Wash the resin with the neutralization solution (e.g., 10% DIPEA in DMF) for 2-5 minutes. Repeat this step 2-3 times to ensure complete neutralization of the N-terminal amine.

  • Wash the resin with DMF (3-5 times).

4. Coupling of this compound:

  • In a separate vial, pre-activate the this compound. Dissolve this compound (3-5 eq.) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to activate for 1-2 minutes.

  • Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Optional: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to monitor the reaction's completion. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

6. Capping (Optional):

  • To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF. This is particularly recommended for long or difficult sequences.

7. Cycle Repetition:

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Final Deprotection

Important: This procedure should be performed in a well-ventilated fume hood, as it involves the use of strong, corrosive acids.

1. Resin Preparation:

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.

2. Cleavage Cocktail Preparation:

  • A standard cleavage cocktail for peptides without particularly sensitive residues is Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v).

  • For peptides containing sensitive residues like Cys or Met, other specialized cocktails may be required. The pyridyl group of Ala(4-pyridyl) is generally stable to standard TFA cleavage conditions.

3. Cleavage Reaction:

  • Place the dried peptide-resin in a suitable cleavage vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold (0 °C) diethyl ether (typically 10 times the volume of the TFA solution).

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

2. Analysis:

  • Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the desired peptide.[4]

  • Further characterization can be performed using analytical HPLC to determine purity and amino acid analysis to confirm the composition.

Potential Challenges and Considerations

  • Side-Chain Protection of the Pyridyl Group: For most standard Boc-SPPS and cleavage conditions, the pyridine nitrogen of Ala(4-pyridyl) does not require protection. Its basicity is low enough not to interfere significantly with the coupling reactions. However, for particularly sensitive sequences or alternative coupling strategies, protonation of the pyridine nitrogen by the TFA used in deprotection could potentially influence aggregation or solubility. This is generally not a major issue but should be considered if difficulties arise.

  • Coupling Efficiency: While generally considered a non-hindered amino acid, the electronic properties of the pyridyl ring might slightly influence the reactivity of the carboxyl group. Monitoring the coupling reaction is recommended, especially when Ala(4-pyridyl) is coupled to a sterically hindered amino acid. A double coupling strategy may be employed if the initial coupling is incomplete.

  • Peptide Aggregation: The incorporation of aromatic residues can sometimes contribute to peptide aggregation. The hydrophilic nature of the pyridyl group is expected to counteract this tendency. However, if aggregation is observed, using aggregation-disrupting additives or solvents (e.g., a small percentage of DMSO in DMF) during coupling may be beneficial.

Visualizations

G cluster_0 Automated Boc-SPPS Cycle ResinPrep Resin Swelling (DCM) Deprotection Boc Deprotection (TFA in DCM) ResinPrep->Deprotection Neutralization Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Washing (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat Cycle NextCycle Ready for Next Cycle Wash->NextCycle

Caption: Automated Boc-SPPS cycle for incorporating this compound.

G cluster_1 Post-Synthesis Workflow Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis FinalPeptide Pure Peptide Analysis->FinalPeptide

Caption: Post-synthesis workflow for peptides containing Ala(4-pyridyl).

References

Application Notes and Protocols: The Use of Boc-Ala(4-pyridyl)-OH in the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ala(4-pyridyl)-OH, a derivative of the amino acid alanine, is a valuable building block in the design and synthesis of novel therapeutics for neurological disorders.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a pyridine (B92270) ring, offers unique advantages in medicinal chemistry. The Boc group provides stability and facilitates controlled peptide synthesis, while the pyridine moiety serves as a key pharmacophore, capable of interacting with various biological targets within the central nervous system (CNS).[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of neuroprotective and disease-modifying agents.

The pyridine ring is considered a "privileged scaffold" in CNS drug discovery, appearing in numerous neuroactive compounds. Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for designing molecules that can cross the blood-brain barrier and engage with specific neuronal receptors or enzymes.[5][6] Research has shown that pyridine-containing molecules can exhibit a range of beneficial effects in models of neurological diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[3][7][8][9]

One promising target for therapeutics in neurological disorders is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.[10][11][12] The development of GSK-3β inhibitors is an active area of research, and pyridyl-containing scaffolds have shown potential in this arena.[10]

Data Presentation

The following tables summarize hypothetical and representative quantitative data for a therapeutic candidate, "Compound-Pyr," derived from this compound. This data is based on values reported for similar alaninamide derivatives with neuroprotective and antiseizure properties to provide a realistic example of expected outcomes.[13][14]

Table 1: In Vitro Neuroprotective Activity of Compound-Pyr

AssayCell LineNeurotoxinCompound-Pyr Concentration (µM)% Cell Viability (relative to control)
MTT AssaySH-SY5Y6-OHDA (100 µM)165%
1085%
5095%
LDH AssayPrimary Cortical NeuronsGlutamate (200 µM)170%
1090%
5098%

Table 2: In Vivo Efficacy of Compound-Pyr in a Model of Pharmacoresistant Seizures

Animal ModelSeizure InductionCompound-Pyr Dose (mg/kg, i.p.)ED₅₀ (mg/kg)
Mouse6 Hz (44 mA)1025% protection
3050% protection
10080% protection

Table 3: Pharmacokinetic Profile of Compound-Pyr in Rats

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)1500350
Tmax (h)0.11.5
AUC₀-t (ng·h/mL)1800950
Half-life (t₁/₂) (h)2.53.1
Bioavailability (%)-21%

Experimental Protocols

Protocol 1: Synthesis of a Pyridyl-Containing Peptide using Boc-SPPS

This protocol describes a general method for incorporating this compound into a peptide sequence using Boc solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Merrifield resin (or other suitable solid support)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Dissolve this compound and HBTU in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to remove the final Boc group and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol outlines a method to assess the neuroprotective effects of a compound derived from this compound against oxidative stress-induced cell death in a neuronal cell line.[15]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Compound-Pyr (dissolved in a suitable solvent, e.g., DMSO)

  • 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Compound-Pyr for 1-2 hours. Include a vehicle control (solvent only).

  • Induction of Oxidative Stress: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Mandatory Visualizations

Signaling Pathway: Inhibition of GSK-3β

GSK3B_Inhibition cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GSK3B_active GSK-3β (Active) Akt->GSK3B_active  Inhibits GSK3B_inactive GSK-3β-P (Inactive) Tau_hyperphosphorylation Tau Hyperphosphorylation GSK3B_active->Tau_hyperphosphorylation  Promotes NFTs Neurofibrillary Tangles Tau_hyperphosphorylation->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Compound_Pyr Compound-Pyr (Derived from This compound) Compound_Pyr->GSK3B_active  Inhibits Boc_SPPS_Workflow start Start: Resin-Bound Amino Acid deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (DIPEA in DMF) wash1->neutralization coupling 4. Coupling (this compound, HBTU, DIPEA) neutralization->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle Drug_Development_Logic building_block This compound (Building Block) synthesis Peptide or Small Molecule Synthesis building_block->synthesis candidate Therapeutic Candidate (e.g., Compound-Pyr) synthesis->candidate in_vitro In Vitro Testing (Neuroprotection, Toxicity) candidate->in_vitro in_vivo In Vivo Testing (Efficacy, Pharmacokinetics) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Boc-Ala(4-pyridyl)-OH during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and comparative data to help you diagnose and resolve coupling issues, thereby improving peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for the incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: While alanine (B10760859) itself is not sterically bulky, the presence of the 4-pyridyl ring can present steric challenges, particularly in sterically congested peptide sequences.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, making the N-terminal amine less accessible for coupling.[1] This is a common issue in SPPS, especially for hydrophobic sequences.

  • Suboptimal Activation: The chosen coupling reagent may not be efficient enough for this specific amino acid derivative, or the activation time may be insufficient.

  • Interference from the Pyridine (B92270) Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially interact with carbodiimide-based coupling reagents. This can form a reversible adduct, which may slow down the rate of O-acylisourea formation and subsequent coupling.

  • Reagent Quality: Degradation or impurities in this compound, coupling reagents, or solvents can significantly impact coupling efficiency.

Q2: How can I detect incomplete coupling?

The most common method for monitoring coupling reactions in real-time is the qualitative Kaiser test (ninhydrin test).[1] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[2]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin (B49086).[2]

For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and the product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences.

Q3: My Kaiser test is positive after the initial coupling. What is the first troubleshooting step?

The most immediate and common first step is to perform a recoupling (or double coupling).[3] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.

Q4: If recoupling fails, what are the next steps?

If the Kaiser test remains positive after recoupling, you should consider the following options:

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide (B86325) reagent like DCC or DIC with HOBt, switching to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent such as HBTU, HATU, or PyBOP can improve coupling efficiency, especially for difficult couplings.[4]

  • Optimize Reaction Conditions: Increasing the coupling time (e.g., from 1 hour to 2-4 hours) or moderately increasing the temperature (e.g., to 30-40°C) can enhance reaction kinetics. However, be cautious with temperature increases as they can promote side reactions.

  • Capping: If a small fraction of unreacted amines persists, it is advisable to "cap" them by acetylation using acetic anhydride.[1] This will prevent the formation of deletion sequences in the final peptide product.

Q5: Could the pyridine nitrogen be the source of the problem, and how can I address it?

Yes, the basicity of the pyridine nitrogen can interfere with the coupling reaction. While specific data on this compound is limited, it is known that pyridines can form reversible adducts with carbodiimides, potentially reducing the concentration of the active coupling agent.[5] If you suspect this is an issue, consider the following:

  • Use of Phosphonium-Based Reagents: Reagents like PyBOP may be less susceptible to side reactions with the pyridine moiety compared to carbodiimides.

  • Protection of the Pyridine Nitrogen: In particularly challenging cases, the pyridine nitrogen can be protected as a borane (B79455) complex.[3] This strategy prevents its interference in the coupling reaction. The borane protecting group can be removed under acidic conditions.[3]

Quantitative Data Summary

The following table provides a general guideline for reagent equivalents and reaction times for the coupling of Boc-protected amino acids. These may need to be optimized for the specific case of this compound.

Reagent/ParameterStandard CouplingRecouplingCapping
Boc-Amino Acid (eq.) 2 - 42 - 4N/A
Coupling Reagent (eq.) 2 - 42 - 4N/A
Base (e.g., DIPEA) (eq.) 4 - 84 - 82 - 4 (with Ac₂O)
Acetic Anhydride (eq.) N/AN/A10 - 20
Reaction Time (min) 60 - 12060 - 12015 - 30
Solvent DMF or NMPDMF or NMPDMF

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin beads (a few beads) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Protocol 2: Recoupling Procedure
  • After the initial coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any remaining reagents and byproducts.[1]

  • Prepare a fresh solution of this compound and your chosen coupling reagents at the same or slightly higher concentration as the initial coupling.

  • Add the fresh coupling mixture to the resin.

  • Allow the reaction to proceed for 1-2 hours.

  • Wash the resin as in step 1.

  • Perform a Kaiser test to check for completion.

Protocol 3: Capping with Acetic Anhydride
  • Following an incomplete coupling attempt (and a positive Kaiser test after recoupling), wash the resin with DMF (3 times).

  • Prepare a capping solution. A common mixture is acetic anhydride/DIPEA/DMF in a 1:2:7 ratio (v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • A subsequent Kaiser test should be negative, confirming the successful capping of all unreacted amines.

Visualizations

G cluster_coupling This compound Coupling Workflow cluster_troubleshooting Troubleshooting Path cluster_end start Start Coupling coupling Initial Coupling (e.g., DIC/HOBt, 1-2h) start->coupling kaiser1 Kaiser Test coupling->kaiser1 recouple Recouple with Fresh Reagents kaiser1->recouple Positive proceed Proceed to Deprotection kaiser1->proceed Negative kaiser2 Kaiser Test recouple->kaiser2 change_reagent Switch to Potent Reagent (e.g., HBTU, HATU) kaiser2->change_reagent Positive kaiser2->proceed Negative kaiser3 Kaiser Test change_reagent->kaiser3 cap Cap with Acetic Anhydride kaiser3->cap Positive kaiser3->proceed Negative cap->proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

G cluster_reaction Carbodiimide Activation and Potential Pyridine Interference BocAla This compound DIC + DIC (Carbodiimide) Oacylisourea O-Acylisourea Intermediate (Active Ester) DIC->Oacylisourea Activation Pyridine Pyridine Nitrogen in Side Chain ResinAmine Peptide-Resin (Free Amine) PeptideBond Peptide Bond Formation Oacylisourea->PeptideBond Adduct Reversible Carbodiimide Adduct (Inactive) Pyridine->Adduct Side Reaction (Slows Coupling) Adduct->DIC ResinAmine->PeptideBond Coupling

Caption: Potential interference of the 4-pyridyl nitrogen with carbodiimide activation.

References

Technical Support Center: Boc Deprotection of Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc deprotection of pyridylalanine residues in peptide synthesis and other organic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of pyridylalanine?

A1: During the acidic removal of the Boc (tert-butyloxycarbonyl) group, a reactive tert-butyl cation is generated. This electrophile can lead to several side reactions, particularly with the pyridylalanine side chain. The primary concerns are:

  • N-alkylation of the Pyridine (B92270) Ring: The lone pair of electrons on the pyridine nitrogen can be alkylated by the tert-butyl cation, forming a pyridinium (B92312) salt. This is often a significant side reaction as the pyridine nitrogen is a nucleophilic site.

  • C-alkylation of the Pyridine Ring: Although the pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution than benzene, alkylation is still possible, especially under harsh acidic conditions. The most likely position for electrophilic attack on the pyridine ring is the 3-position.

  • Alkylation of other sensitive residues: If other nucleophilic amino acids such as tryptophan (Trp), methionine (Met), cysteine (Cys), or tyrosine (Tyr) are present in the peptide sequence, they are also susceptible to tert-butylation.[1][2][3]

Q2: How do the different isomers of pyridylalanine (2-Pal, 3-Pal, 4-Pal) affect the propensity for side reactions?

A2: The position of the nitrogen atom in the pyridine ring influences its basicity and nucleophilicity, which in turn can affect the likelihood of N-alkylation. While specific quantitative data for each isomer is limited in the literature, general chemical principles suggest:

  • 4-Pyridylalanine (4-Pal): The nitrogen is most exposed and basic, potentially making it the most susceptible to N-alkylation.

  • 3-Pyridylalanine (3-Pal): The nitrogen is less sterically hindered than in 2-Pal and is a common site for electrophilic attack on the ring itself.

  • 2-Pyridylalanine (2-Pal): The nitrogen is in close proximity to the amino acid backbone, which might offer some steric hindrance to N-alkylation.

Q3: What are scavengers, and how can they prevent these side reactions?

A3: Scavengers are reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cations before they can react with the desired product.[1] Common scavengers include:

  • Triisopropylsilane (B1312306) (TIS): A very effective scavenger that reacts with the tert-butyl cation.

  • Thioanisole: Particularly useful for protecting methionine residues from S-alkylation.

  • Anisole: Another common scavenger for trapping carbocations.

Using a scavenger cocktail, which is a mixture of different scavengers, can provide broader protection against various side reactions.

Q4: Which acidic reagent is better for Boc deprotection of pyridylalanine-containing peptides: Trifluoroacetic acid (TFA) or HCl in dioxane?

A4: Both TFA and HCl in dioxane are effective for Boc deprotection. The choice depends on several factors:

  • TFA: Typically used in concentrations of 20-50% in dichloromethane (B109758) (DCM). It is a strong acid that provides rapid deprotection.[4] However, the resulting trifluoroacetate (B77799) salts can sometimes be oily and difficult to handle.

  • HCl in dioxane: A 4M solution is commonly used. It is also a strong acid and can provide clean deprotection.[4][5] The resulting hydrochloride salts are often crystalline, which can aid in purification. Some studies suggest that HCl in dioxane may be more selective in the presence of other acid-labile groups.

For pyridylalanine-containing peptides, where the pyridine nitrogen can be protonated, the choice of counter-ion (trifluoroacetate vs. chloride) might influence the solubility and handling of the deprotected product. It is advisable to perform small-scale test reactions to determine the optimal reagent for a specific sequence.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

  • Symptom: The presence of starting material (Boc-protected peptide) in the crude product, as detected by LC-MS or TLC.

  • Possible Causes:

    • Insufficient reaction time.

    • Low acid concentration.

    • Steric hindrance around the Boc group.

  • Solutions:

    • Increase the reaction time and monitor the progress by TLC or LC-MS.[1]

    • Increase the concentration of the acid (e.g., use 50% TFA instead of 20%).[1]

    • Gentle warming of the reaction mixture may be considered, but with caution to avoid promoting side reactions.

Issue 2: Formation of a Side Product with a +56 Da Mass Shift

  • Symptom: A significant peak in the mass spectrum corresponding to the desired product +56 Da, indicating the addition of a tert-butyl group.

  • Possible Cause:

    • Alkylation of the pyridine ring or another nucleophilic residue by the tert-butyl cation.

  • Solutions:

    • Add a scavenger: Incorporate a scavenger such as triisopropylsilane (TIS) into the deprotection cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5).

    • Use a milder deprotection method: Consider alternative, non-acidolytic deprotection methods if the substrate is particularly sensitive.

Issue 3: Difficulty in Isolating the Deprotected Product

  • Symptom: The deprotected product is an oil or is difficult to precipitate and purify.

  • Possible Causes:

    • Formation of pyridinium salts which can affect solubility.

    • The counter-ion (trifluoroacetate) may lead to oily products.

  • Solutions:

    • Switch to HCl in dioxane: The resulting hydrochloride salt is more likely to be a crystalline solid.[4]

    • Salt exchange: If a TFA salt is obtained as an oil, consider performing a salt exchange to the hydrochloride salt.

    • Careful work-up: After deprotection, ensure complete removal of the acid by co-evaporation with a suitable solvent (e.g., toluene (B28343) for TFA) before proceeding to the next step or purification.

Quantitative Data Summary

While specific quantitative data for side reactions during the Boc deprotection of pyridylalanine is not extensively reported, the following table provides a general comparison of common deprotection reagents based on typical observations in peptide synthesis.[4]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl) in Dioxane
Typical Concentration 20-50% in Dichloromethane (DCM)4M in Dioxane
Reaction Time Generally fast (30 min to a few hours)Can be very rapid (e.g., 30 minutes)
Yield Typically high to quantitativeTypically high to quantitative
Product Purity Generally high, but TFA salts can be oilyOften high, with crystalline HCl salts
Side Reactions Potential for t-butylationSimilar potential for t-butylation

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA with Scavengers

This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis (SPPS), incorporating scavengers to minimize side reactions.

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.

  • Pre-wash: Wash the resin three times with DCM.

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail of TFA/TIS/DCM (e.g., 50:5:45 v/v/v).

  • Deprotection: Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.

  • Filtration: Drain the deprotection solution from the reaction vessel.

  • Washes:

    • Wash the resin five times with DCM to remove residual TFA and scavengers.

    • Wash the resin three times with methanol.

    • Wash the resin three times with DCM to prepare for the next coupling step.

  • Neutralization: Before the next coupling step, neutralize the N-terminal amine salt by washing the resin with a 10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM for 2-5 minutes. Repeat the neutralization step and then wash the resin five times with DCM to remove excess base.

Protocol 2: General Procedure for Boc Deprotection using 4M HCl in Dioxane (Solution Phase)

This protocol is suitable for the deprotection of Boc-protected pyridylalanine or its derivatives in solution.

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane (B91453) in a round-bottom flask.

  • Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected compound).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected product.

  • Isolation: Collect the precipitate by filtration and wash with cold ether.

  • Drying: Dry the product under vacuum.

Visualizations

Boc_Deprotection_Pathway Boc_Pyridylalanine Boc-Pyridylalanine Protonation Protonation (TFA or HCl) Boc_Pyridylalanine->Protonation Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate tButyl_Cation tert-Butyl Cation (Reactive Intermediate) Protonation->tButyl_Cation Loss of Deprotected_Amine Deprotected Pyridylalanine Carbamic_Acid_Intermediate->Deprotected_Amine + CO2 CO2 CO2 Side_Reactions cluster_side_reactions Side Reactions cluster_prevention Prevention tButyl_Cation tert-Butyl Cation N_Alkylation N-tert-Butylated Pyridinium Salt tButyl_Cation->N_Alkylation N-Alkylation C_Alkylation C-tert-Butylated Pyridylalanine tButyl_Cation->C_Alkylation C-Alkylation Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Pyridylalanine Pyridylalanine Pyridylalanine->N_Alkylation Pyridylalanine->C_Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Troubleshooting_Workflow Start Boc Deprotection of Pyridylalanine Check_Completion Check Reaction Completion (LC-MS, TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Acid Increase Time or Acid Concentration Incomplete->Increase_Time_Acid Analyze_Crude Analyze Crude Product (Mass Spec) Complete->Analyze_Crude No_Side_Products No Major Side Products Analyze_Crude->No_Side_Products No Side_Products Side Products Detected (+56 Da) Analyze_Crude->Side_Products Yes Purify Purify Product No_Side_Products->Purify Add_Scavenger Add Scavenger (TIS) Side_Products->Add_Scavenger Increase_Time_Acid->Check_Completion Add_Scavenger->Start

References

Technical Support Center: Capping Unreacted Amines after Boc-Ala(4-pyridyl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the capping of unreacted amines following the coupling of Boc-Ala(4-pyridyl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary after a coupling step?

A1: Capping is a critical step in SPPS to ensure the purity of the final peptide.[1] Incomplete coupling reactions can leave unreacted amino groups on the growing peptide chain.[1] If these are not blocked, they can react in subsequent coupling cycles, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These deletion impurities are often difficult to separate from the desired full-length peptide.[1][2] Capping acetylates these unreacted N-terminal amines, rendering them unreactive to further coupling reactions.[1]

Q2: What are the standard reagents used for capping?

A2: The most widely used capping agent is acetic anhydride (B1165640), typically used in combination with a base like pyridine (B92270) or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).[1] Common capping solutions include a mixture of acetic anhydride and pyridine in DMF, or a solution of acetic anhydride and DIPEA in DMF.[3][4][5]

Q3: When should I perform a capping step?

A3: A capping step is recommended if a monitoring test, such as the Kaiser test, indicates the presence of unreacted amines after a coupling reaction.[6] If the initial coupling is incomplete, it is often advisable to perform a second coupling (recoupling).[6][7] If the test for free amines is still positive after the second coupling, a capping step should be performed to block the remaining unreacted sites.[6]

Q4: How can I monitor the completion of the capping reaction?

A4: The effectiveness of the capping reaction can be monitored using a qualitative colorimetric test, most commonly the Kaiser test (ninhydrin test).[6][8][9] A negative Kaiser test (beads remain yellow or colorless) indicates that all primary amines have been successfully capped.[10][11] A positive test (blue or purple color) signifies that unreacted amines are still present, and the capping procedure may need to be repeated.[3][6][12] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; alternative tests like the isatin (B1672199) or chloranil (B122849) test should be used.[6]

Q5: Can capping affect the this compound residue?

A5: While standard capping with acetic anhydride is generally robust, the pyridyl group of this compound introduces a basic site. It is important to ensure that the capping conditions are not overly harsh to prevent potential side reactions. The standard protocols using acetic anhydride with pyridine or DIPEA are generally compatible. However, careful monitoring is always recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Positive Kaiser test after capping Incomplete capping reaction.Repeat the capping procedure.[3] Ensure fresh capping reagents are used.[4][13] Increase the reaction time from 30 minutes to 1 hour.
Aggregation of the peptide-resin.If the peptide-resin shows poor swelling or the Kaiser test remains positive after repeated capping, aggregation may be occurring.[6][14] Consider switching to a different solvent system (e.g., NMP or adding DMSO) or using chaotropic salts to disrupt aggregation.[14]
Inefficient capping reagents.While acetic anhydride is standard, for particularly stubborn cases, alternative capping agents could be explored, though they are less common.[15]
Low yield of the final peptide Incomplete initial coupling leading to a significant portion of capped, truncated sequences.Optimize the this compound coupling step before proceeding. Consider double coupling, changing the coupling reagent (e.g., to HATU or HBTU), or increasing the reaction time.[6][7][10]
Loss of peptide from the resin during capping.Ensure that the capping conditions are not cleaving the peptide from the resin. This is generally not an issue with standard capping reagents and acid-labile resins.
Unexpected side products in the final peptide Side reactions involving the pyridyl group.While unlikely under standard capping conditions, analyze the side products by mass spectrometry to identify their nature. If side reactions are confirmed, consider using a milder base or a different capping strategy.
Guanidinylation from coupling reagents.If uronium/aminium-based coupling reagents (like HBTU, HATU) are used, there's a small risk of guanidinylation of the unreacted amine. Pre-activating the amino acid before addition to the resin can minimize this.[14][16]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
  • Washing: After the coupling step, thoroughly wash the peptide-resin with DMF (3-5 times) to remove residual coupling reagents.[1][3]

  • Capping Solution Preparation: Prepare a fresh capping solution. A common mixture is a 3:2 ratio of acetic anhydride to pyridine in DMF.[4] Another common preparation involves using 50 equivalents of both acetic anhydride and pyridine based on the resin substitution.[3]

  • Capping Reaction: Suspend the resin in the capping solution and gently shake or agitate the mixture at room temperature for 30 minutes.[3][4]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents and byproducts.[1][3]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[3] If the test is positive, repeat the capping procedure.[3]

Protocol 2: Capping with Acetic Anhydride and DIPEA
  • Washing: Following the coupling reaction, wash the peptide-resin thoroughly with DMF (3-5 times).

  • Capping Solution Preparation: Prepare a fresh solution of acetic anhydride and DIPEA in DMF. A common mixture is 10% acetic anhydride and 5% DIPEA in DMF.[7]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[7][17]

  • Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).[7][17]

  • Monitoring: Perform a Kaiser test to verify the completion of the capping reaction.[7]

Protocol 3: Ninhydrin (Kaiser) Test for Monitoring
  • Sample Preparation: Take a small sample of the resin (15-20 beads) and place it in a small glass test tube.[11][18]

  • Washing: Wash the resin beads with DMF and then with DCM to dry them.[18]

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:[11][18]

    • Reagent A: Potassium cyanide in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[11][18]

  • Observation: Observe the color of the beads and the solution.[18]

    • Positive Result (Incomplete Coupling/Capping): A deep blue or purple color indicates the presence of free primary amines.[6][12]

    • Negative Result (Complete Coupling/Capping): The beads and solution remain yellow or colorless.[10][11]

Data Presentation

Table 1: Comparison of Common Capping Reagent Mixtures

Capping Mixture Components Typical Concentration / Ratio Reaction Time Notes
Mixture A Acetic Anhydride, Pyridine, DMFAc₂O:Pyridine (3:2 v/v) in DMF30 minStandard and widely used method.[4] Pyridine acts as a base and catalyst.
Mixture B Acetic Anhydride, DIPEA, DMF10% Ac₂O, 5% DIPEA in DMF30 minDIPEA is a non-nucleophilic base, which can be advantageous in some contexts.[7]
Mixture C Acetic Anhydride, Pyridine, DMF50 eq. Ac₂O, 50 eq. Pyridine30 minBased on resin substitution for quantitative capping.[3]

Visualizations

G cluster_coupling This compound Coupling cluster_troubleshooting Troubleshooting cluster_capping Capping start Start: Peptide-Resin with free N-terminus coupling Couple with This compound + Coupling Reagents start->coupling wash1 Wash with DMF coupling->wash1 kaiser1 Perform Kaiser Test wash1->kaiser1 recouple Recouple with fresh reagents kaiser1->recouple Positive end_node Proceed to next deprotection step kaiser1->end_node Negative wash2 Wash with DMF recouple->wash2 kaiser2 Perform Kaiser Test wash2->kaiser2 capping_step Cap with Acetic Anhydride + Base (Pyridine/DIPEA) kaiser2->capping_step Positive kaiser2->end_node Negative wash3 Wash with DMF/DCM capping_step->wash3 kaiser3 Perform Kaiser Test wash3->kaiser3 kaiser3->capping_step Positive (Repeat Capping) kaiser3->end_node Negative

Caption: Workflow for coupling, troubleshooting, and capping unreacted amines.

References

Technical Support Center: Optimizing Solvent Choice for Boc-Ala(4-pyridyl)-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Ala(4-pyridyl)-OH. The focus is on optimizing the choice between N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) as reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between DMF and NMP for peptide coupling reactions?

A1: Both DMF and NMP are common solvents for solid-phase peptide synthesis (SPPS), but they have distinct properties. NMP is more polar than DMF and is often more effective at solvating the peptide resin, which can lead to improved coupling yields, especially for difficult sequences or aggregated peptides.[1] DMF is a versatile solvent that dissolves most coupling reagents well and is generally less expensive.[2] However, it can decompose over time to form dimethylamine, an impurity that can cause side reactions.[1]

Q2: Is this compound soluble in both DMF and NMP?

Q3: Does the 4-pyridyl side chain require a protecting group during Boc-SPPS?

A3: The necessity of a protecting group for the 4-pyridyl side chain in Boc-SPPS is not definitively established in the provided literature. Generally, reactive side chains in amino acids are protected to prevent undesirable side reactions.[4] The nitrogen on the pyridyl group is basic and could potentially be acylated or interfere with the coupling reaction, particularly if a highly reactive coupling agent is used. If you encounter issues such as low yield or the formation of impurities, considering a protected version of the amino acid may be beneficial.

Q4: What potential side reactions should I be aware of when using this compound in either DMF or NMP?

A4: With the 4-pyridyl group, there is a potential for side reactions at the pyridine (B92270) nitrogen. This could include acylation by the activated amino acid, leading to a branched peptide. In addition, DMF can be a source of formylation side reactions, especially under heating.[5] While less common with NMP, it is important to use high-purity solvents to minimize any potential side reactions.

Q5: When should I choose NMP over DMF for my this compound coupling reaction?

A5: NMP is the preferred solvent in several situations:

  • Peptide Aggregation: If you are synthesizing a long or hydrophobic peptide and notice signs of aggregation (e.g., shrinking resin, slow reaction rates), switching to NMP can help disrupt these aggregates and improve solvation.[1]

  • Difficult Couplings: For sequences that are known to be difficult to couple, the enhanced solvation properties of NMP can lead to higher coupling efficiency.[1]

  • Improved Yields: In some cases, NMP can provide better overall yields due to its ability to create a more favorable reaction environment.

Data Presentation

Comparison of DMF and NMP Properties
PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Polarity Less PolarMore Polar[1]
Solvating Ability Good for reagents and resins[2]Excellent for solvating peptide-resins, can disrupt aggregation[1]
Cost Generally lowerGenerally higher[2]
Stability Can decompose to dimethylamine[1]More stable than DMF[2]
Potential Side Reactions N-formylation, especially with heating[5]Can cause decomposition of Fmoc-amino acids (less relevant for Boc-chemistry)[1]
Representative Data for this compound Reactions*
SolventSolubilityCoupling EfficiencyPurity
DMF Good~95-98%~90%
NMP Excellent>99%~95%

*Disclaimer: The data in this table is representative and for illustrative purposes only. Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)

  • Possible Cause: Incomplete reaction due to poor solvation, steric hindrance, or peptide aggregation.

  • Troubleshooting Steps:

    • Recouple: Perform a second coupling step with fresh reagents.

    • Extend Reaction Time: Increase the coupling time to allow the reaction to go to completion.

    • Switch Solvent: If using DMF, switch to NMP to improve solvation and disrupt potential peptide aggregation.[1]

    • Change Coupling Reagent: Use a more potent coupling reagent, such as HATU or HBTU.

Issue 2: Peptide Aggregation

  • Possible Cause: The growing peptide chain is self-associating on the resin, blocking reactive sites.

  • Troubleshooting Steps:

    • Switch to NMP: NMP is generally more effective than DMF at disrupting aggregates.[1]

    • Incorporate Chaotropic Salts: Adding salts like LiCl to the reaction mixture can help break up secondary structures.

    • Elevate Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve results, but be cautious of potential side reactions.

Issue 3: Formation of Unexpected Impurities

  • Possible Cause: Side reactions involving the 4-pyridyl group or impurities in the solvent.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that your DMF or NMP is fresh and of high purity to minimize side reactions.

    • Protect the Side Chain: If you suspect acylation of the pyridyl nitrogen, consider using a derivative with a protected side chain.

    • Optimize Coupling Conditions: Use the minimum necessary equivalents of coupling reagents and base to reduce the risk of side reactions.

Mandatory Visualizations

G cluster_start Solvent Selection Workflow start Start: this compound Coupling seq_check Is the peptide sequence known to be aggregation-prone or difficult? start->seq_check dmf Use DMF as the primary solvent seq_check->dmf No nmp Consider NMP as the primary solvent seq_check->nmp Yes monitor Monitor coupling reaction (e.g., Kaiser Test) dmf->monitor nmp->monitor complete Is coupling complete? monitor->complete proceed Proceed to next cycle complete->proceed Yes troubleshoot Go to Troubleshooting Guide complete->troubleshoot No

Caption: Solvent selection workflow for this compound coupling.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem: Incomplete Coupling recouple Perform a recoupling step start->recouple check_kaiser Check Kaiser test again recouple->check_kaiser success Success: Proceed check_kaiser->success Negative failure Still incomplete check_kaiser->failure Positive solvent_check Are you using DMF? failure->solvent_check check_aggregation Check for signs of aggregation failure->check_aggregation switch_nmp Switch to NMP and repeat coupling solvent_check->switch_nmp Yes use_stronger_reagent Use a more potent coupling reagent (e.g., HATU) solvent_check->use_stronger_reagent No (already using NMP) switch_nmp->check_kaiser use_stronger_reagent->check_kaiser

Caption: Troubleshooting decision tree for incomplete coupling reactions.

Experimental Protocols

Protocol 1: Coupling of this compound using HBTU/DIPEA in DMF

  • Resin Swelling: Swell the resin (e.g., Merrifield or Wang resin) in DMF for at least 30 minutes in a reaction vessel.

  • Deprotection: If necessary, deprotect the N-terminal Boc group of the resin-bound peptide using 25-50% TFA in DCM. Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (v/v) for 2 x 2 minutes. Wash the resin with DMF (3x).

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add DIPEA (6 equivalents) to the reaction vessel to initiate activation and coupling.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling of this compound using HBTU/DIPEA in NMP

This protocol is identical to Protocol 1, with the substitution of DMF for NMP in all steps where the solvent is used.

Note on using NMP: NMP is more viscous than DMF, so ensure adequate mixing and allow for slightly longer draining times during wash steps. Due to its superior solvating properties, you may observe better resin swelling and potentially faster reaction times.[1][2]

References

Technical Support Center: Preventing Peptide Aggregation with Pyridylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing pyridylalanine (Pal) residues to mitigate peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed protocols for characterizing peptides modified with this non-natural amino acid.

Frequently Asked Questions (FAQs)

Q1: What is pyridylalanine (Pal) and how does it prevent peptide aggregation?

A1: Pyridylalanine is an unnatural amino acid that incorporates a pyridine (B92270) ring in its side chain instead of the phenyl group found in phenylalanine. There are three isomers: 2-Pal, 3-Pal, and 4-Pal, differing in the position of the nitrogen atom in the aromatic ring. This substitution is key to its anti-aggregation properties. The pyridine ring is aromatic like phenylalanine but is also more hydrophilic due to the nitrogen atom's ability to form hydrogen bonds. This increased hydrophilicity is thought to disrupt the hydrophobic interactions and π-π stacking between peptide chains, which are primary drivers of aggregation and fibril formation.[1] By replacing key hydrophobic residues with Pal, the overall biophysical character of the peptide can be improved, leading to enhanced aqueous solubility and stability.[1][2]

Q2: At which positions in my peptide sequence should I substitute with pyridylalanine?

A2: Strategic substitution is crucial for maximizing the benefits of pyridylalanine. You should target "aggregation-prone regions" (APRs), which are typically stretches of hydrophobic amino acids. Replacing aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) within these APRs is a common and effective strategy.[2] For example, in glucagon (B607659) analogues, replacing Phe6, Tyr10, and Tyr13 with 3-Pal or 4-Pal significantly increased solubility.[2] The choice between 3-Pal and 4-Pal can also influence the peptide's properties due to differences in charge distribution.[1]

Q3: Will incorporating pyridylalanine affect the biological activity of my peptide?

A3: It is possible, but studies have shown that strategic incorporation of pyridylalanine can maintain or even enhance biological activity while improving biophysical properties.[2] The key is to replace residues that are critical for aggregation but not essential for receptor binding or function. It is recommended to perform a systematic substitution at different positions and screen the resulting analogues for both solubility and bioactivity. For instance, mono-, di-, and even tri-substituted glucagon analogues with Pal retained picomolar potency.[2]

Q4: What are the differences between 2-Pal, 3-Pal, and 4-Pal?

A4: The main difference lies in the position of the nitrogen atom on the pyridine ring, which affects the electronic distribution and hydrogen bonding capabilities of the side chain.[1] This can lead to subtle differences in how each isomer interacts with the surrounding peptide backbone and solvent. For example, the 2-pyridyl-Ala modification allows the pyridyl-nitrogen to form a hydrogen bond with the NH of the same residue, which can influence peptide conformation and permeability.[3] The choice of isomer can impact properties like renal uptake and retention, as seen in radiolabeled peptide analogues.[1]

Troubleshooting Guide

Q5: I'm having trouble dissolving my lyophilized peptide containing pyridylalanine. What should I do?

A5: While Pal is designed to increase solubility, other residues in your sequence may still contribute to poor solubility. Here's a systematic approach:

  • Start with Water: First, try dissolving a small amount of the peptide in sterile, purified water.

  • Adjust pH: If it's insoluble in water, the net charge of your peptide at neutral pH might be close to zero.

    • For acidic peptides (net negative charge), try adding a small amount of a basic solution like 0.1% aqueous ammonia (B1221849) or 10% ammonium (B1175870) bicarbonate.

    • For basic peptides (net positive charge), try adding a small amount of an acidic solution like 10% acetic acid.

  • Use Organic Solvents: If pH adjustment fails, the peptide is likely very hydrophobic. Try dissolving it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add this solution dropwise into your aqueous buffer while stirring to reach the desired final concentration.

  • Sonication: Gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.

Q6: My peptide synthesis with Fmoc-pyridylalanine shows low coupling efficiency. How can I troubleshoot this?

A6: Low coupling efficiency with unnatural amino acids can occur due to steric hindrance or aggregation on the solid support.[4][5]

  • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. This is often a simple and effective solution for difficult couplings.[5]

  • Use a More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU, HCTU, or COMU, which are effective for sterically hindered amino acids.[5]

  • Change the Solvent: If peptide aggregation on the resin is suspected, switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[6]

  • Increase Reaction Time/Temperature: Extending the coupling time or moderately increasing the temperature can improve efficiency, but monitor for potential side reactions.[6]

  • Monitor the Reaction: Use a Kaiser (ninhydrin) test after coupling to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, confirming the need for troubleshooting steps.[5]

Q7: I've successfully synthesized my Pal-containing peptide, but it still shows signs of aggregation in solution over time. What can I do?

A7: Even with Pal modification, peptides can aggregate under certain conditions (e.g., high concentration, prolonged storage, freeze-thaw cycles).

  • Optimize Storage Conditions: Store the peptide lyophilized at -20°C or -80°C. For solutions, prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.

  • Buffer Optimization: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to maximize electrostatic repulsion between peptide molecules. The presence of salts can also influence stability.[1]

  • Incorporate Solubilizing Excipients: Consider adding excipients like arginine (e.g., 50-100 mM) to your buffer, which is known to increase the solubility of some peptides.

Quantitative Data Summary

The following tables summarize the quantitative data from a study on glucagon analogues where Phenylalanine (Phe) and Tyrosine (Tyr) were replaced with 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal).

Table 1: HPLC Retention Times and Solubility of Glucagon Analogues

AnalogueSequence Modification(s)HPLC tR (min)Solubility in PBS (pH 7.4) (mg/mL)
Native Glucagon (Control)16.5< 0.05
Analogue 2 [4-Pal6]-Gcg15.5> 1.0
Analogue 3 [4-Pal10]-Gcg15.7> 1.0
Analogue 4 [4-Pal13]-Gcg15.8> 1.0
Analogue 5 [3-Pal6]-Gcg15.4> 1.0
Analogue 7 [4-Pal6,10]-Gcg14.3> 15
Analogue 8 [3-Pal6,10]-Gcg14.2> 15
Analogue 9 [3-Pal6,10,13]-Gcg13.5> 15

Data adapted from J. Med. Chem. 2016, 59, 17, 8061–8067.[2] Note: All analogues also contained an Aib16 substitution.

Table 2: In Vitro Biological Potency of Glucagon Analogues

AnalogueSequence Modification(s)EC50 (pM)
Native Glucagon (Control)28 ± 1
Analogue 2 [4-Pal6]-Gcg35 ± 1
Analogue 3 [4-Pal10]-Gcg25 ± 1
Analogue 5 [3-Pal6]-Gcg27 ± 1
Analogue 7 [4-Pal6,10]-Gcg34 ± 1
Analogue 8 [3-Pal6,10]-Gcg33 ± 1
Analogue 9 [3-Pal6,10,13]-Gcg38 ± 1

Data adapted from J. Med. Chem. 2016, 59, 17, 8061–8067.[2] Note: All analogues also contained an Aib16 substitution.

Experimental Protocols

Protocol 1: Peptide Solubility Assay

This protocol details how to determine the maximum solubility of a peptide in a given buffer.

  • Preparation: Add 1 mg of the lyophilized peptide to a microcentrifuge tube.

  • Solubilization: Add 200 µL of the desired buffer (e.g., PBS, pH 7.4).

  • Agitation: Vortex the sample for 5 minutes, then sonicate in a water bath for 10 minutes.

  • Equilibration: Allow the sample to equilibrate at room temperature for 1 hour.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved peptide.

  • Quantification: Carefully remove the supernatant. Determine the peptide concentration in the supernatant by measuring UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a suitable colorimetric assay (e.g., BCA assay). For peptides with high solubility, a serial dilution may be necessary to fall within the linear range of the spectrophotometer.

Protocol 2: Thioflavin T (ThT) Kinetic Assay for Fibril Formation

This assay monitors the formation of amyloid-like fibrils over time.

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a concentrated stock solution of the peptide by dissolving it in a suitable solvent (e.g., HFIP) to disaggregate any pre-formed structures. Remove the solvent under a stream of nitrogen and then lyophilize. Reconstitute the peptide in the assay buffer to the desired starting concentration immediately before use.

    • ThT Stock Solution: Prepare a 2 mM ThT stock solution in assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Filter through a 0.22 µm syringe filter. Store protected from light.

  • Assay Setup:

    • Use a non-binding, black, clear-bottom 96-well plate.

    • In each well, combine the peptide solution (e.g., final concentration of 25-50 µM) and the ThT stock solution (e.g., final concentration of 10-20 µM). The final volume should be 100-200 µL.

    • Include controls: buffer + ThT (background), peptide without Pal + ThT (positive control for aggregation).

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader capable of bottom reading and temperature control (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Record fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (can be hours to days). Incorporate shaking between reads to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, consisting of a lag phase, an exponential growth phase, and a plateau.

Protocol 3: Transmission Electron Microscopy (TEM) for Fibril Imaging

This protocol allows for the direct visualization of peptide aggregates and fibrils.

  • Sample Preparation: Incubate the peptide solution under conditions that promote aggregation (as determined by the ThT assay). Take aliquots at different time points (e.g., during the lag phase, exponential phase, and plateau).

  • Grid Preparation:

    • Place a 400-mesh copper grid coated with formvar and carbon onto a drop of the peptide sample for 1-5 minutes.

    • Wick away the excess liquid using filter paper.

    • Wash the grid by placing it on a drop of deionized water for 1 minute, then wick away the water.

  • Negative Staining:

    • Place the grid on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope.

    • Acquire images at various magnifications to observe the morphology of the aggregates (e.g., amorphous aggregates, oligomers, mature fibrils).

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess changes in the peptide's secondary structure (e.g., random coil to β-sheet) during aggregation.

  • Sample Preparation:

    • Prepare peptide samples at a suitable concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Ensure samples are free of particulates by centrifugation or filtration.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature.

    • Collect spectra at different time points of the aggregation process.

  • Data Analysis:

    • Subtract the spectrum of the buffer from each sample spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]).

    • Analyze the spectra for characteristic signatures: random coil structures typically show a minimum around 198 nm, while β-sheet structures exhibit a minimum around 218 nm. The transition from the former to the latter indicates fibril formation.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation start Lyophilized Peptide (with/without Pal) solubility Solubility Assay (Protocol 1) start->solubility disaggregation Disaggregation (e.g., HFIP) start->disaggregation tht ThT Kinetic Assay (Protocol 2) disaggregation->tht Time=0 sample tem TEM Imaging (Protocol 3) tht->tem Time-point samples cd CD Spectroscopy (Protocol 4) tht->cd Time-point samples kinetics Aggregation Kinetics tht->kinetics morphology Aggregate Morphology tem->morphology structure Secondary Structure cd->structure

Caption: Workflow for characterizing aggregation of Pal-modified peptides.

mechanism_of_action cluster_native Aggregation-Prone Peptide (e.g., with Phe) cluster_pal Pal-Modified Peptide p1 Peptide 1 (Hydrophobic Patch) p2 Peptide 2 (Hydrophobic Patch) p1->p2 Hydrophobic & π-π Interactions pal1 Peptide 1 + Pal (Hydrophilic & Aromatic) aggregate Insoluble Aggregate (β-Sheet Fibril) p2->aggregate soluble Soluble, Monomeric Peptides h2o Water Molecules pal1->h2o H-Bonding pal2 Peptide 2 + Pal (Hydrophilic & Aromatic) pal2->h2o H-Bonding pal2->soluble

References

Technical Support Center: Purification of Peptides Containing Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying peptides incorporating the Boc-protected, 4-pyridyl-containing amino acid, Boc-Ala(4-pyridyl)-OH. The basic nature of the 4-pyridyl group presents unique challenges, primarily in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is poorly soluble. How can I dissolve my crude sample for purification?

A1: Solubility issues with peptides containing basic residues like 4-pyridylalanine are common. The pyridyl group's basicity means that the peptide's overall charge, and thus its solubility, is highly dependent on pH.[1][2]

  • Acidic Conditions: Try dissolving the peptide in an acidic aqueous solution. A common starting point is 0.1% trifluoroacetic acid (TFA) in water.[1] For more resistant peptides, a solution of 10-30% acetic acid can be used.[3] The low pH protonates the pyridyl nitrogen, increasing the peptide's overall positive charge and enhancing its solubility in aqueous media.

  • Organic Solvents: If the peptide remains insoluble due to overall hydrophobicity, you can dissolve the crude material in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) first, and then slowly dilute it with your initial mobile phase (e.g., 0.1% TFA in water).[1][3] Be cautious, as a high concentration of organic solvent in the injected sample can lead to breakthrough (the peptide not binding to the column).[4]

Q2: I'm observing severe peak tailing during RP-HPLC purification of my this compound peptide. What is the cause and how can I fix it?

A2: Peak tailing is the most common issue when purifying basic peptides by reversed-phase HPLC.[5][6] The primary cause is the interaction between the positively charged pyridyl group and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[5][7] This secondary interaction mechanism leads to a portion of the peptide molecules being retained longer, resulting in a tailed peak.

Here are several strategies to minimize this effect:

  • Use an Ion-Pairing Agent at Low pH: The standard mobile phase modifier for peptide purification, trifluoroacetic acid (TFA) at 0.1%, is crucial.[8][9] TFA serves two purposes: it maintains a low pH (~2), which protonates the silanol groups and minimizes their ionic interaction with the basic peptide, and the trifluoroacetate (B77799) anion acts as an ion-pairing agent, masking the positive charge on the peptide.

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns designed for peptide separations are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, well-end-capped silica (B1680970) column can significantly improve peak shape.[5][8]

  • Check for Mass Overload: Injecting too much peptide can saturate the stationary phase, leading to peak tailing.[4][10] Try injecting a smaller amount of your sample to see if the peak shape improves.

Q3: My peptide is retaining too strongly or not eluting from the C18 column. What should I do?

A3: While the pyridyl group can cause tailing, strong retention is more often related to the overall hydrophobicity of the peptide. However, if the peptide has multiple basic residues, strong ionic interactions can also contribute.

  • Use a Less Retentive Stationary Phase: If your peptide is highly hydrophobic, a standard C18 column might be too retentive. Consider switching to a column with a shorter alkyl chain, such as a C8 or C4 phase, which are less hydrophobic.[11][12]

  • Optimize the Gradient: A shallow gradient is often necessary to separate peptides with similar hydrophobicities.[13] However, if your peptide is very strongly retained, you may need to increase the gradient slope or the final percentage of organic solvent (acetonitrile) to ensure it elutes.

  • Consider Alternative Ion-Pairing Reagents: While TFA is most common, other agents can alter selectivity. For instance, using formic acid (FA) will result in less retention compared to TFA. This is a common choice for LC-MS applications where TFA can cause signal suppression.[8]

Q4: Can I use a purification method other than RP-HPLC?

A4: Yes. In fact, for challenging purifications of basic peptides, a multi-step approach is highly recommended. Ion-exchange chromatography (IEX) is an excellent orthogonal technique to use before the final RP-HPLC polishing step.[11][14][15]

  • Cation-Exchange Chromatography (CIEX): Since the pyridyl group will be positively charged at acidic to neutral pH, a cation-exchange column (with negative charges) can be used.[14][16] This method separates molecules based on the magnitude of their positive charge. Your target peptide can be bound to the column, washed, and then eluted by increasing the salt concentration or pH. This step is very effective at removing process-related impurities and other peptides that have different net charges but may have similar hydrophobicities, making them difficult to separate by RP-HPLC alone.[14][17]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with column silanols.[5][7] 2. Mass overload.[4] 3. Column degradation or void formation.[5][10]1. Ensure mobile phase contains 0.1% TFA to maintain low pH. Use a modern, end-capped column. 2. Reduce the amount of sample injected. 3. Try flushing the column or replacing it with a new one.
Poor Peptide Recovery 1. Peptide is irreversibly adsorbed to the column. 2. Peptide precipitated on the column. 3. Peptide is eluting in the column wash.1. Use a less hydrophobic column (C8 or C4). Add a stronger organic solvent like isopropanol (B130326) to the mobile phase. 2. Ensure the peptide is fully dissolved in the injection solvent. 3. Use a shallower initial gradient to ensure the peptide binds to the column.
Multiple, Poorly Resolved Peaks 1. Sub-optimal gradient slope. 2. Co-eluting impurities. 3. On-column degradation of the peptide.1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve resolution.[13] 2. Introduce an orthogonal purification step like cation-exchange chromatography before RP-HPLC.[14][17] 3. Ensure mobile phases are fresh and of high purity.
Inconsistent Retention Times 1. Improper column equilibration between runs. 2. Mobile phase composition changing over time. 3. HPLC system issues (pump, mixer).[13]1. Increase the column re-equilibration time to at least 5-10 column volumes. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped. 3. Perform system maintenance and check for leaks or pressure fluctuations.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC)

This protocol is a starting point for the purification of a crude peptide containing this compound after cleavage from the synthesis resin.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of Solvent A (see below).

    • If solubility is low, dissolve in a small amount of DMSO then dilute with Solvent A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm). A C8 column can be used for more hydrophobic peptides.[12]

    • Mobile Phase (Solvent A): 0.1% TFA in HPLC-grade water.

    • Mobile Phase (Solvent B): 0.1% TFA in HPLC-grade acetonitrile.[8]

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Detection: 210-220 nm (for the peptide bond).[18]

  • Chromatographic Method:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient. A typical starting gradient would be 5% to 65% Solvent B over 60 minutes. This can be optimized based on the retention time of the peptide.

    • Follow with a high-organic wash (e.g., 95% Solvent B) for 5 minutes to elute any strongly bound impurities.

    • Re-equilibrate the column at the starting conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical HPLC and confirm the mass by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Two-Step Purification (Cation-Exchange followed by RP-HPLC)

This approach is recommended for higher purity requirements or for crude samples with many impurities.

Step 1: Cation-Exchange Chromatography (CIEX)

  • Column and Buffers:

    • Column: A strong cation-exchange column (e.g., containing sulfopropyl groups).

    • Binding/Wash Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

    • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • CIEX Method:

    • Dissolve the crude peptide in Binding Buffer A.

    • Equilibrate the column with Buffer A.

    • Load the sample onto the column.

    • Wash the column with Buffer A to remove unbound, neutral, and anionic impurities.

    • Elute the bound peptides using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

    • Collect fractions and monitor absorbance at 210-220 nm.

  • Desalting:

    • Pool the fractions containing the target peptide.

    • The peptide is now in a high-salt buffer and must be desalted before lyophilization or the next chromatography step. This can be done using a C18 SPE (Solid Phase Extraction) cartridge or by directly loading onto the RP-HPLC column.

Step 2: RP-HPLC Polishing

  • Follow the procedure outlined in Protocol 1 , using the desalted fractions from the CIEX step as the starting material. The gradient for this step can be much shallower and focused around the known elution percentage of the peptide to achieve very high purity.

Visualizations

Experimental Workflow Diagrams

Purification_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in Acidic Buffer / DMSO crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate inject Inject on C18/C8 Column filtrate->inject gradient Run Acetonitrile Gradient (with 0.1% TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity (HPLC) & Mass (MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide Two_Step_Purification_Workflow cluster_prep Sample Preparation cluster_iex Step 1: Cation-Exchange Chromatography cluster_rphplc Step 2: RP-HPLC Polishing cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in Binding Buffer (low salt) crude->dissolve load Load on CIEX Column dissolve->load wash Wash (low salt) load->wash elute Elute with Salt Gradient wash->elute pool_iex Pool Fractions elute->pool_iex desalt Desalt Fractions (SPE or direct load) pool_iex->desalt inject Inject on C18/C8 Column desalt->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity & Mass collect->analyze pool_final Pool Pure Fractions analyze->pool_final lyophilize Lyophilize pool_final->lyophilize pure_peptide High-Purity Peptide lyophilize->pure_peptide

References

Technical Support Center: Boc-Protected Amino Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding racemization issues during the activation of Boc-protected amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical process.[1] In peptide synthesis, this leads to the conversion of the desired L-enantiomer into a mixture of both L- and D-isomers.[1] When a D-isomer is incorrectly incorporated into a peptide sequence, it creates a diastereomeric impurity that can be difficult to remove and may significantly alter the biological activity and structural properties of the final peptide.[1]

Q2: What is the primary mechanism causing racemization during Boc-amino acid activation?

A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid group is activated by a coupling reagent.[2][3] The alpha-proton on this oxazolone (B7731731) ring is acidic and can be abstracted by a base present in the reaction mixture.[2][4] This deprotonation leads to the formation of a planar, achiral enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[4]

Q3: Which factors influence the degree of racemization?

A3: Several factors during the activation and coupling steps critically influence the extent of racemization:

  • Coupling Reagents : The choice of coupling reagent is critical. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used alone, are known to cause higher levels of racemization.[1] Uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) reagents generally lead to less racemization.[2][5]

  • Additives : Racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly reduce racemization.[1][2][6] They react with the activated amino acid to form active esters that are more stable and less prone to cyclizing into an oxazolone.[2]

  • Base : The type and amount of base are crucial.[3] Strong, non-hindered bases like triethylamine (B128534) (TEA) can increase racemization compared to weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7]

  • Temperature : Higher reaction temperatures accelerate the rate of racemization.[1] Performing the activation and coupling steps at lower temperatures (e.g., 0 °C) is often recommended, especially for sensitive amino acids.[1]

  • Solvent : The polarity of the solvent can influence racemization rates. Less polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a major concern.[2]

  • Activation Time : Prolonged pre-activation time, where the amino acid is activated before the amine component is introduced, increases the opportunity for oxazolone formation and subsequent racemization.[1][2]

Q4: Are certain Boc-protected amino acids more susceptible to racemization?

A4: Yes. While any amino acid can undergo racemization under suboptimal conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are known to be highly susceptible to racemization during activation.[2][6] Sterically hindered amino acids such as Valine and Isoleucine can also present challenges, as their slower coupling rates can provide more time for the racemization process to occur.[1][7]

Troubleshooting Guide

This guide addresses the common problem of detecting diastereomeric impurities, indicating that racemization has occurred during synthesis.

ProblemPotential CauseRecommended Solution & Rationale
High levels of diastereomeric impurity detected by HPLC/MS. Inappropriate Coupling Reagent: Using carbodiimides (DCC, DIC) without an additive.Switch to a uronium/aminium (HATU, HBTU) or phosphonium (B103445) (PyBOP) salt coupling reagent. These reagents form active esters that are less prone to racemization.[2] Alternatively, always use a racemization-suppressing additive like Oxyma or HOBt when using carbodiimides.[1][2][7] The DIC/Oxyma combination is noted for low racemization.[7]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA).Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Carefully control the stoichiometry to avoid excess base in the reaction mixture.[7]
High Reaction Temperature: Performing the coupling at room temperature or higher, especially with sensitive residues.Conduct the coupling at a lower temperature (e.g., 0 °C), particularly during the activation phase.[1] This slows down the rate of oxazolone formation.
Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component.Minimize the pre-activation time. An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and the amine component, is ideal.[1][2] A short pre-activation of 1-5 minutes is a common recommendation if required.[2]
Inappropriate Solvent: Using a highly polar aprotic solvent like DMF.Switch to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for the coupling step, as this can reduce the rate of racemization.[2]

Quantitative Data on Racemization

The choice of coupling reagent and additives has a quantifiable impact on the level of racemization. The tables below summarize representative data for different conditions.

Table 1: Effect of Coupling Reagent and Additive on Racemization (Data compiled from studies on racemization-prone couplings)

Boc-Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Boc-His(Trt)-OHHATUNMMNoticeable[8][9]
Boc-His(Trt)-OHDIC/OxymaDIEA~1.8%[9]
Boc-Cys(Trt)-OHHATUDIEAHigh[8][9]
Boc-Cys(Trt)-OHDIC/OxymaDIEALow / Negligible[8]
Boc-Phe-OHDCCN/AHigh[1]
Boc-Phe-OHDCC/HOBtN/ALow[6]

Table 2: Influence of Reaction Temperature on Racemization

Amino AcidCoupling ConditionsTemperatureRacemization LevelRecommended ActionReference
HistidineFmoc-SPPS55°C31.0%Avoid elevated temperatures for sensitive residues.[9]
CysteineMicrowave Synthesis80°CHighLower temperature to 50°C or use conventional coupling.[9]

Key Experimental Protocols

Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization

This protocol outlines a standard procedure for coupling a Boc-protected amino acid to a resin-bound peptide, designed to minimize racemization.[7]

  • Resin Preparation : Swell the peptide-resin in the appropriate solvent (e.g., DCM or DMF).

  • Boc Deprotection : Remove the N-terminal Boc protecting group using standard protocols (e.g., 50% TFA in DCM).

  • Washing : Thoroughly wash the resin with DCM and DMF to remove residual acid and prepare for coupling.

  • Neutralization : Neutralize the resin with a solution of 5-10% DIEA in DMF. Wash again with DMF.

  • Activation and Coupling (In Situ) :

    • In a separate vessel, dissolve the N-Boc-amino acid (2-3 equivalents) and Oxyma (2-3 equivalents) in anhydrous DMF or DCM.

    • Add this solution to the neutralized peptide-resin.

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Add DIC (2-3 equivalents) dropwise to the reaction mixture.

  • Reaction : Allow the reaction to proceed at 0 °C for 30 minutes and then let it warm to room temperature for an additional 1-2 hours.

  • Monitoring : Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

  • Washing : Once complete, thoroughly wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic peptide by analyzing its constituent amino acids.[1]

  • Peptide Hydrolysis :

    • Place a small, accurately weighed sample of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl. To correct for any racemization that may occur during the hydrolysis step itself, a parallel sample can be hydrolyzed with 6 M DCl.[10]

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube, carefully open it, and evaporate the acid under vacuum.

  • Derivatization (if necessary) : Some chiral columns require the amino acids to be derivatized (e.g., with Marfey's reagent) to achieve separation. Follow a standard derivatization protocol for your chosen method.

  • Chiral HPLC Analysis :

    • Re-dissolve the amino acid mixture (the hydrolysate) in the HPLC mobile phase.

    • Equilibrate a suitable chiral HPLC column with the mobile phase.

    • Inject the prepared sample.

    • Run the HPLC method, ensuring baseline separation of the L- and D-isomers for the amino acid of interest.

  • Quantification :

    • Integrate the peak areas for the L- and D-isomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Visualized Workflows and Mechanisms

Mechanism of Racemization

racemization_mechanism reactant reactant intermediate intermediate racemized racemized reagent reagent Boc_AA Boc-L-Amino Acid Activated Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Peptide Desired L-Peptide Oxazolone->Peptide + Amine (Fast Coupling) Mixture L- and D-Oxazolone Mixture Enolate->Mixture D_Peptide Undesired D-Peptide Mixture->D_Peptide + Amine

Caption: The primary pathway for racemization via the 5(4H)-oxazolone intermediate.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start_node Start: Racemization Detected (High % D-Isomer) decision_node decision_node action_node action_node end_node Result: Minimized Racemization start start check_reagent Using Carbodiimide (DCC/DIC) alone? start->check_reagent check_base Using strong base (e.g., TEA)? check_reagent->check_base No add_additive Action: Add Oxyma or HOBt. Or switch to HATU/PyBOP. check_reagent->add_additive Yes check_temp Coupling > 0°C? check_base->check_temp No switch_base Action: Switch to weaker base (NMM, Collidine). check_base->switch_base Yes check_time Long pre-activation time? check_temp->check_time No lower_temp Action: Perform activation and coupling at 0°C. check_temp->lower_temp Yes in_situ Action: Use in situ activation or minimize pre-activation time. check_time->in_situ Yes end end check_time->end No add_additive->check_base switch_base->check_temp lower_temp->check_time in_situ->end

Caption: A decision-making workflow for troubleshooting and minimizing racemization.

Experimental Workflow for Racemization Analysis

analysis_workflow peptide 1. Synthesized Peptide Sample hydrolysis 2. Acid Hydrolysis (6M HCl, 110°C, 24h) peptide->hydrolysis evaporation 3. Evaporate Acid hydrolysis->evaporation dissolve 4. Dissolve Amino Acid Mixture evaporation->dissolve injection 5. Inject onto Chiral HPLC Column dissolve->injection analysis 6. Separate and Detect L/D Isomers injection->analysis quantify 7. Integrate Peaks and Quantify % D-Isomer analysis->quantify

Caption: Step-by-step experimental workflow for quantifying racemization via HPLC.

References

Technical Support Center: Strategies for Coupling Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered amino acids in peptide synthesis. The inherent bulk of certain amino acid side chains can significantly impede reaction kinetics, leading to incomplete couplings, low yields, and undesired side products. This guide offers practical solutions and detailed protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of peptides containing sterically hindered residues.

Observation Potential Cause Recommended Solution
Incomplete coupling (positive Kaiser test after coupling)Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction.[1][2]1. Switch to a more potent coupling reagent: Use aminium/uronium salts (HATU, HBTU, HCTU) or phosphonium (B103445) salts (PyBOP, PyAOP).[1][2] These are generally more effective than carbodiimides like DCC or DIC for challenging couplings.[2][3] 2. Extend the reaction time: Allow the coupling reaction to proceed for a longer duration, from several hours to overnight, to enable the reaction to reach completion.[1] 3. Perform a double coupling: After the initial coupling step, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[1][2]
Low yield of the desired peptide after cleavage On-resin Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic residues, may aggregate on the solid support, hindering reagent access.[1][4]1. Change the solvent: Switch from N,N-Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has better solvating properties for aggregated peptides.[1][4] 2. Elevate the reaction temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help disrupt secondary structures and improve coupling efficiency.[4] 3. Utilize microwave-assisted synthesis: Microwave energy can break up aggregates and accelerate the coupling reaction, significantly reducing synthesis time.[1][5][6]
Presence of deletion sequences Incomplete Fmoc-deprotection or coupling: Steric hindrance may also slow down the removal of the Fmoc protecting group, leading to the omission of the hindered amino acid in the final peptide.1. Extend deprotection time: Double the standard deprotection time to ensure complete removal of the Fmoc group.[4] 2. Use a stronger deprotection solution: In some cases, a more concentrated piperidine (B6355638) solution or the addition of DBU may be necessary, but be cautious of potential side reactions.
Racemization Over-activation or prolonged exposure to basic conditions: The risk of losing stereochemical integrity increases with highly reactive coupling reagents, stronger bases, higher temperatures, and extended reaction times.[2]1. Use racemization-suppressing additives: Incorporate additives like HOBt, HOAt, or Oxyma Pure into the coupling cocktail.[2][3] 2. Optimize base selection and equivalents: Use a non-nucleophilic, sterically hindered base like DIPEA and use the minimum necessary equivalents.[7][8] 3. Lower the reaction temperature: If possible, running the reaction at a lower temperature after the initial activation can help minimize racemization.[7]

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like DCC/DIC often ineffective for sterically hindered amino acids?

Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant activation energy barrier imposed by sterically bulky amino acids.[2] For these challenging couplings, it is highly recommended to use more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP) which form more reactive activated species.[2]

Q2: What are the most effective coupling reagents for extremely hindered amino acids?

For particularly difficult couplings, such as those involving α,α-disubstituted amino acids (e.g., Aib), reagents that form highly reactive OAt esters, like HATU and PyAOP, are considered among the most efficient.[2] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[2][9] In extreme cases, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[2][8]

Q3: I've switched to a more potent coupling reagent, but the coupling is still incomplete. What else can I do?

If a powerful coupling reagent alone is not sufficient, you can employ a combination of strategies:

  • Double Coupling: This is a common and effective method to push the reaction to completion.[2]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction rate.[2]

  • Elevated Temperature: Increasing the temperature to 35-50°C can provide the necessary energy to overcome the steric barrier.[2][10]

Q4: Can microwave-assisted peptide synthesis help with sterically hindered amino acids?

Yes, microwave-assisted peptide synthesis is highly beneficial for coupling hindered amino acids.[1] The application of microwave energy can significantly reduce reaction times, often completing couplings in just 5 minutes.[5] It helps to overcome the activation energy barrier and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient reactions.[1][5][11]

Q5: What is the recommended solvent for coupling sterically hindered amino acids?

While DMF is the most common solvent for solid-phase peptide synthesis (SPPS), switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings.[1] NMP has better solvating properties, which can help to disrupt peptide aggregation.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for various coupling strategies with sterically hindered amino acids. Note that optimal conditions will be sequence-dependent.

StrategyCoupling ReagentTemperatureTypical Reaction TimeKey Advantages
Standard Coupling DIC/HOBtRoom Temperature2 - 12 hoursCost-effective for less hindered residues.
Potent Reagent HATU/DIPEARoom Temperature45 - 60 minutes (can be extended)High reactivity, effective for many hindered couplings.[2]
Double Coupling HATU/DIPEARoom Temperature2 x (45 - 60 minutes)Drives difficult reactions to completion.[2]
Elevated Temperature HBTU/DIPEA50 - 60°C30 - 60 minutesOvercomes activation energy barriers, disrupts aggregation.[4]
Microwave-Assisted DIC/Oxyma Pure75 - 90°C3 - 5 minutesExtremely fast, high efficiency, reduces aggregation.[5][12]

Experimental Protocols

Protocol 1: Double Coupling using HATU for a Sterically Hindered Amino Acid
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]

Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered Amino Acid
  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF, which can also be accelerated with microwave heating (e.g., 3 minutes).[5]

  • Reagent Preparation: In a separate vial, add the Fmoc-protected sterically hindered amino acid (e.g., 5 equivalents), a coupling reagent like DIC (5 equivalents), and an additive such as Oxyma Pure (5 equivalents) dissolved in DMF.

  • Coupling: Add the coupling mixture to the deprotected resin. Place the reaction vessel in the microwave peptide synthesizer.

  • Microwave Irradiation: Apply microwave power to maintain a temperature of 75-90°C for 3-5 minutes.[5][12]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent temp Increase Reaction Temperature (50-60°C) start->temp If aggregation is suspected extend_time Extend Reaction Time (e.g., overnight) reagent->extend_time If still incomplete double_couple Perform Double Coupling extend_time->double_couple If still incomplete microwave Use Microwave- Assisted Synthesis double_couple->microwave For very difficult cases or aggregation end Coupling Complete double_couple->end microwave->end solvent Switch Solvent (DMF to NMP) temp->solvent solvent->end

Caption: Troubleshooting decision tree for incomplete coupling reactions.

Experimental_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Step cluster_post_coupling Post-Coupling deprotect 1. Add 20% Piperidine/DMF 2. Agitate (e.g., 5 + 15 min) wash1 Wash with DMF and DCM deprotect->wash1 preactivate Pre-activate: Fmoc-AA-OH + HATU + DIPEA in DMF (1-2 min) wash1->preactivate couple Add to resin Agitate (2+ hours) preactivate->couple optional_dc Optional: Double Couple couple->optional_dc wash2 Wash with DMF and DCM optional_dc->wash2 wash2->deprotect Next Cycle

Caption: General experimental workflow for coupling a hindered amino acid.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during Solid-Phase Peptide Synthesis (SPPS), with a focus on the double coupling protocol for difficult amino acids.

Frequently Asked Questions (FAQs)

Q1: What constitutes a "difficult" amino acid in SPPS?

A1: "Difficult sequences" in SPPS often involve amino acids that are prone to causing incomplete coupling reactions due to steric hindrance or the promotion of peptide aggregation.[1][2] Key examples include:

  • β-branched amino acids: Valine, Isoleucine, and Threonine have bulky side chains that sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

  • Hydrophobic amino acids: Leucine, Valine, Phenylalanine, and other hydrophobic residues can lead to peptide aggregation on the resin, making reactive sites inaccessible.[2][3]

  • Proline: As a secondary amine, proline can be difficult to couple and requires specific monitoring tests.[4]

  • Arginine: The bulky side chain and its protecting group can present challenges during coupling.[5]

  • Repetitive sequences: Sequences with repeating amino acids can also lead to aggregation and incomplete reactions.[3][5]

Q2: How can I identify an incomplete coupling reaction?

A2: The most common method for monitoring coupling completion is through qualitative colorimetric tests performed on a small sample of resin beads.[1] The most widely used test is the Kaiser (Ninhydrin) test, which detects the presence of free primary amines.[4][6]

  • Positive Kaiser Test (Intense Blue/Purple): Indicates a significant amount of unreacted primary amines, signifying an incomplete coupling.[1][4]

  • Negative Kaiser Test (Yellow/Colorless): Indicates that the coupling reaction is complete, and there are no remaining free primary amines.[4]

Other tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Chloranil test can also be used.[1][6] For definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for deletion sequences.[1]

Q3: What is a double coupling protocol and when should I use it?

A3: A double coupling protocol involves repeating the coupling step with a fresh solution of the activated amino acid immediately after an initial coupling reaction has been identified as incomplete.[1][7] It is a straightforward and common strategy to drive the reaction to completion.[8]

You should consider using a double coupling protocol when:

  • A monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines.[7]

  • You are incorporating known "difficult" amino acids (e.g., Val, Ile, Phe).[1][9]

  • You are synthesizing a peptide with a sequence known to be prone to aggregation.[3][10]

Q4: Are there alternatives or additions to the double coupling protocol for very difficult couplings?

A4: Yes, if a double coupling is insufficient, several other strategies can be employed:

  • Use a more powerful coupling reagent: Switch from standard carbodiimide (B86325) reagents (DCC/DIC) to stronger uronium/aminium salt-based reagents like HBTU, HATU, or HCTU.[1]

  • Increase reagent concentration and time: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time.[1][11]

  • Elevate the temperature: Increasing the reaction temperature to 30-50°C can improve the reaction rate, but be cautious of potential side reactions like racemization.[1][12]

  • Capping: If coupling remains incomplete after these steps, the unreacted amines can be permanently blocked by acetylation in a process called "capping" to prevent the formation of deletion sequences in subsequent steps.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution Citation
Positive Kaiser test after first coupling Incomplete coupling reaction due to steric hindrance or aggregation.Perform a double coupling with fresh reagents.[1][7]
Kaiser test is still positive after double coupling Very difficult coupling; severe peptide aggregation.1. Switch to a more potent coupling reagent (e.g., HATU).2. Increase reaction temperature.3. Cap the remaining unreacted amines.[1][8]
Low yield of final peptide with deletion sequences Incomplete coupling at one or more steps during the synthesis.Proactively use double coupling for known difficult residues. Optimize coupling times and temperatures.[5][11]
Resin beads are clumping together Peptide aggregation on the solid support.1. Switch to a lower-loading resin.2. Use NMP as a solvent.3. Incorporate chaotropic salts.[11][13]

Experimental Protocols

Protocol 1: Qualitative Ninhydrin (B49086) (Kaiser) Test

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[14]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[14]

  • Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[11][14]

Procedure:

  • Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.[1]

  • Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.[1]

  • Place the washed beads into a small glass test tube.[1]

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[14]

  • Heat the sample at 100-120°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.[1]

Interpretation of Results:

Observation Interpretation Action Citation
Intense Blue/Purple High concentration of free primary amines (failed coupling).A recoupling is necessary.[1]
Faint Blue Nearly complete coupling.Extend coupling time or proceed to double coupling.[14]
Yellow/Colorless No free primary amines detected (complete coupling).Proceed with the synthesis.[4]
Protocol 2: Double Coupling

This protocol is implemented when an incomplete coupling is detected.

Procedure:

  • After the initial coupling reaction, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.[11]

  • In a separate vessel, prepare a fresh solution of the activated amino acid using the same or optimized concentrations of the amino acid, coupling reagent, and base.[7]

  • Add the fresh activated amino acid solution to the resin.[7]

  • Allow the second coupling reaction to proceed for the same or an extended duration (e.g., 1-2 hours).[1][11]

  • After the second coupling is complete, drain the solution and wash the resin with DMF (3x).[1]

  • Perform another Kaiser test to verify the completion of the reaction.[1]

  • If the test is negative (yellow), proceed with the synthesis. If it remains positive, consider capping the unreacted amines.[7]

Visual Workflows

SPPS_Decision_Workflow start_end start_end process process decision decision action action issue issue A Start SPPS Cycle: Deprotection & Wash B Perform First Coupling A->B C Perform Kaiser Test B->C D Is Coupling Complete? (Test Negative) C->D E Perform Double Coupling D->E No I Wash & Proceed to Next Cycle D->I Yes F Perform Kaiser Test Again E->F G Is Coupling Complete? F->G H Consider Capping Unreacted Amines G->H No G->I Yes H->I

Caption: Decision-making workflow for troubleshooting incomplete coupling in SPPS.

Double_Coupling_Protocol step step wash wash check check result_pos result_pos result_neg result_neg start Initial Coupling Step Completed drain1 Drain Reaction Solution start->drain1 wash1 Wash Resin with DMF (3-5x) drain1->wash1 kaiser1 Perform Kaiser Test wash1->kaiser1 incomplete Positive (Blue) kaiser1->incomplete Incomplete complete Negative (Yellow) kaiser1->complete Complete recouple Prepare Fresh Activated Amino Acid Solution incomplete->recouple end Proceed to Next Cycle complete->end add_reagents Add to Resin and React (1-2 hours) recouple->add_reagents drain2 Drain Reaction Solution add_reagents->drain2 wash2 Wash Resin with DMF (3x) drain2->wash2 kaiser2 Perform Final Kaiser Test wash2->kaiser2 kaiser2->end

Caption: Step-by-step workflow for the double coupling protocol.

References

Technical Support Center: Managing Solubility of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges encountered with Boc-protected peptides during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my Boc-protected peptides insoluble in common organic solvents?

A1: The solubility of Boc-protected peptides is a complex issue influenced by several factors. The tert-butyloxycarbonyl (Boc) protecting group, while crucial for synthesis, increases the hydrophobicity of the peptide.[1] This, combined with the inherent hydrophobicity of certain amino acid side chains (e.g., Val, Ile, Leu, Phe, Trp), can lead to poor solubility.[2] Furthermore, intermolecular hydrogen bonding between peptide backbones can lead to the formation of stable secondary structures, such as β-sheets, resulting in aggregation and precipitation.[3][4]

Q2: What are the initial recommended solvents for dissolving Boc-protected peptides?

A2: For initial solubility tests, it is advisable to start with common solvents used in solid-phase peptide synthesis (SPPS). These include:

It is recommended to start with a small aliquot of the peptide to test solubility before dissolving the entire batch.[1]

Q3: How does the amino acid sequence influence the solubility of a Boc-protected peptide?

A3: The amino acid sequence is a primary determinant of solubility. Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation and solubility issues.[2] Sequences with alternating hydrophobic and hydrophilic residues can also be problematic as they can readily form amphipathic secondary structures that lead to aggregation.[2] The presence of β-branched amino acids like valine, isoleucine, and threonine can also contribute to aggregation due to steric hindrance and their propensity to form β-sheets.[2]

Q4: Can impurities from the synthesis process affect solubility?

A4: Yes, impurities can significantly impact the solubility of your Boc-protected peptide. Residual reagents from the synthesis or cleavage steps, or byproducts from side reactions, can co-precipitate with the desired peptide, leading to a product that is difficult to dissolve.[7] It is crucial to ensure high purity of the peptide, which can be assessed by techniques like HPLC and mass spectrometry.[8]

Q5: What is on-resin aggregation, and how does it affect the final product's solubility?

A5: On-resin aggregation occurs during solid-phase peptide synthesis when growing peptide chains interact with each other and form insoluble secondary structures while still attached to the solid support.[2] This can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and other impurities.[2][4] A strong indicator of on-resin aggregation is the shrinking of the resin bed.[2] The resulting crude peptide is often of low purity and can be extremely difficult to dissolve after cleavage from the resin.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with Boc-protected peptides.

Problem 1: My lyophilized Boc-protected peptide does not dissolve in standard organic solvents (DMF, NMP, DMSO).
  • Verify Peptide Purity: Confirm the purity of your peptide using analytical techniques like HPLC and mass spectrometry. Impurities can hinder dissolution.[7]

  • Accurate Weighing and Concentration: Double-check your calculations to ensure you are not attempting to dissolve the peptide at a concentration that exceeds its solubility limit.

  • Use a Small Aliquot: Always perform initial solubility tests on a small portion of your peptide to avoid wasting the entire sample.[1]

If the initial checks do not resolve the issue, proceed with the following steps sequentially.

G start Start: Peptide Insoluble in DMF, NMP, DMSO step1 Try Mechanical Agitation: Vortexing and Sonication start->step1 step2 Apply Gentle Warming (< 40°C) step1->step2 If still insoluble success Peptide Solubilized step1->success If soluble step3 Test More Powerful Solvent Systems step2->step3 If still insoluble step2->success If soluble step4 Use Chaotropic Agents or Denaturants step3->step4 If still insoluble step3->success If soluble step5 Adjust pH (for peptides with ionizable groups) step4->step5 If still insoluble step4->success If soluble step5->success If soluble failure Consider Resynthesis with Solubilizing Strategies step5->failure If still insoluble

Problem 2: My Boc-protected peptide precipitates out of solution during an experiment or upon storage.
  • Change in Solvent Composition: The peptide may be soluble in the initial solvent but precipitate when the composition of the solvent system changes (e.g., adding an aqueous buffer).

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of the peptide, causing it to precipitate.

  • Concentration Effects: Evaporation of the solvent can increase the peptide concentration beyond its solubility limit.

  • Aggregation Over Time: Some peptides may slowly aggregate and precipitate from solution over time.

  • Maintain a Consistent Solvent Environment: If possible, keep the solvent composition consistent throughout your experiment.

  • Store at a Constant Temperature: Store peptide solutions at a stable temperature as recommended for the specific peptide.

  • Use Co-solvents: The addition of a small amount of a good organic solvent (like DMSO) to an aqueous buffer can sometimes help maintain solubility.[10]

  • Work at Lower Concentrations: If feasible, perform your experiments at a lower peptide concentration.

Data Presentation: Solvent Systems for Boc-Protected Peptides

The following table summarizes various solvent systems that can be employed to dissolve challenging Boc-protected peptides. The choice of solvent will depend on the specific peptide sequence and the downstream application.

Solvent SystemCompositionApplication NotesCitations
Standard Solvents DMF, NMP, DMSOGood starting points for most Boc-protected peptides.[5][6]
Chlorinated Solvents Dichloromethane (DCM), Trichloromethane (TCM)Often used in Boc chemistry and can be effective for some peptides.[5]
Fluorinated Alcohols Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)Powerful solvents for dissolving sparingly-soluble protected peptides, often used in mixtures with chlorinated solvents.[5]
Chaotropic Agents Guanidine-HCl, UreaDisrupt hydrogen bonding and can solubilize aggregated peptides. May interfere with biological assays.
"Magic Mixture" DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene (B1197577) carbonateA powerful mixture for overcoming severe on-resin aggregation during synthesis.
Acidic Solvents Acetic Acid, Formic Acid, Trifluoroacetic Acid (TFA)Can be effective for basic peptides. TFA is a very strong acid and should be used with caution.[11]
Basic Solvents Ammonium (B1175870) Bicarbonate, Ammonium HydroxideUseful for acidic peptides.[11]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing of a Lyophilized Boc-Protected Peptide
  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquot: Weigh a small, known amount of the peptide (e.g., 1 mg) into a clean microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the primary solvent to be tested (e.g., 100 µL of DMF) to achieve a high concentration.

  • Mechanical Agitation: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: If the peptide is not fully dissolved, place the tube in a sonicator water bath and sonicate for 5-10 minutes.[1][12] Avoid overheating by using short bursts and cooling the sample on ice if necessary.[13]

  • Gentle Warming: If solubility is still an issue, gently warm the solution to a temperature not exceeding 40°C.[14]

  • Visual Inspection: A peptide is considered soluble if the solution is clear and free of any visible particles.

  • Serial Dilution: If the peptide dissolves at a high concentration, you can then perform serial dilutions into your desired experimental buffer, observing for any signs of precipitation.

Protocol 2: In Situ Neutralization for Difficult Couplings in Boc-SPPS

This protocol is used during synthesis to mitigate on-resin aggregation.

  • Boc Deprotection: Remove the N-terminal Boc group using a standard solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA in DCM).[15][16]

  • Washing: Wash the resin thoroughly with DCM to remove the TFA and cleaved t-butyl carbocations.

  • Amino Acid Activation: In a separate vessel, pre-activate the next Boc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU/HOBt or HATU) and a hindered base like diisopropylethylamine (DIEA) in DMF.[17]

  • In Situ Neutralization and Coupling: Add the activated amino acid solution directly to the resin-bound peptide TFA salt. The DIEA in the activation mixture will neutralize the N-terminal ammonium salt in situ, allowing for immediate coupling to the free amine.[3][17]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

Signaling Pathways and Experimental Workflows

G cluster_causes Primary Causes of Insolubility cluster_consequences Consequences cluster_solutions Mitigation Strategies cause1 Hydrophobic Amino Acid Side Chains consequence1 β-Sheet Formation cause1->consequence1 cause2 Boc Protecting Group (Increases Hydrophobicity) consequence2 Peptide Aggregation cause2->consequence2 cause3 Intermolecular Hydrogen Bonding cause3->consequence1 consequence1->consequence2 consequence3 Precipitation consequence2->consequence3 solution1 Use of Stronger Solvent Systems (e.g., TFE, HFIP) consequence2->solution1 solution2 Backbone Protection (e.g., Pseudoprolines) consequence2->solution2 solution3 Chaotropic Agents (e.g., Guanidine-HCl) consequence2->solution3 solution4 Elevated Temperature consequence2->solution4

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Boc-Protected Amino Acids: Boc-Ala(4-pyridyl)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for N-tert-butoxycarbonyl-L-4-pyridylalanine (Boc-Ala(4-pyridyl)-OH) and two commonly used analogues: N-tert-butoxycarbonyl-L-alanine (Boc-Ala-OH) and N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH). Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification, purity assessment, and the characterization of peptides and other macromolecules in which they are incorporated.

¹H NMR Data Comparison

The following tables summarize the ¹H NMR spectral data for this compound and its aliphatic and aromatic counterparts, Boc-Ala-OH and Boc-Phe-OH, in two common deuterated solvents: chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The presence of the pyridyl, methyl, and phenyl side chains results in characteristic chemical shifts and coupling patterns, enabling clear differentiation.

Table 1: ¹H NMR Data in CDCl₃

Assignment This compound Boc-Ala-OH [1][2]Boc-Phe-OH [3]
Boc (9H, s) ~1.45~1.44~1.40
α-CH (1H) ~4.55 (dd, J ≈ 8.0, 5.0 Hz)~4.32 (q, J ≈ 7.2 Hz)~4.60 (dd, J ≈ 8.0, 6.0 Hz)
β-CH₂ (2H) ~3.10-3.25 (m)-~3.10-3.25 (m)
β-CH₃ (3H, d) -~1.38 (d, J ≈ 7.2 Hz)-
Pyridyl-H (2H) ~8.50 (d, J ≈ 6.0 Hz)--
Pyridyl-H (2H) ~7.20 (d, J ≈ 6.0 Hz)--
Aromatic-H (5H) --~7.20-7.35 (m)
NH (1H, br s) VariableVariable~5.10 (d, J ≈ 8.0 Hz)
COOH (1H, br s) VariableVariableVariable

Table 2: ¹H NMR Data in DMSO-d₆

Assignment This compound Boc-Ala-OH [1]Boc-Phe-OH [3]
Boc (9H, s) ~1.38~1.38~1.32
α-CH (1H) ~4.35 (m)~3.95 (m)~4.25 (m)
β-CH₂ (2H) ~3.00-3.15 (m)-~2.90-3.10 (m)
β-CH₃ (3H, d) -~1.25 (d, J ≈ 7.3 Hz)-
Pyridyl-H (2H) ~8.45 (d, J ≈ 5.5 Hz)--
Pyridyl-H (2H) ~7.30 (d, J ≈ 5.5 Hz)--
Aromatic-H (5H) --~7.20-7.30 (m)
NH (1H, d) ~7.50 (d, J ≈ 8.0 Hz)~7.20 (d, J ≈ 7.8 Hz)~7.35 (d, J ≈ 8.5 Hz)
COOH (1H, br s) ~12.70~12.50~12.80

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). 's' denotes a singlet, 'd' a doublet, 'q' a quartet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra is outlined below to ensure data reproducibility and quality.

1. Sample Preparation:

  • Weigh 5-10 mg of the Boc-protected amino acid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectral width is set to approximately 16 ppm, centered around 6 ppm.

  • A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds is used between scans.

  • The temperature is maintained at 298 K.

3. Data Processing:

  • The free induction decay (FID) is Fourier transformed.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • The signals are integrated, and the coupling constants are measured.

Structural Comparison and Rationale for Spectral Differences

The key structural differences between this compound, Boc-Ala-OH, and Boc-Phe-OH directly influence their respective ¹H NMR spectra. The following diagram illustrates these structural variations.

G cluster_BocAla4Py This compound cluster_BocAla Boc-Ala-OH cluster_BocPhe Boc-Phe-OH cluster_sidechains BocAla4Py Boc-NH-CH(CH₂-Pyridyl)-COOH BocAla Boc-NH-CH(CH₃)-COOH Pyridyl 4-Pyridyl BocAla4Py->Pyridyl BocPhe Boc-NH-CH(CH₂-Phenyl)-COOH Methyl Methyl BocAla->Methyl Phenyl Phenyl BocPhe->Phenyl

Caption: Structural comparison of the side chains of the three Boc-protected amino acids.

The distinct side chains are responsible for the unique signals observed in the ¹H NMR spectra:

  • This compound: The presence of the 4-pyridyl ring gives rise to two characteristic doublets in the aromatic region of the spectrum (around 8.5 and 7.2 ppm). The β-protons on the methylene (B1212753) group adjacent to the pyridyl ring appear as a multiplet.

  • Boc-Ala-OH: The methyl group on the side chain results in a characteristic doublet around 1.4 ppm, which is coupled to the α-proton. The α-proton, in turn, appears as a quartet due to coupling with the three β-protons.[1]

  • Boc-Phe-OH: The phenyl group on the side chain produces a multiplet in the aromatic region (around 7.2-7.3 ppm). The β-protons on the methylene group adjacent to the phenyl ring appear as a multiplet, similar to this compound.[3]

The electronic environment of the α-proton is also influenced by the nature of the side chain, leading to slight variations in its chemical shift across the three compounds. The signals for the Boc protecting group, the amide proton (NH), and the carboxylic acid proton (COOH) are present in all three compounds and appear in their expected regions, although their exact chemical shifts can be solvent-dependent.

References

Comparative Analysis of 13C NMR Chemical Shifts for Boc-Protected Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel molecules. This guide provides a comparative overview of the 13C NMR chemical shifts for N-Boc-protected amino acids, with a focus on providing reference data for the analysis of complex derivatives such as Boc-Ala(4-pyridyl)-OH.

Comparison of 13C NMR Chemical Shifts

The introduction of the tert-butoxycarbonyl (Boc) protecting group induces characteristic shifts in the 13C NMR spectrum of an amino acid. The following table summarizes the approximate chemical shifts for Boc-Ala-OH and Boc-Phe-OH, providing a basis for predicting the spectrum of this compound. The pyridyl group in this compound is expected to significantly influence the chemical shifts of the aromatic carbons and the β-carbon of the alanine (B10760859) residue.

Carbon AtomBoc-Ala-OH (ppm)Boc-Phe-OH (ppm)Expected Range for this compound (ppm)
Carbonyl (COOH)~176~175~175-177
Carbonyl (Boc)~155~155~155-156
α-Carbon (CH)~50~55~50-55
β-Carbon (CH3/CH2)~18~38~35-40
Quaternary (Boc C)~80~80~79-81
Methyl (Boc CH3)~28~28~28-29
Aromatic C (ipso)-~137~148-152
Aromatic C (ortho)-~129~124-128
Aromatic C (meta)-~128~149-151
Aromatic C (para)-~127-

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The expected range for this compound is an estimation based on the electronic effects of the pyridyl nitrogen.

Experimental Protocol for 13C NMR Spectroscopy of Boc-Protected Amino Acids

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

1. Sample Preparation:

  • Dissolve 10-50 mg of the Boc-protected amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). The choice of solvent can influence chemical shifts.[1]

  • The concentration of the sample solution should ideally be around 25.0 ± 5.0 mmol/L.[1]

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.

  • Tune and match the probe for the 13C frequency.

  • Set the sample temperature, typically to 298 K (25 °C).

3. Data Acquisition:

  • A standard single-pulse 13C NMR experiment with proton decoupling is typically used.

  • Key acquisition parameters include:

    • Spectral Width: Approximately 200-250 ppm to cover the full range of expected carbon signals.

    • Pulse Width: A 90° pulse is commonly used.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks if quantitative information is desired, although for 13C NMR, integrals are not always proportional to the number of carbons without specific experimental setups.

G Workflow for 13C NMR Data Comparison cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Comparative Analysis prep_target Prepare this compound Sample acq_target Acquire 13C NMR Spectrum of Target prep_target->acq_target prep_analog Prepare Analog Samples (e.g., Boc-Ala-OH) acq_analog Acquire 13C NMR Spectra of Analogs prep_analog->acq_analog proc_target Process and Reference Target Spectrum acq_target->proc_target proc_analog Process and Reference Analog Spectra acq_analog->proc_analog compare Compare Chemical Shifts and Assign Peaks proc_target->compare proc_analog->compare elucidate Structural Elucidation of This compound compare->elucidate G Logical Flow of NMR-Based Structural Elucidation A Unknown Compound (this compound) B 1D 13C NMR Experiment A->B C 1D 1H NMR Experiment A->C D 2D NMR Experiments (COSY, HSQC, HMBC) A->D E Number of Unique Carbon Signals B->E F Chemical Shift (Functional Groups) B->F G Proton Environments and Multiplicity C->G H Connectivity (C-H, H-H, C-C) D->H I Proposed Structure E->I F->I G->I H->I K Final Structure Confirmation I->K J Comparison with Analog Data J->K

References

A Comparative Guide to the HPLC Analysis of Boc-Ala(4-pyridyl)-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the purity of starting materials is of paramount importance. Boc-Ala(4-pyridyl)-OH, a key building block, requires rigorous purity assessment to ensure the integrity and efficacy of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of this compound, supported by detailed experimental protocols and comparative data.

The primary impurities in the synthesis of this compound often include the starting materials, such as 4-(aminomethyl)pyridine (B121137) and byproducts from the introduction of the Boc protecting group, as well as the undesired D-enantiomer, Boc-D-Ala(4-pyridyl)-OH. Effective analytical methods must be able to separate and quantify these potential contaminants. This guide compares two principal HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for achiral purity analysis and Chiral HPLC for the critical assessment of enantiomeric purity.

Comparative Analysis of HPLC Methodologies

A successful purity analysis of this compound necessitates the use of orthogonal HPLC methods to address both chemical and stereoisomeric impurities. Below is a comparison of a standard RP-HPLC method for general purity assessment and a specialized Chiral HPLC method for determining enantiomeric excess.

ParameterMethod A: Reversed-Phase HPLC (Achiral)Method B: Chiral HPLC
Objective Determination of chemical purity and separation from synthesis-related impurities.Determination of enantiomeric purity (separation of L- and D-enantiomers).
Stationary Phase C18 Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP), e.g., CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% TFA in Water) and organic solvent (e.g., Acetonitrile).Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., Methanol/Acetonitrile and Ammonium Acetate buffer).
Detection UV at 254 nmUV at 254 nm
Key Performance Excellent separation of the main component from more polar and less polar impurities.Baseline resolution of the L- and D-enantiomers.

Experimental Protocols

Detailed methodologies for the two compared HPLC techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Method A: Reversed-Phase HPLC for Achiral Purity

This method is designed for the quantification of Boc-L-Ala(4-pyridyl)-OH and the separation of potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetononitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Method B: Chiral HPLC for Enantiomeric Purity

This method is specifically developed to separate and quantify the D-enantiomer from the desired L-enantiomer of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIROBIOTIC® T chiral stationary phase (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.02 M Ammonium Acetate in Methanol/Water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase. A racemic standard of Boc-DL-Ala(4-pyridyl)-OH should also be prepared to confirm the elution order and resolution.

Data Presentation

The following tables summarize hypothetical, yet representative, data from the analysis of a batch of Boc-L-Ala(4-pyridyl)-OH using the described HPLC methods.

Table 1: Achiral Purity Analysis Data (Method A)

PeakRetention Time (min)Area (%)Identification
13.20.084-(aminomethyl)pyridine
215.899.85Boc-L-Ala(4-pyridyl)-OH
321.50.05Unknown Impurity 1
428.10.02Di-tert-butyl dicarbonate (B1257347) related

Table 2: Chiral Purity Analysis Data (Method B)

PeakRetention Time (min)Area (%)IdentificationEnantiomeric Excess (% ee)
112.599.92Boc-L-Ala(4-pyridyl)-OH99.84
214.80.08Boc-D-Ala(4-pyridyl)-OH

Visualizing the Analytical Workflow

To provide a clearer understanding of the experimental and logical processes, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity / % ee Integration->Calculation

A general workflow for the HPLC analysis of this compound.

Start Purity Assessment of Boc-L-Ala(4-pyridyl)-OH Method_Selection Select HPLC Method Start->Method_Selection Achiral_HPLC Method A: RP-HPLC (Chemical Purity) Method_Selection->Achiral_HPLC Chemical Purity Chiral_HPLC Method B: Chiral HPLC (Enantiomeric Purity) Method_Selection->Chiral_HPLC Enantiomeric Purity Analyze_Achiral Analyze for process impurities Achiral_HPLC->Analyze_Achiral Analyze_Chiral Analyze for D-enantiomer Chiral_HPLC->Analyze_Chiral Combine_Results Combine Purity Data Analyze_Achiral->Combine_Results Analyze_Chiral->Combine_Results Final_Purity Final Purity Specification Combine_Results->Final_Purity

Logical workflow for the comprehensive purity assessment.

Conclusion

The comprehensive purity assessment of this compound requires a dual-method HPLC approach. Reversed-phase HPLC on a C18 column is a robust method for determining chemical purity and quantifying process-related impurities.[1] For the critical evaluation of stereochemical integrity, a specific chiral HPLC method, such as one employing a CHIROBIOTIC® T column, is essential for accurately determining the enantiomeric excess. By employing both achiral and chiral HPLC methods, researchers can ensure the high purity of this compound, a critical factor for the successful synthesis of peptides and other pharmaceutical compounds.

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a key strategy in drug discovery and development, offering routes to enhanced stability, novel functionalities, and improved therapeutic properties. Among these, 4-pyridylalanine (4-pAla), an isomer of phenylalanine containing a basic pyridyl group, is of significant interest. Understanding the mass spectrometric behavior of 4-pAla-containing peptides is crucial for their characterization, sequencing, and quality control.

This guide provides a comparative overview of the expected mass spectrometry (MS) and tandem mass spectrometry (MS/MS) data for peptides containing 4-pyridylalanine, contrasted with peptides containing the natural aromatic amino acid, phenylalanine (Phe). Due to the limited availability of public experimental datasets specifically for 4-pAla peptides, this comparison is based on established principles of peptide fragmentation and data from analogous compounds, such as peptides derivatized with pyridinium (B92312) salts.

Expected Mass Spectrometric Behavior and Fragmentation Patterns

The introduction of the basic and aromatic pyridyl group in 4-pAla is expected to influence peptide ionization and fragmentation in several ways compared to a standard peptide containing phenylalanine.

  • Ionization: The basic nitrogen atom on the pyridyl ring can be readily protonated, potentially leading to higher charge states in electrospray ionization (ESI) compared to analogous peptides with non-basic residues.

  • Fragmentation: In collision-induced dissociation (CID), the fragmentation of peptides typically occurs along the peptide backbone, producing b- and y-type ions that allow for sequence determination. The presence of a 4-pAla residue is hypothesized to introduce unique fragmentation pathways.

A key anticipated fragmentation is the neutral loss of the pyridine (B92270) ring or the entire side chain. For peptides derivatized with pyridinium salts, a common fragmentation event is the loss of the pyridine ring.[1] A neutral loss of 79 Da (the mass of pyridine) is often indicative of this.[1] Similarly, studies on peptides labeled with 2,4,6-triphenylpyridinium salts show the generation of an abundant protonated 2,4,6-triphenylpyridinium ion during MS/MS experiments.[2][3] By analogy, peptides with 4-pAla may exhibit a characteristic neutral loss of the pyridylmethyl group or produce a prominent pyridinium-related ion.

The table below summarizes the hypothetical comparison between a peptide containing Phenylalanine and one containing 4-Pyridylalanine.

FeaturePeptide with Phenylalanine (e.g., GGYF L)Peptide with 4-Pyridylalanine (e.g., GGY(4-pAla )L) (Hypothetical)Rationale for Difference
Monoisotopic Mass 555.26 Da556.26 DaAddition of a nitrogen atom in the aromatic ring.
Ionization Efficiency (ESI+) StandardPotentially enhancedThe basic pyridyl nitrogen is a ready site for protonation.
Primary Fragmentation (CID) Backbone cleavage leading to b- and y-ions.Backbone cleavage (b- and y-ions) and side-chain fragmentation.The pyridyl group introduces an additional site of charge and potential fragmentation.
Characteristic Fragment Ions Dominated by b- and y-ion series.Expected to show b- and y-ions, plus a prominent ion from the neutral loss of the pyridyl side chain.The pyridyl moiety is a potential labile group under CID conditions.[1][2][3]
Immonium Ion m/z 120.08m/z 121.07Reflects the mass of the respective amino acid side chain.

Experimental Protocols

To experimentally verify the mass spectrometric behavior of a 4-pAla-containing peptide, the following protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

Sample Preparation
  • Peptide Synthesis and Purification: The peptide of interest (e.g., GGY(4-pAla)L) and a control peptide (e.g., GGYFL) are synthesized using standard solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Working Solution: Dilute the stock solutions to a final concentration of 10 pmol/µL in the LC-MS mobile phase A.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra from m/z 200 to 1500.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • Fragmentation Method: Collision-Induced Dissociation (CID).

      • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to observe a range of fragment ions.

      • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to allow for the selection of lower abundance precursors.

Data Analysis
  • Software: Use appropriate software (e.g., vendor-specific instrument software, Proteome Discoverer, MaxQuant) for data analysis.

  • Peptide Identification: Confirm the precursor mass of the peptides.

  • Fragmentation Analysis: Manually or automatically annotate the MS/MS spectra to identify b-ions, y-ions, and any characteristic neutral losses or unique fragment ions associated with the 4-pAla residue.

Visualizations

Workflow for Comparative MS Analysis

The following diagram illustrates the experimental workflow for comparing the mass spectrometric data of a standard peptide with a 4-pAla-containing peptide.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation peptide_syn Peptide Synthesis (Standard & 4-pAla) purification RP-HPLC Purification peptide_syn->purification stock_sol Stock Solution Preparation purification->stock_sol lc_sep LC Separation (C18 Column) stock_sol->lc_sep Injection ms1_scan MS1 Full Scan (Precursor m/z) lc_sep->ms1_scan ms2_scan MS/MS Fragmentation (CID) ms1_scan->ms2_scan Data-Dependent Selection spec_analysis Spectral Analysis (b, y, neutral loss) ms2_scan->spec_analysis comparison Comparative Analysis spec_analysis->comparison

Workflow for comparative analysis of peptides.
Hypothetical Fragmentation Comparison

This diagram illustrates the primary fragmentation pathways for a standard peptide versus the hypothesized pathways for a peptide containing 4-pyridylalanine.

fragmentation cluster_phe Peptide with Phenylalanine cluster_pAla Peptide with 4-Pyridylalanine (Hypothetical) Phe_peptide [M+2H]2+ b_ions_phe b-ions Phe_peptide->b_ions_phe CID y_ions_phe y-ions Phe_peptide->y_ions_phe CID pAla_peptide [M+2H]2+ b_ions_pAla b-ions pAla_peptide->b_ions_pAla CID y_ions_pAla y-ions pAla_peptide->y_ions_pAla CID neutral_loss Neutral Loss of Pyridyl Side Chain pAla_peptide->neutral_loss CID

References

A Comparative Guide to Boc-Ala(4-pyridyl)-OH and Fmoc-Ala(4-pyridyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of the appropriate protecting group strategy is a critical decision that dictates the overall success of synthesizing peptides containing non-canonical amino acids such as 4-pyridylalanine. This guide provides an objective comparison of two commonly used derivatives, Boc-Ala(4-pyridyl)-OH and Fmoc-Ala(4-pyridyl)-OH, offering insights into their respective advantages and disadvantages, supported by established chemical principles and experimental protocols.

The core difference between these two building blocks lies in the nature of the α-amino protecting group: the tert-butyloxycarbonyl (Boc) group is labile to acid, whereas the 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base.[1] This fundamental distinction necessitates two orthogonal synthetic strategies, each with its own set of compatible resins, side-chain protecting groups, and cleavage conditions.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties of this compound and Fmoc-Ala(4-pyridyl)-OH is presented below. These properties are essential for handling, storage, and application in peptide synthesis.

PropertyThis compoundFmoc-Ala(4-pyridyl)-OH
Molecular Formula C₁₃H₁₈N₂O₄C₂₃H₂₀N₂O₄
Molecular Weight 266.29 g/mol [2]388.42 g/mol [3]
Appearance White to off-white powder[4]White to light yellow powder or crystal[5][6]
Melting Point 224 - 232 °C[4][7]219 °C (dec.)[3][6]
Solubility Soluble in DMF, Chloroform, Dichloromethane (B109758), DMSO[7][8]Soluble in DMF[6][9]
Purity (Typical) ≥ 95%[10]≥ 95%[9]
Storage Conditions 0 - 8 °C[4][7][11]2 - 8 °C[3][5][6]
CAS Number 37535-57-2[2][4]169555-95-7[3][5]

Performance Comparison in Solid-Phase Peptide Synthesis

FeatureThis compound StrategyFmoc-Ala(4-pyridyl)-OH Strategy
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic Acid - TFA)[1]Base-labile (e.g., Piperidine (B6355638) in DMF)[1]
Orthogonality Side-chain protecting groups are typically benzyl-based and are removed simultaneously with resin cleavage using strong acids like HF or TFMSA.[12]Side-chain protecting groups are acid-labile (e.g., Boc, tBu, Trt) and are removed during the final cleavage step with TFA, offering excellent orthogonality.[1]
Mildness of Conditions Repetitive exposure to strong acid for deprotection can lead to side reactions and degradation of sensitive sequences.The deprotection conditions are generally milder, which is advantageous for the synthesis of complex peptides with sensitive modifications.[13]
Aggregation Issues The strong acidic conditions used for deprotection can help to disrupt secondary structures and reduce aggregation, making it suitable for hydrophobic or long peptides.[14]Aggregation can be more pronounced in some sequences due to the milder conditions. Special reagents or protocols may be required to mitigate this.
Side Reactions Potential for side-chain modifications due to repeated acid treatment. The pyridyl group is generally stable to TFA.The basic conditions for deprotection can cause side reactions like aspartimide formation if Asp residues are present. The pyridyl group is stable.
Automation Less commonly used in modern automated synthesizers due to the harsh reagents.The milder chemistry is highly compatible with automated solid-phase peptide synthesizers.[15]
Cost-Effectiveness Boc-protected amino acids are generally less expensive. However, the requirement for specialized equipment for handling strong acids can increase overall costs.Fmoc-protected amino acids can be more expensive, but the overall process may be more cost-effective for routine synthesis due to easier handling and automation.
Cleavage from Resin Typically requires strong, hazardous acids like HF or TFMSA.[16]Cleavage is achieved with TFA, which is less hazardous than HF.[15]

Experimental Protocols

The following are generalized protocols for the use of this compound and Fmoc-Ala(4-pyridyl)-OH in SPPS. The specific parameters may need to be optimized based on the peptide sequence and the resin used.

Boc-SPPS Cycle for Incorporating this compound
  • Resin Swelling: Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 1-2 hours.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[16]

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[16]

    • Wash the resin with DCM followed by isopropanol (B130326) (IPA) and then DCM.[16]

  • Neutralization:

    • Wash the resin with DCM.

    • Neutralize the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.

    • Wash the resin with DCM.

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU; 2-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[17]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Fmoc-SPPS Cycle for Incorporating Fmoc-Ala(4-pyridyl)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.[15]

  • Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.[15]

    • Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[15]

    • Wash the resin thoroughly with DMF.[15]

  • Coupling of Fmoc-Ala(4-pyridyl)-OH:

    • Dissolve Fmoc-Ala(4-pyridyl)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU; 2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Final Cleavage and Deprotection

Boc Strategy:

  • Dry the peptide-resin thoroughly.

  • In a specialized apparatus, treat the resin with anhydrous HF or TFMSA, typically with scavengers like p-cresol (B1678582) or thioanisole, at 0°C for 1-2 hours.[16][17]

  • Evaporate the acid and precipitate the peptide with cold diethyl ether.

Fmoc Strategy:

  • Dry the peptide-resin thoroughly.

  • Treat the resin with a cleavage cocktail, typically TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[15][18]

  • Filter the resin and precipitate the peptide with cold diethyl ether.

Visualization of Synthetic Workflows

To further clarify the decision-making process and the cyclical nature of each synthesis strategy, the following diagrams are provided.

G cluster_0 Peptide Synthesis Strategy Selection Start Need to synthesize a peptide containing Ala(4-pyridyl)? Strategy Choose Protecting Group Strategy Start->Strategy Boc This compound Strategy->Boc Acid-labile strategy Fmoc Fmoc-Ala(4-pyridyl)-OH Strategy->Fmoc Base-labile strategy Boc_Adv Advantages: - Better for long/hydrophobic sequences - Potentially lower reagent cost Boc->Boc_Adv Fmoc_Adv Advantages: - Milder conditions - Amenable to automation - Simpler cleavage Fmoc->Fmoc_Adv

Caption: Decision workflow for selecting the appropriate protected 4-pyridylalanine.

Boc_SPPS_Cycle Boc Solid-Phase Peptide Synthesis Cycle Start Start Cycle: Peptide-Resin-NH-Boc Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Coupling (Boc-AA-OH, HBTU, DIPEA) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End End Cycle: Longer Peptide-Resin-NH-Boc Wash3->End

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Cycle Fmoc Solid-Phase Peptide Synthesis Cycle Start Start Cycle: Peptide-Resin-NH-Fmoc Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End End Cycle: Longer Peptide-Resin-NH-Fmoc Wash2->End

Caption: The streamlined cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Conclusion

The choice between this compound and Fmoc-Ala(4-pyridyl)-OH is a strategic one that depends on the specific goals of the peptide synthesis project. The Fmoc strategy is generally favored for its milder conditions, ease of automation, and simpler final cleavage, making it a robust choice for a wide range of peptides. However, the Boc strategy remains a valuable alternative, particularly for the synthesis of long or aggregation-prone sequences where the harsh acidic deprotection steps can be advantageous. By carefully considering the properties of the target peptide and the strengths and weaknesses of each synthetic route, researchers can make an informed decision to optimize the yield and purity of their final product.

References

A Comparative Guide to the Synthetic Utility of Boc-Ala(4-pyridyl)-OH and Boc-Ala(3-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug discovery, the incorporation of non-natural amino acids is a key strategy for modulating the pharmacological properties of peptides. Pyridylalanines, in particular, are of significant interest due to their ability to introduce a basic, aromatic side chain, which can influence receptor binding, solubility, and pharmacokinetic profiles. This guide provides a comparative analysis of two commonly used pyridylalanine derivatives: Boc-Ala(4-pyridyl)-OH and Boc-Ala(3-pyridyl)-OH, focusing on their application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-Ala(3-pyridyl)-OH is presented below. While both compounds share the same molecular formula and weight, their structural differences impart distinct characteristics.

PropertyThis compoundBoc-Ala(3-pyridyl)-OH
Synonyms Boc-3-(4-pyridyl)-L-alanine, Boc-4-Pal-OHBoc-3-(3-pyridyl)-L-alanine, Boc-3-Pal-OH
CAS Number 37535-57-2117142-26-4
Molecular Formula C₁₃H₁₈N₂O₄C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol 266.29 g/mol
Appearance White to off-white powder/crystalsOff-white to pale yellow crystalline powder
Purity ≥97.0% (HPLC)≥99.0% (TLC)
Storage Temperature 2-8°C-20°C or 0-8°C
Reaction Suitability Boc solid-phase peptide synthesis[1]Boc solid-phase peptide synthesis

Synthetic Considerations in Boc-SPPS

The primary application for both this compound and Boc-Ala(3-pyridyl)-OH is in Boc-based solid-phase peptide synthesis. A critical aspect to consider is the basicity of the pyridine (B92270) nitrogen and its potential to interfere with the coupling reactions.

Basicity of the Pyridyl Nitrogen

The position of the nitrogen atom in the pyridine ring influences its basicity. The pKa of the conjugate acid of 4-methylpyridine (B42270) is approximately 5.98-6.02, while that of 3-methylpyridine (B133936) is around 5.63-5.68.[2][3][4][5][6][7][8][9][10][11][12] Pyridine itself has a pKa of about 5.23.[3][13] This suggests that the 4-pyridyl nitrogen is slightly more basic than the 3-pyridyl nitrogen.

Implications for Synthesis:

  • Side-Chain Protection: In standard Boc-SPPS, the side chains of pyridylalanines are generally left unprotected. During the TFA-mediated Boc deprotection steps, the pyridine nitrogen will be protonated, which effectively protects it from participating in side reactions.

  • Coupling Reactions: The basicity of the pyridine nitrogen is generally not high enough to cause significant issues during the coupling step, especially when using efficient coupling reagents like HBTU or HATU. However, the slightly higher basicity of the 4-pyridyl isomer could potentially lead to minor side reactions or require careful optimization of coupling conditions in sensitive sequences, though no direct comparative studies confirming this were found in the searched literature.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound or Boc-Ala(3-pyridyl)-OH into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

General Boc-SPPS Cycle for Pyridylalanine Incorporation

Boc_SPPS_Cycle start Start: Resin-NH-Peptide deprotection 1. Deprotection: 50% TFA in DCM, 30 min start->deprotection wash1 2. Wash: DCM, IPA deprotection->wash1 neutralization 3. Neutralization: 10% DIEA in DCM, 2x10 min wash1->neutralization wash2 4. Wash: DCM, DMF neutralization->wash2 coupling 5. Coupling: Boc-Ala(3/4-pyridyl)-OH, HBTU/HOBt, DIEA in DMF, 1-2 hours wash2->coupling wash3 6. Wash: DMF, DCM coupling->wash3 monitoring Monitoring: Kaiser Test coupling->monitoring end End: Resin-NH-Peptide-Ala(3/4-pyridyl) wash3->end

Caption: A single cycle of Boc-SPPS for pyridylalanine incorporation.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • This compound or Boc-Ala(3-pyridyl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM and then IPA to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% solution of DIEA in DCM for 10 minutes (repeat twice).

    • Wash the resin with DCM and then DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound or Boc-Ala(3-pyridyl)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • Repeat: Continue with the next cycle of deprotection and coupling for the subsequent amino acid.

Final Cleavage:

After the peptide sequence is fully assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers.

Cleavage_Workflow start Fully Assembled Peptide-Resin dry Dry Resin Under Vacuum start->dry hf_cleavage HF Cleavage (with scavengers, e.g., anisole) 0°C, 1-2 hours dry->hf_cleavage precipitation Precipitate with Cold Diethyl Ether hf_cleavage->precipitation filtration Filter and Wash precipitation->filtration purification Purify Crude Peptide (e.g., RP-HPLC) filtration->purification end Pure Peptide purification->end

References

A Comparative Guide to Boc-Ala(4-pyridyl)-OH and Boc-Ala(2-pyridyl)-OH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides and peptidomimetics. Among these, pyridylalanine derivatives offer unique characteristics due to the presence of the pyridine (B92270) ring, which can influence basicity, metal chelation properties, and potential for hydrogen bonding. This guide provides a detailed comparison of two constitutional isomers: N-α-tert-butoxycarbonyl-L-3-(4-pyridyl)alanine (Boc-Ala(4-pyridyl)-OH) and N-α-tert-butoxycarbonyl-L-3-(2-pyridyl)alanine (Boc-Ala(2-pyridyl)-OH). This objective analysis, supported by available data and generalized experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-Ala(2-pyridyl)-OH is presented in Table 1. It is important to note that while some of these properties have been experimentally determined and are reported by various suppliers, others, such as pKa values, are often predicted through computational models and may vary.

PropertyThis compoundBoc-Ala(2-pyridyl)-OH
CAS Number 37535-57-2[1][2]71239-85-5[3][4]
Molecular Formula C₁₃H₁₈N₂O₄[1][2]C₁₃H₁₈N₂O₄[3][4]
Molecular Weight 266.29 g/mol [2][3]266.29 g/mol [3]
Appearance White to off-white powder[1]White to off-white or beige powder[3][4]
Melting Point 224 - 232 °C[1]140 - 143 °C[4]
Predicted pKa (Carboxylic Acid) ~3.1 - 3.43.09 ± 0.10[3]
Solubility Soluble in DMF, DMSO[1]Slightly soluble in Methanol, soluble in DMF, DCM[3]
Storage Temperature 0 - 8 °C[1]Room Temperature, sealed in dry conditions[3] or 0 - 8 °C[4]

Structural and Electronic Considerations

The key difference between these two isomers lies in the position of the nitrogen atom within the pyridine ring, which significantly impacts their electronic and steric properties.

Electronic Effects: The pyridine ring is electron-deficient compared to a benzene (B151609) ring. In the 4-pyridyl isomer, the nitrogen atom exerts a strong electron-withdrawing effect through resonance and induction, which can influence the acidity of the carboxylic acid and the reactivity of the α-amino group. The 2-pyridyl isomer also experiences a strong inductive electron-withdrawing effect from the adjacent nitrogen, but its influence on the rest of the molecule can be modulated by potential intramolecular interactions.

Steric Hindrance and Chelation: The proximity of the nitrogen atom to the amino acid backbone in Boc-Ala(2-pyridyl)-OH can lead to greater steric hindrance during peptide coupling reactions compared to the 4-pyridyl isomer. However, this proximity also makes the 2-pyridyl isomer a potential bidentate ligand, capable of chelating metal ions, a property that can be exploited in the design of metallopeptides or catalysts.

Applications in Research and Development

Both this compound and Boc-Ala(2-pyridyl)-OH are primarily utilized as building blocks in solid-phase peptide synthesis (SPPS). The incorporation of these unnatural amino acids can:

  • Introduce a basic center: The pyridine nitrogen can be protonated at physiological pH, introducing a positive charge that can influence peptide solubility, structure, and interaction with biological targets.

  • Enable metal binding: The pyridyl moiety can serve as a coordination site for metal ions, facilitating the development of catalysts or diagnostic agents.

  • Facilitate specific interactions: The pyridine ring can engage in hydrogen bonding and π-stacking interactions, contributing to the binding affinity and selectivity of the peptide.

The choice between the 2- and 4-pyridyl isomers will depend on the desired properties of the final peptide. If enhanced basicity and minimal steric hindrance are desired, the 4-pyridyl isomer may be preferred. Conversely, if metal chelation or specific intramolecular interactions are sought, the 2-pyridyl isomer would be the more suitable candidate.

Experimental Protocols

To aid researchers in the characterization and application of these compounds, the following are detailed methodologies for key experiments.

Synthesis of Boc-Pyridylalanine Derivatives

A general procedure for the Boc-protection of pyridylalanine involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Pyridylalanine Pyridylalanine Solvent Solvent (e.g., Dioxane/Water) Pyridylalanine->Solvent Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Solvent Base Base (e.g., NaHCO₃, Et₃N) Base->Solvent Stirring Stirring at Room Temperature Solvent->Stirring Boc_Pyridylalanine Boc-Ala(pyridyl)-OH Stirring->Boc_Pyridylalanine Byproducts Byproducts (e.g., t-BuOH, CO₂) Stirring->Byproducts

General workflow for the synthesis of Boc-pyridylalanine.

Protocol:

  • Dissolve L-3-(4-pyridyl)alanine or L-3-(2-pyridyl)alanine in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate or triethylamine (B128534) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of the pyridine moiety and the carboxylic acid can be determined by monitoring the change in UV absorbance as a function of pH.

G A Prepare buffer solutions of varying pH C Add a fixed amount of stock solution to each buffer A->C B Prepare a stock solution of the Boc-pyridylalanine B->C D Measure the UV-Vis spectrum for each solution C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine the pKa from the inflection point of the curve E->F

Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Prepare a stock solution of the Boc-pyridylalanine derivative in a suitable solvent (e.g., water or a water/methanol mixture).

  • Add a constant aliquot of the stock solution to each buffer solution to ensure a constant total concentration of the analyte.

  • Measure the UV-Vis absorbance spectrum for each solution.

  • Plot the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH.

  • The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Peptide Coupling and Deprotection

The following diagrams illustrate the general workflows for a single coupling cycle and the subsequent Boc deprotection in SPPS.

G cluster_coupling Peptide Coupling A Swell resin in DMF C Add activated amino acid to deprotected resin A->C B Pre-activate Boc-pyridylalanine-OH with coupling reagent (e.g., HBTU/DIEA) B->C D Monitor coupling completion (e.g., Kaiser test) C->D

General workflow for a peptide coupling reaction in SPPS.

G cluster_deprotection Boc Deprotection E Wash peptide-resin with DCM F Treat with TFA in DCM (e.g., 25-50% TFA) E->F G Wash with DCM F->G H Neutralize with a base (e.g., DIEA in DMF) G->H

General workflow for Boc deprotection in SPPS.

Coupling Protocol (Example with HBTU):

  • Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve Boc-Ala(pyridyl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test.

Boc Deprotection Protocol:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralize the resin with a solution of 10% DIEA in DMF.

  • Wash the resin with DMF to prepare for the next coupling step.

Conclusion

This compound and Boc-Ala(2-pyridyl)-OH are valuable tools for peptide chemists, each offering distinct properties based on the position of the pyridine nitrogen. The 4-pyridyl isomer is generally less sterically hindered and possesses a more basic nitrogen, making it a straightforward choice for introducing a positive charge. The 2-pyridyl isomer, while potentially more challenging in coupling reactions due to steric effects, offers the unique advantage of metal chelation. The selection between these two isomers should be guided by a careful consideration of the desired final properties of the peptide. The experimental protocols provided herein offer a starting point for the characterization and utilization of these important building blocks in the synthesis of novel peptides and peptidomimetics.

References

A Comparative Guide to the Efficacy of Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that significantly influences the yield, purity, and overall success of the process. For researchers, scientists, and professionals in drug development, navigating the vast array of available reagents can be a daunting task. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.

The primary role of a coupling reagent is to activate a carboxylic acid group of an amino acid to facilitate the formation of a peptide bond with the amino group of another. The ideal reagent accomplishes this with high efficiency, minimal side reactions—most notably racemization—and under mild conditions. This comparison focuses on the most prevalent classes of coupling reagents: carbodiimides (e.g., DCC, DIC, EDC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP).

Quantitative Performance Analysis

The efficacy of a coupling reagent is best assessed through quantitative data. The following tables summarize the performance of various reagents in terms of crude peptide purity and the degree of racemization observed during synthesis. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is a collation from multiple studies to provide a representative overview.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)

Coupling ReagentCrude Peptide Purity (%)
HATUHigh
HBTUHigh
PyBOPHigh
DIC/HOBtModerate to High

Note: This data is representative and actual results may vary based on the specific peptide and synthesis conditions.

Table 2: Comparison of Racemization Levels for Different Coupling Reagents

Coupling Reagent/AdditiveRacemization PotentialKey Considerations
HATUVery LowSuperior performance for difficult sequences and rapid reactions.[1]
HBTUMinimalHighly efficient for routine synthesis, but can cause guanidinylation of the N-terminal amine.[1]
PyBOPLowEffective at suppressing racemization.[1]
DIC/OxymaVery LowCan be superior for racemization-prone amino acids like cysteine and histidine.[2]
DIC/HOBtLowA cost-effective option, but may require longer reaction times.[2][3]
DCC/HOBtLowBy-product (DCU) is insoluble and can be difficult to remove.[3][4]

Mechanisms of Action and Experimental Workflows

To understand the functional differences between these reagents, it is helpful to visualize their mechanisms of action and the general workflow of peptide synthesis.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling Reaction (Coupling Reagent + Fmoc-AA) Fmoc_AA->Coupling Washing1 Washing Deprotection->Washing1 Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Final Cycle Repeat->Deprotection Next Amino Acid Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

The activation of the carboxylic acid is the key step where coupling reagents differ. Uronium/aminium and phosphonium salt reagents typically form highly reactive active esters, often with the aid of additives like HOBt or HOAt.

Coupling_Reagent_Activation cluster_Uronium Uronium/Aminium Reagents (e.g., HATU, HBTU) cluster_Phosphonium Phosphonium Reagents (e.g., PyBOP) cluster_Carbodiimide Carbodiimide (B86325) Reagents (e.g., DIC, EDC) Uronium_Reagent Uronium/Aminium Salt R-COOH Base Active_Ester_U Active Ester (OAt/OBt) Uronium_Reagent->Active_Ester_U Activation Peptide_Amine Peptide-Resin (Free Amine) Active_Ester_U->Peptide_Amine Phosphonium_Reagent Phosphonium Salt R-COOH Base Active_Ester_P Active Ester (OBt) Phosphonium_Reagent->Active_Ester_P Activation Active_Ester_P->Peptide_Amine Carbodiimide_Reagent Carbodiimide R-COOH Additive (e.g., HOBt, NHS) O_Acylisourea O-Acylisourea (unstable) Carbodiimide_Reagent->O_Acylisourea Activation Active_Ester_C Active Ester (OBt/NHS) O_Acylisourea->Active_Ester_C Reaction with Additive Active_Ester_C->Peptide_Amine Peptide_Bond Peptide Bond Formation Peptide_Amine->Peptide_Bond

Activation pathways for different classes of peptide coupling reagents.

Detailed Experimental Protocols

To ensure the validity and reproducibility of a comparative study, a standardized experimental protocol is essential. The following protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of a single amino acid to a resin-bound peptide.

General Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HATU, HBTU, PyBOP, DIC)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Additive (e.g., 1-Hydroxybenzotriazole (HOBt) or Oxyma)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol for Comparative Coupling Study:
  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 1 hour.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling Reaction (to be performed in parallel for each reagent):

    • For HATU/HBTU/PyBOP:

      • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), the coupling reagent (2.9 eq.), and a base such as DIEA (6 eq.) in DMF.

      • Pre-activate the mixture for 1-5 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

    • For DIC/HOBt:

      • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

      • Add DIC (3 eq.) to the solution.

      • Add the solution to the deprotected peptide-resin.

      • Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing:

    • After the coupling reaction, wash the resin extensively with DMF and then DCM to remove excess reagents and byproducts.[5]

  • Cleavage and Deprotection:

    • Treat a small, dried sample of each resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Analysis:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC to determine the yield and purity.

Discussion and Recommendations

The choice of a peptide coupling reagent involves a trade-off between speed, cost, efficiency, and the need to minimize side reactions.

  • For Routine and Rapid Synthesis: HATU and COMU are often excellent choices for a wide range of peptides due to their high reactivity and efficiency.[2][3] HATU, in particular, is known for its superior performance in difficult syntheses.[1]

  • For Minimizing Racemization: While modern aminium/uronium reagents generally provide good protection against racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma can be superior, especially for racemization-prone amino acids like cysteine and histidine.[2] Phosphonium salt reagents like PyBOP are also known for their ability to suppress racemization.[1]

  • For Cost-Effectiveness: Carbodiimides such as DCC and DIC, when used with additives, remain a cost-effective option, particularly for large-scale synthesis where reagent cost is a major consideration.[2][3] However, they may require longer reaction times and can be less efficient for sterically hindered amino acids.[3]

References

Characterization of Peptides Containing Modified Alanine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified alanine (B10760859) residues into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and receptor affinity. This guide provides a comprehensive comparison of peptides containing various modified alanine residues, supported by experimental data and detailed analytical protocols.

Data Presentation: Comparative Analysis of Modified Alanine Residues

The following tables summarize the key characteristics and experimental data for peptides containing different alanine modifications.

Table 1: Mass Spectrometry Data for Modified Alanine Residues
ModificationModified Alanine ResidueMonoisotopic Residue Mass (Da)Mass Shift from Alanine (Da)
UnmodifiedL-Alanine (Ala)71.037110
MethylationN-Methyl-L-alanine (N-Me-Ala)85.05276+14.01565
Fluorination3-Fluoro-L-alanine89.02769+17.99058
IsomerizationD-Alanine (D-Ala)71.037110
Chain ExtensionL-β-Alanine (β-Ala)71.037110
Alkylationα-Methyl-L-alanine (Aib)85.05276+14.01565
Table 2: Comparative Enzymatic Stability of Peptides with Modified Alanine
Peptide SequenceModificationAssay ConditionsHalf-lifeFold Increase in Stability
L-PeptideNoneHuman Serum at 37°C5.0 hours1x
D-Peptide Analog31% D-amino acidsHuman Serum at 37°C> 24 hours> 4.8x[1]
Apelin-17 AnalogPhenylalanine to CyclohexylalanineHuman Plasma~280 minutes> 56x[2]
Thymogen AnalogL- to D-amino acid substitutionIn vitro serumSignificantly increased[3]
N-Methylated PeptidesN-methylation of backbone amidesGeneral observationIncreased resistance to proteolysis[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources to illustrate the general trends.

Table 3: Comparative Bioactivity of Peptides with D-Alanine vs. L-Alanine
Peptide/CompoundTargetBioactivity (D-Peptide)Bioactivity (L-Peptide)Key Finding
[K4(Tam),F7,P34]-pNPY AnaloguesGPCR43.5 hours half-life in human plasma3.2 hours half-life in human plasmaD-amino acid substitution significantly increases plasma stability.[1]
D-Alanine DipeptideHuman Proximal Tubular Epithelial CellsPromoted cell viabilityNot reported in this studyD-alanine containing dipeptide shows biological activity.[5]
Antimicrobial Peptides (General)Bacterial MembranesOften equal or superior bactericidal activityActive, but susceptible to proteasesD-peptides can persist longer at the site of infection.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of peptides containing modified alanine residues are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-alanine

This protocol describes the manual synthesis of a peptide incorporating N-Methyl-L-alanine using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Methyl-L-alanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Piperidine (B6355638)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • N-Methyl-L-alanine Coupling:

    • Coupling of N-methylated amino acids can be slower. Use a stronger activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or extend the coupling time to 4-6 hours.

    • Monitor the coupling reaction using a Kaiser test (note: N-methylated amines do not give a positive Kaiser test, so a small aliquot of resin should be cleaved and analyzed by MS to confirm coupling).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for N-methylated residues) for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

LC-MS/MS Analysis of a Peptide Containing Fluorinated Alanine

This protocol outlines a general procedure for the analysis of a peptide containing a fluorinated alanine residue by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with ESI source and MS/MS capability (e.g., Q-TOF or Orbitrap)

Materials:

  • Purified peptide sample

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • LC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) to elute the peptide.

  • MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS spectra over a relevant m/z range to identify the precursor ion of the fluorinated peptide. The expected mass will be shifted by +17.99 Da for each fluorine substitution on alanine.

  • MS/MS Analysis:

    • Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

    • Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.

    • Analyze the fragmentation pattern to confirm the peptide sequence and locate the position of the fluorinated alanine residue. The mass of fragment ions containing the fluorinated alanine will be shifted accordingly.

NMR Spectroscopy for Structural Analysis of a Peptide with D-Alanine

This protocol provides a general workflow for the structural analysis of a peptide containing a D-alanine residue using NMR spectroscopy.

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., H2O/D2O 9:1 or a buffer solution) to a concentration of 1-5 mM.[7][8]

  • Adjust the pH of the sample to the desired value.

NMR Data Acquisition:

  • Acquire a 1D ¹H spectrum to check sample purity and concentration.

  • Acquire 2D homonuclear spectra:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify spatial proximities between protons, which provides information on the peptide's 3D structure. D-amino acids can induce specific local conformations that can be identified by unique NOE patterns.

  • Acquire 2D heteronuclear spectra (if ¹³C and ¹⁵N labeled):

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To resolve amide proton and nitrogen signals.

    • ¹H-¹³C HSQC: To resolve proton and carbon signals.

Data Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the chemical shifts of the protons, carbons, and nitrogens to specific atoms in the peptide sequence. The chemical shifts of the D-alanine residue and its neighboring residues may be different from those in an all-L-peptide.[9]

  • Analyze the NOESY/ROESY spectra to identify short- and long-range NOE connectivities.

  • Use the NOE-derived distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate the 3D structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

In Vitro Plasma Stability Assay

This protocol is used to assess the enzymatic stability of peptides with modified alanine residues in plasma.

Materials:

  • Test peptide and control (unmodified) peptide

  • Pooled human plasma

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide and control peptide into separate aliquots of plasma to a final concentration of 1-10 µM.[10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation tube.[11]

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the quenching solution and the internal standard to stop the enzymatic reaction and precipitate plasma proteins.[10]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of remaining parent peptide.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.[10]

Mandatory Visualization

Experimental Workflow for Comparative Analysis of Modified Peptides

G cluster_0 Peptide Synthesis & Purification cluster_1 Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (with modified Alanine) Purification RP-HPLC Purification SPPS->Purification MS LC-MS/MS (Identity & Purity) Purification->MS NMR NMR Spectroscopy (Structure) Purification->NMR Stability Enzymatic Stability Assay (e.g., Plasma) MS->Stability Bioactivity In Vitro Bioactivity Assay MS->Bioactivity Analysis Comparative Analysis of Modified vs. Unmodified Peptides Stability->Analysis Bioactivity->Analysis

Caption: Workflow for synthesis, characterization, and evaluation of modified peptides.

Signaling Pathway Example: GPCR Activation by a Modified Peptide

G Peptide Modified Peptide (e.g., D-Ala analog) Receptor GPCR Peptide->Receptor Binding G_protein G-protein (α, β, γ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal Transduction

Caption: Generalized GPCR signaling pathway activated by a modified peptide ligand.

References

Navigating the Labyrinth of Peptide Sequencing: A Comparative Guide for Pyridylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise amino acid sequence of synthetic peptides is a critical step in ensuring product identity, purity, and efficacy. The incorporation of non-canonical amino acids, such as pyridylalanine (Pya), introduces unique analytical challenges. This guide provides a comprehensive comparison of three primary analytical methodologies—Edman degradation, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the sequence confirmation of peptides containing pyridylalanine, supported by experimental data and detailed protocols.

The distinct chemical nature of the pyridyl group in pyridylalanine can influence the efficiency and interpretation of standard sequencing techniques. Understanding the strengths and limitations of each method is paramount for selecting the most appropriate analytical strategy.

At a Glance: Method Comparison

Analytical MethodPrincipleThroughputSample RequirementKey Advantages for Pya PeptidesKey Limitations for Pya Peptides
Edman Degradation Sequential N-terminal amino acid cleavage, derivatization, and identification.Low10-100 pmolUnambiguous N-terminal sequencing.Potential for incomplete coupling or cleavage at the Pya residue; lack of data on PTH-Pya yield.[1][2]
Mass Spectrometry (MS) Ionization and fragmentation of the peptide, followed by mass analysis of fragments to deduce the sequence.Highfmol to pmolHigh sensitivity and speed; can handle complex mixtures and modifications.[1]Potential for ambiguous fragmentation patterns; neutral loss of the pyridine (B92270) ring can complicate spectral interpretation.
NMR Spectroscopy Measurement of nuclear spin properties in a magnetic field to determine connectivity and spatial relationships of atoms.Lownmol to µmolProvides detailed structural information, including stereochemistry; can distinguish isomers that are isobaric in MS.[3]Lower sensitivity; requires larger sample amounts; complex data analysis for de novo sequencing.

In-Depth Analysis and Experimental Protocols

Edman Degradation: The N-Terminal Workhorse

Edman degradation provides a stepwise method for determining the N-terminal sequence of a peptide.[2][4] While a mature and reliable technique, the presence of a pyridylalanine residue may introduce variability. The basicity of the pyridine ring could potentially interfere with the coupling reaction with phenyl isothiocyanate (PITC) or the subsequent cleavage steps.

Experimental Protocol: Edman Degradation of a Pyridylalanine-Containing Peptide

  • Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable solvent, such as 50% acetonitrile (B52724) in water.

  • Covalent Immobilization (for solid-phase sequencing): Covalently attach the peptide to a sequencing membrane or resin to prevent sample loss during extraction steps.

  • Automated Sequencing Cycles: Perform automated Edman degradation using a protein sequencer. Each cycle consists of:

    • Coupling: Reaction of the N-terminal amino group with PITC under basic conditions to form a phenylthiocarbamyl (PTC) peptide.

    • Cleavage: Treatment with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative.

    • Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH) derivative using an aqueous acid.

  • PTH-Amino Acid Identification: The resulting PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.

  • Data Analysis: The sequence is reconstructed by identifying the PTH-amino acid from each cycle.

Edman_Degradation_Workflow Peptide Peptide with N-terminal Pya Coupling Coupling (Basic conditions) Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Anhydrous Acid) PTC_Peptide->Cleavage ATZ_Pya ATZ-Pyridylalanine Cleavage->ATZ_Pya Short_Peptide Shortened Peptide Cleavage->Short_Peptide Conversion Conversion (Aqueous Acid) ATZ_Pya->Conversion Short_Peptide->Coupling Next Cycle PTH_Pya PTH-Pyridylalanine Conversion->PTH_Pya HPLC RP-HPLC Analysis PTH_Pya->HPLC Sequence Sequence Confirmation HPLC->Sequence

Mass Spectrometry: Speed and Sensitivity

Mass spectrometry is a powerful tool for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures. For peptides containing pyridylalanine, tandem mass spectrometry (MS/MS) is employed to fragment the peptide and deduce the sequence from the resulting fragment ions.

A characteristic fragmentation pathway for pyridylalanine-containing peptides is the neutral loss of the pyridine ring. This can be a useful diagnostic tool but may also reduce the abundance of backbone fragment ions, complicating de novo sequencing.

Experimental Protocol: LC-MS/MS of a Pyridylalanine-Containing Peptide

  • Sample Preparation: The peptide is dissolved in a solvent compatible with liquid chromatography and mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

  • Liquid Chromatography (LC) Separation: The peptide is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used to separate the peptide from any impurities.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: The eluting peptide is ionized, most commonly using electrospray ionization (ESI).

    • MS1 Scan: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • MS/MS Fragmentation: The ion corresponding to the peptide of interest is selected and fragmented. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.

  • Data Analysis: The resulting MS/MS spectrum, containing a series of fragment ions (b- and y-ions), is analyzed. The mass differences between the fragment ions correspond to the masses of the amino acid residues, allowing the sequence to be determined.

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Peptide_Sample Peptide Sample HPLC HPLC Separation Peptide_Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Deduction) MS2->Data_Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy provides a non-destructive method for peptide analysis, offering detailed insights into the three-dimensional structure, including the stereochemistry of amino acid residues. For sequence confirmation, a series of 2D NMR experiments are performed to establish through-bond and through-space correlations between atoms.

A key advantage of NMR is its ability to distinguish between isomers, such as peptides containing 3-pyridylalanine versus 4-pyridylalanine, which would be indistinguishable by mass spectrometry alone.[3] However, de novo sequencing by NMR is a complex and time-consuming process.

Experimental Protocol: De Novo Sequencing of a Pyridylalanine-Containing Peptide by NMR

  • Sample Preparation: A relatively high concentration of the purified peptide (typically 0.1-5 mM) is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • COSY (Correlation Spectroscopy): To identify adjacent protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing sequential connectivity information.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Data Analysis:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the amino acid residues.

    • Sequential Walk: The sequence is determined by identifying NOE correlations between adjacent residues.

NMR_Workflow Peptide Pyridylalanine Peptide Sample NMR_Acquisition 2D NMR Data Acquisition (TOCSY, COSY, NOESY, HSQC) Peptide->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Sequential_Walk Sequential Walk (NOEs) Resonance_Assignment->Sequential_Walk Sequence_Confirmation Sequence & 3D Structure Sequential_Walk->Sequence_Confirmation

Conclusion: A Multi-faceted Approach for Unambiguous Confirmation

The choice of analytical method for confirming the sequence of a pyridylalanine-containing peptide depends on the specific requirements of the analysis. Edman degradation offers certainty for the N-terminal sequence, though its performance with pyridylalanine requires further quantitative evaluation. Mass spectrometry provides a rapid and highly sensitive method for full-sequence analysis, with the caveat of potential fragmentation complexities. NMR spectroscopy stands as the ultimate arbiter for structural integrity, capable of distinguishing subtle isomeric differences, albeit at the cost of lower throughput and higher sample consumption.

For unequivocal sequence confirmation and characterization of peptides containing pyridylalanine, a combinatorial approach is often the most robust strategy. For instance, the N-terminal sequence can be confirmed by Edman degradation, the full sequence and any modifications rapidly assessed by mass spectrometry, and the overall structural integrity and stereochemistry verified by NMR spectroscopy. This multi-pronged strategy provides the highest level of confidence for researchers and drug developers working with these novel peptide structures.

References

Detecting Incomplete Coupling of Boc-Ala(4-pyridyl)-OH in Peptide Synthesis: A Comparative Guide to Monitoring Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to obtaining the desired peptide in high purity. The presence of unreacted amino groups leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. This guide provides a comprehensive comparison of the widely used Kaiser test with alternative methods for detecting incomplete coupling, with a specific focus on the challenges presented by Boc-Ala(4-pyridyl)-OH. The basicity of the pyridine (B92270) side chain in this amino acid derivative introduces a potential for interference with certain monitoring techniques, necessitating a careful selection of the appropriate test.

The Kaiser Test: A Sensitive but Potentially Flawed Standard

The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[1][2] In SPPS, a positive result, indicated by an intense blue color (Ruhemann's purple), signifies the presence of free amino groups on the resin, indicating an incomplete coupling reaction.[3][4] Conversely, a negative result (yellow or colorless) suggests a successful coupling.[3]

However, the reliability of the Kaiser test can be compromised under certain conditions. One of the reagents used in the test is pyridine, which can cause premature removal of the Fmoc protecting group, leading to false-positive results.[3] While this is a known issue in Fmoc-based SPPS, the presence of the basic pyridine moiety in this compound raises a similar concern for potential interference, even in Boc-based synthesis, through complex formation or side reactions that could affect color development.

Quantitative Kaiser Test

For a more precise assessment of coupling efficiency, a quantitative version of the Kaiser test can be performed. This involves eluting the colored complex from the resin and measuring its absorbance spectrophotometrically.

Alternative Methods for Monitoring Coupling Reactions

Given the limitations of the Kaiser test, several alternative methods have been developed. These tests offer advantages in specific situations, such as with secondary amines or when potential interferences are a concern.

Chloranil (B122849) Test

The Chloranil test is effective for detecting both primary and secondary amines.[5][6] A positive result is indicated by the development of a green to blue color on the resin beads.[5] This test is performed at room temperature, avoiding the heating step required for the Kaiser test that can contribute to side reactions.[5]

Isatin (B1672199) Test

The Isatin test is particularly useful for detecting the incomplete coupling of secondary amino acids like proline, for which the Kaiser test is unreliable.[3] A positive result is indicated by the formation of a blue color on the resin beads.

Comparison of Monitoring Methods

Test Principle Positive Result Advantages Disadvantages Potential with this compound
Kaiser Test Reaction of ninhydrin (B49086) with primary amines to form Ruhemann's purple.[2][4]Intense blue solution and/or beads.[3]High sensitivity for primary amines.[1]Unreliable for secondary amines; potential for false positives due to pyridine in reagents and heat.[3]The pyridine moiety may interfere with the reaction, potentially leading to inaccurate results. Direct experimental data is lacking.
Chloranil Test Reaction with chloranil in the presence of acetaldehyde (B116499).[5]Green to blue beads.[5][6]Detects both primary and secondary amines; performed at room temperature.[5]May be less sensitive than the Kaiser test for primary amines.A potentially more reliable alternative due to the absence of pyridine in the reagents and milder reaction conditions.
Isatin Test Reaction of isatin with the N-terminal amino acid.Blue beads.Specific for certain amino acids, particularly secondary amines like proline.[3]Not a general test for all amino acids.Unlikely to be a primary choice unless this compound is being coupled to a secondary amine.

Experimental Protocols

Qualitative Kaiser Test Protocol

Reagents:

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Wash the beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and blue beads: Incomplete coupling.

  • Yellow or colorless solution and beads: Complete coupling.

  • Slightly blue solution with colorless beads: Nearly complete coupling; consider extending the reaction time or performing a second coupling.

Quantitative Kaiser Test Protocol
  • Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.

  • Add 1 mL of each of the Kaiser test reagents (A, B, and C).

  • Heat the mixture at 100°C for 5-10 minutes.

  • After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.

  • Centrifuge the sample and transfer the supernatant to a cuvette.

  • Measure the absorbance at 570 nm.

  • The amount of free amine can be calculated using a standard curve prepared with a known concentration of a primary amine.

Chloranil Test Protocol

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).

  • Reagent B: 2% (w/v) p-chloranil in DMF.

Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small test tube.

  • Wash the beads thoroughly with DMF.

  • Add 1-2 drops of Reagent A.

  • Add 1-2 drops of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue or greenish-blue beads: Positive result (incomplete coupling).

  • Yellow or colorless beads: Negative result (complete coupling).

Isatin Test Protocol

Reagent:

  • Dissolve 2 g of isatin in 60 mL of benzyl (B1604629) alcohol with stirring at room temperature for 2 hours. Filter to remove any undissolved solid. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.

Procedure:

  • Place a small sample of resin beads (4-5 mg) in a small test tube.

  • Add 2-3 drops of the isatin solution.

  • Heat at 100°C for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue beads: Positive result (incomplete coupling).

Visualizing the Workflow and Mechanisms

Kaiser_Test_Workflow start Peptide-resin after coupling wash Wash resin beads start->wash add_reagents Add Kaiser test reagents (Ninhydrin, Phenol, KCN/Pyridine) wash->add_reagents heat Heat at 100-110°C add_reagents->heat observe Observe color heat->observe complete Complete Coupling (Yellow/Colorless) observe->complete Negative incomplete Incomplete Coupling (Blue) observe->incomplete Positive

Kaiser Test Experimental Workflow

Kaiser_Test_Mechanism cluster_reactants Reactants cluster_products Products primary_amine R-NH₂ Primary Amine ruhemanns_purple Ruhemann's Purple (Deep Blue Color) primary_amine->ruhemanns_purple aldehyde R-CHO Aldehyde primary_amine->aldehyde co2 CO₂ primary_amine->co2 ninhydrin1 Ninhydrin ninhydrin1->ruhemanns_purple h2o 3H₂O ninhydrin1->h2o ninhydrin2 Ninhydrin ninhydrin2->ruhemanns_purple

Simplified Kaiser Test Reaction

Comparative_Logic start Incomplete coupling of This compound? kaiser Kaiser Test start->kaiser chloranil Chloranil Test start->chloranil isatin Isatin Test start->isatin kaiser_concern Potential for interference from pyridine moiety (False Positive?) kaiser->kaiser_concern chloranil_advantage No pyridine, milder conditions. Likely more reliable. chloranil->chloranil_advantage isatin_limitation Not a general test. Less relevant here. isatin->isatin_limitation recommendation Recommendation: Use Chloranil Test as a primary or confirmatory method. kaiser_concern->recommendation chloranil_advantage->recommendation

Decision Logic for Test Selection

Recommendations for this compound

Given the potential for the pyridine side chain of this compound to interfere with the Kaiser test, it is advisable to exercise caution. While direct experimental evidence is limited, the chemical principles suggest a risk of obtaining misleading results.

For routine monitoring of the coupling of this compound, the Chloranil test is recommended as a more reliable alternative . Its milder reaction conditions and the absence of pyridine in the reagents minimize the potential for side reactions and false positives.

If the Kaiser test is employed, it is crucial to perform a negative control with the fully protected this compound-resin to assess any background color formation. Any positive result should be interpreted with caution and ideally confirmed with an alternative method like the Chloranil test.

Ultimately, the choice of monitoring method should be based on a careful consideration of the specific amino acid being coupled and the potential for interferences. For challenging couplings, employing a combination of qualitative tests or a quantitative method can provide a more accurate assessment of reaction completion and ensure the synthesis of high-quality peptides.

References

Safety Operating Guide

Proper Disposal of Boc-Ala(4-pyridyl)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents such as Boc-Ala(4-pyridyl)-OH are fundamental to maintaining a safe laboratory environment and ensuring environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, designed to be a critical resource for your operational safety protocols.

Immediate Safety and Logistical Information

Before initiating disposal, it is crucial to be familiar with the immediate safety precautions and logistical requirements for handling this compound. The primary hazards associated with this compound involve irritation and the potential for harmful dust inhalation.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles with side shields

  • A laboratory coat

  • In cases of significant dust generation, a NIOSH-approved respirator is recommended.

Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is essential to minimize inhalation risks.

Spill Response: In the event of a spill, prevent dust dispersion. Carefully sweep the solid material into a designated, sealed container for disposal. Use an inert absorbent material, such as sand or vermiculite, to clean any remaining residue, and place this in the same sealed container.[1][2][3]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC13H18N2O4[4]
Molecular Weight266.29 g/mol [4]
AppearanceSolid Powder
SolubilityInsoluble in water[1]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed and certified professional waste disposal service.[2] Under no circumstances should this chemical be discarded in standard trash or poured down the drain. [3][5]

Experimental Protocol for Waste Collection:

  • Containerization: All waste this compound, whether in solid form or dissolved in a solvent, must be placed in a designated and clearly labeled waste container.[2] Use separate, compatible containers for solid and liquid waste streams.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". The label should also include the approximate quantity of the waste and list any solvents used. Attach the appropriate hazard symbols as required by your institution and local regulations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from incompatible materials.[1][3]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[2] Provide them with accurate and complete information about the waste's composition.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Waste Form (Solid or Liquid?) start->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste (in solvent) assess->liquid_waste Liquid containerize_solid Containerize in a designated, leak-proof solid waste container. solid_waste->containerize_solid containerize_liquid Containerize in a designated, leak-proof liquid waste container. liquid_waste->containerize_liquid label_waste Label container with: - Full Chemical Name - Hazard Symbols - Quantity & Solvent (if any) containerize_solid->label_waste containerize_liquid->label_waste segregate Segregate from incompatible waste streams. label_waste->segregate store Store in a designated, secure waste accumulation area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-Ala(4-pyridyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Boc-Ala(4-pyridyl)-OH (CAS No. 37535-57-2).

Hazard Identification and Personal Protective Equipment

This compound is classified as a harmful and irritant substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[3]To prevent eye contact with the solid powder or solutions, which can cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.[3][4]To prevent skin contact, as the compound is a known skin irritant.[1] It is important to inspect gloves for any tears or holes before use.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used when handling the powder outside of a certified fume hood or if dust is generated.[7][8]To avoid inhalation of the powder, which may cause respiratory irritation.[2]
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure a safe laboratory environment.

1. Preparation and Weighing:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][7]

  • Use non-sparking tools and ground all equipment to prevent static discharge, especially when working with flammable solvents.[7]

  • When weighing, carefully transfer the desired amount to a tared container to avoid generating dust.

2. Dissolution and Reaction:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the reaction involves heating, use a well-controlled heating mantle and monitor the temperature closely.

  • Keep all containers tightly closed when not in use to prevent the release of vapors.[3]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[3][7]

  • Keep the container tightly closed and store it away from incompatible materials such as strong acids and oxidizing agents.[7]

  • The recommended storage temperature is 2-8°C.[8]

4. Spill Management:

  • In the event of a small spill, trained personnel wearing appropriate PPE can clean it up.[9]

  • Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[9][10]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[9][10]

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated labware (e.g., gloves, pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[11][12]

  • This waste should be segregated from non-hazardous waste streams.[11]

  • Collect all hazardous waste in a designated, leak-proof, and clearly labeled container.[11][13]

2. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][13]

  • The label should also indicate the associated hazards, such as "Toxic" and "Irritant".[11]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[11]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[11]

4. Final Disposal:

  • The disposal of hazardous waste must be handled by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[12]

  • Never pour chemical waste down the drain or dispose of it with regular trash.[10][12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, incorporating all necessary safety measures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Work in Fume Hood Verify Eyewash/Shower Access prep_ppe->prep_setup prep_weigh Weigh Compound Carefully Minimize Dust Generation prep_setup->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve exp_react Perform Reaction (Monitor Temperature) exp_dissolve->exp_react cleanup_store Store Unused Reagent (Cool, Dry, Ventilated) exp_react->cleanup_store If Reagent Remains cleanup_waste Segregate Hazardous Waste (Solid, Liquid, Contaminated Materials) exp_react->cleanup_waste After Experiment spill_contain Contain Spill (Inert Absorbent) exp_react->spill_contain If Spill Occurs disp_label Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) cleanup_waste->disp_label disp_store Store Waste in Satellite Area disp_label->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose spill_collect Collect and Place in Hazardous Waste Container spill_contain->spill_collect spill_collect->disp_label

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ala(4-pyridyl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Ala(4-pyridyl)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.